molecular formula C7H12N2O B101660 hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 16620-61-4

hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Numéro de catalogue: B101660
Numéro CAS: 16620-61-4
Poids moléculaire: 140.18 g/mol
Clé InChI: JBIHMFNMKHDTEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a versatile chemical scaffold of significant interest in medicinal chemistry and antimicrobial discovery research. Its core structure, a fused bicyclic system, is a key pharmacophore in several bioactive compounds. Researchers value this compound for its potent antimicrobial properties; it has been identified as a bioactive metabolite produced by novel strains of marine sponge-associated bacteria, showing a potent inhibitory effect against multidrug-resistant Staphylococcus aureus . Beyond its direct antimicrobial activity, this pyrrolopyrazinone scaffold serves as a critical synthetic intermediate and building block for constructing more complex molecules . Synthetic derivatives based on this structure have been developed into highly potent and selective inhibitors for cancer therapy targets, such as the BET family of bromodomains . Furthermore, the scaffold is a key component in advanced pharmaceutical candidates like Orvepitant, a neurokinin-1 (NK-1) receptor antagonist that has been investigated in clinical trials for conditions such as pruritus and depressive disorders . Its broad utility and proven biological relevance make it an invaluable compound for exploring new antimicrobial agents, developing targeted cancer therapies, and innovating synthetic methodologies for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h6H,1-5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIHMFNMKHDTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Scaffold

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This bicyclic lactam structure, featuring a fused pyrrolidine and piperazinone ring system, serves as a versatile building block for the synthesis of complex, biologically active molecules. Its rigid, three-dimensional architecture allows for the precise spatial orientation of substituents, a critical factor in optimizing the potency and selectivity of drug candidates.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potential as anticancer agents, antimicrobial compounds, and inhibitors of various enzymes.[1][2] Notably, the chiral nature of this scaffold, particularly the (S)-enantiomer, provides a defined stereocenter that is crucial for developing selective ligands and inhibitors for various biological targets.[1] This guide provides a comprehensive overview of the key synthetic strategies for constructing the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core and the analytical techniques essential for its thorough characterization.

Part 1: Strategic Approaches to the Synthesis of the Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Core

The construction of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold can be achieved through several synthetic routes. The choice of a particular strategy often depends on the availability of starting materials, the desired substitution patterns, and the scalability of the reaction. The most common approaches involve the intramolecular cyclization of suitably functionalized proline derivatives.

Reductive Amination followed by Intramolecular Cyclization

A robust and frequently employed method for the synthesis of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core involves a sequence of N-alkylation of a proline ester followed by intramolecular amide formation. This strategy offers a high degree of control over the introduction of substituents on the pyrazine ring.

Causality Behind Experimental Choices:

  • Choice of Proline Derivative: L-proline or D-proline esters are commonly used as starting materials to introduce chirality into the final molecule. The ester functionality serves as a precursor to the amide bond in the piperazinone ring.

  • Reductive Amination: This step is crucial for the formation of the N-C bond that will become part of the pyrazine ring. The use of a mild reducing agent like sodium triacetoxyborohydride is often preferred as it is selective for the reduction of iminium ions formed in situ and is tolerant of a wide range of functional groups.

  • Cyclization Conditions: The intramolecular cyclization to form the lactam is typically achieved by heating the amino ester precursor. The reaction is often carried out in a high-boiling point solvent to facilitate the elimination of the alcohol from the ester and drive the reaction to completion. In some cases, the use of a base can promote the cyclization by deprotonating the amine, thereby increasing its nucleophilicity.

Experimental Protocol: Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Step 1: N-Alkylation of L-Proline Methyl Ester

  • To a solution of L-proline methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C and stir for 15 minutes.

  • Add a solution of 2-bromoacetaldehyde diethyl acetal (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated proline methyl ester.

Step 2: Deprotection and Intramolecular Cyclization

  • Dissolve the crude N-alkylated proline methyl ester in a mixture of tetrahydrofuran (THF) and 1M hydrochloric acid.

  • Stir the mixture at room temperature for 12 hours to effect the deprotection of the acetal.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting crude amino aldehyde in methanol and heat to reflux for 8 hours to induce intramolecular cyclization.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection & Cyclization ProlineEster L-Proline Methyl Ester Alkylation N-Alkylation (DCM, Et3N) ProlineEster->Alkylation Bromoacetaldehyde 2-Bromoacetaldehyde diethyl acetal Bromoacetaldehyde->Alkylation AlkylatedProduct N-Alkylated Proline Methyl Ester Alkylation->AlkylatedProduct Deprotection Acetal Deprotection (THF, HCl) AlkylatedProduct->Deprotection Cyclization Intramolecular Cyclization (Methanol, Reflux) Deprotection->Cyclization FinalProduct Hexahydropyrrolo[1,2-a] pyrazin-1(2H)-one Cyclization->FinalProduct

Synthetic workflow for hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one.
Cyclization of N-Acyloyl Proline Derivatives

An alternative approach involves the formation of an amide bond first, followed by a ring-closing reaction to construct the pyrazine ring. This method can be advantageous when the desired substituent on the pyrazine nitrogen is introduced via an acylation reaction.

Causality Behind Experimental Choices:

  • Amide Bond Formation: Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) are effective for coupling a carboxylic acid with the proline nitrogen. This ensures a high-yielding and clean reaction.

  • Reduction of the Amide: The subsequent reduction of the newly formed amide to an amine is a critical step. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of this transformation, although it requires careful handling due to its reactivity.

  • Lactam Formation: The final intramolecular cyclization to form the lactam is typically achieved by heating, similar to the previous method.

Part 2: Comprehensive Characterization of the Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Core

The unambiguous identification and purity assessment of the synthesized hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one are paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the formation of the desired bicyclic scaffold.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the acquired data using appropriate NMR software.

Expected Spectroscopic Data:

Technique Expected Observations
¹H NMR Resonances corresponding to the diastereotopic protons of the pyrrolidine and piperazinone rings. The chemical shifts and coupling constants will be characteristic of the rigid bicyclic system. For the (S)-enantiomer, distinct shifts are observed, for instance, around δ 3.85 (m, 1H, CH-N) and δ 4.12 (q, 1H, J = 6.5 Hz).[3]
¹³C NMR Signals for all carbon atoms in the molecule, including the characteristic carbonyl carbon of the lactam in the range of δ 165-175 ppm.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Experimental Protocol: Mass Spectrometry Analysis

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Acquire the mass spectrum in the desired mass range.

Expected Fragmentation Pattern:

The fragmentation of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core is expected to involve the cleavage of the piperazinone and pyrrolidine rings. Common fragmentation pathways may include the loss of CO, as well as cleavages at the ring junctions.

MS_Fragmentation Parent [M]+• Hexahydropyrrolo[1,2-a] pyrazin-1(2H)-one Frag1 [M-CO]+• Parent->Frag1 - CO Frag2 Pyrrolidinium ion Parent->Frag2 Ring Cleavage Frag3 Piperazinone fragment Parent->Frag3 Ring Cleavage

Plausible mass spectrometry fragmentation pathways.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule.

Experimental Protocol: IR Spectroscopy Analysis

  • Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Characteristic Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹) Intensity
Amide C=O stretch 1650 - 1680Strong
C-N stretch 1180 - 1360Medium
C-H stretch (sp³) 2850 - 2960Medium to Strong

The most prominent feature in the IR spectrum of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one will be a strong absorption band corresponding to the carbonyl group of the lactam.[4][5][6]

Conclusion: A Versatile Scaffold for Drug Discovery

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core represents a valuable and versatile scaffold in modern drug discovery. The synthetic strategies outlined in this guide, particularly those based on the intramolecular cyclization of proline derivatives, provide reliable and adaptable routes to this important heterocyclic system. The comprehensive characterization using a combination of NMR, MS, and IR spectroscopy is essential to ensure the structural integrity and purity of the synthesized compounds. As our understanding of the biological significance of this scaffold continues to grow, the development of efficient and scalable synthetic methodologies will remain a key focus for researchers in the field.

References

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). MDPI. Retrieved from [Link]

  • Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. (2020). PubMed. Retrieved from [Link]

  • ChemInform Abstract: Selective Synthesis of N-Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives via Alkyne Cyclization. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. (2022). MDPI. Retrieved from [Link]

  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (2020). PMC. Retrieved from [Link]

  • A Two-Step Synthesis of Hexahydropyrrolo-[1,2-d][2][7][8]triazine-1,4-dione and Related Compounds. (2006). ResearchGate. Retrieved from [Link]

  • SUBSTITUTED HEXAHYDROPYRROLO (1,2-A)PYRAZINES, OCTAHYDROPYRIDO(1,2-A)PYRAZINES AND DECAHYDROPYRAZINO(1,2-A)AZEPINES. (2007). Google Patents.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2024). Preprints.org. Retrieved from [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. (2017). Semantic Scholar. Retrieved from [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. Retrieved from [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (1971). ResearchGate. Retrieved from [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR and Raman Spectroscopic Investigations of a Nor.oxacin/ Carbopol934 Polymeric Suspension. (2012). Journal of Young Pharmacists. Retrieved from [Link]

  • Dihydropyrrolo[1,2-a]Pyrazinones. (2021). Encyclopedia.pub. Retrieved from [Link]

  • (R)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. (n.d.). Advanced ChemBlocks. Retrieved from [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2009). RACO. Retrieved from [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved from [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2016). PMC. Retrieved from [Link]

  • FTIR spectra of the RH. Trace A shows the RH in the oxidized state.... (n.d.). ResearchGate. Retrieved from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). University of Wisconsin Libraries. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Structural Elucidation

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core is a privileged scaffold in medicinal chemistry. Its derivatives have emerged as promising candidates in various therapeutic areas, including as highly potent and selective Bromodomain and Extra-Terminal (BET) bromodomain inhibitors for cancer therapy[1]. The three-dimensional arrangement of atoms—the crystal structure—is inextricably linked to a molecule's function, governing its interactions with biological targets, its physicochemical properties, and ultimately, its efficacy and safety as a drug.[2][3][4]

For drug development professionals, obtaining a high-resolution crystal structure is not merely a characterization step; it is a foundational pillar of rational, structure-based drug design (SBDD).[2][5] It provides unambiguous, atomic-level insights that are critical for:

  • Target Engagement: Visualizing how a derivative binds to its target protein, revealing key interactions that can be optimized to enhance potency and selectivity.[5]

  • Pharmacophore Modeling: Defining the precise spatial arrangement of essential features required for biological activity.[3]

  • Absolute Stereochemistry: Unequivocally determining the absolute configuration of chiral centers, a critical factor as different enantiomers can have vastly different biological activities.[3][4]

  • Physicochemical Property Optimization: Understanding how intermolecular interactions in the solid state influence properties like solubility and stability, which are crucial for formulation and bioavailability.[6]

This guide provides an in-depth, experience-driven walkthrough of the single-crystal X-ray diffraction workflow, tailored to the specific considerations for hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.

The Crystallographic Workflow: From Purified Compound to Refined Structure

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. Each stage builds upon the last, and success hinges on careful execution and an understanding of the underlying principles.

Diagram: The Single-Crystal X-ray Diffraction Workflow

workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination a Synthesis & High-Purity Purification (>98%) b Strategic Selection of Crystallization Conditions a->b c Crystal Growth Attempts (e.g., Evaporation, Diffusion) b->c d Harvesting & Mounting of a Single Crystal c->d e Mounting on Diffractometer & Cryo-cooling (e.g., 100 K) d->e Transfer to Instrument f X-ray Diffraction Experiment e->f g Data Collection (Image Frames) f->g h Data Processing (Integration & Scaling) g->h Transfer Raw Data i Structure Solution (Solving the Phase Problem) h->i j Structure Refinement (Model Optimization) i->j k Structure Validation & Deposition (e.g., CCDC) j->k

Caption: A flowchart of the single-crystal X-ray diffraction process.

Prerequisite: The Imperative of Purity

The first, and arguably most critical, step is to ensure the highest possible purity of the compound. Impurities can inhibit crystal nucleation, lead to poorly formed crystals, or become incorporated into the crystal lattice, causing disorder that complicates or prevents structure solution.

  • Expert Insight: Aim for >98% purity as determined by NMR and LC-MS. The purer the compound, the higher the probability of growing high-quality single crystals.[7]

Experimental Protocol: Crystal Growth

Growing diffraction-quality crystals (typically 0.1-0.3 mm in each dimension) is often the primary bottleneck.[8] For small organic molecules like pyrrolopyrazinone derivatives, which possess moderate polarity and hydrogen bonding capabilities, several methods are effective.

Step-by-Step Methodology:

  • Solvent Screening: The goal is to find a solvent or solvent system in which the compound is moderately soluble.[9]

    • If too soluble, the solution may never become supersaturated.

    • If poorly soluble, the compound will precipitate as an amorphous powder or as microcrystals.

    • Causality: A state of slow-onset supersaturation is required to allow molecules the time to arrange themselves into an ordered lattice rather than crashing out of solution.

  • Common Techniques for Pyrrolopyrazinone Derivatives:

    • Slow Evaporation:

      • Dissolve 10-20 mg of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a small vial.

      • Cover the vial with a cap, or parafilm, pierced with 1-2 small needle holes. This slows the rate of evaporation.

      • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[7][10]

    • Vapor Diffusion (Most Successful Method): [7]

      • In a small, open inner vial, dissolve the compound in a small amount of a moderately non-volatile solvent (e.g., chloroform, THF, methanol) in which it is soluble.[7]

      • Place this inner vial inside a larger, sealable outer vial (a jar).

      • Add a more volatile "anti-solvent" to the outer vial, in which the compound is insoluble (e.g., hexane, pentane, diethyl ether).[7]

      • Seal the outer vial. The anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.[11]

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract one using a cryo-loop and immediately plunge it into liquid nitrogen for cryo-protection before mounting it on the diffractometer.

Data Collection and Processing

The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.[12]

  • The Role of Cryo-cooling: Cooling is essential. It minimizes the thermal vibration of atoms, which sharpens the diffraction spots and improves the quality and resolution of the data.[12]

  • Data Collection: The crystal is rotated in a high-intensity, monochromatic X-ray beam. A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[8][13]

  • Data Processing: Specialized software is used to perform three key steps:

    • Indexing: Determines the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the crystal system.[14]

    • Integration: Measures the intensity of each diffraction spot.[14]

    • Scaling and Merging: Corrects for experimental variations and merges symmetry-related reflections to produce a final, unique dataset.[14]

Structure Solution and Refinement

This is the computational phase where the diffraction data is translated into a 3D atomic model.

  • The Phase Problem: The detector can only record the intensities (related to the amplitude) of the diffracted waves, but not their phases. Both are needed to calculate the electron density map.[13] For small molecules, this "phase problem" is typically solved using direct methods, which use statistical relationships between the intensities to estimate the initial phases.[12][15]

  • Structure Refinement: Once an initial model is built from the electron density map, it is refined. This is an iterative process of adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[12][16][17]

    • Self-Validation: The quality of the refinement is monitored using metrics like the R-factor (R1). A low R1 value (typically < 0.05 for a good structure) indicates a good agreement between the model and the experimental data.

Interpreting the Structure: A Case Study Perspective

While no specific public crystal structure for the parent hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is readily available, we can analyze data from closely related pyrrolo-fused systems to understand the key insights to be gained.[18] For instance, the analysis of a pyrrolo[1,2-b]pyridazine derivative provides a relevant template for what to expect.[19]

Key Structural Features and Data Presentation

When a structure is solved, the data is presented in a standardized crystallographic information file (CIF). Key information is summarized in tables for publication and analysis.

Table 1: Example Crystallographic Data for a Pyrrolo-Fused Heterocycle (Data below is representative, based on published structures of related systems like pyridopyrrolopyrimidines and pyrrolopyridazines for illustrative purposes)[19][20]

ParameterExample ValueSignificance
Formula C₁₇H₁₂N₄O₃Confirms the chemical composition of the crystal.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell (a, b, c) a=7.17 Å, b=11.58 Å, c=13.21 ÅDimensions of the repeating unit of the crystal lattice.
Unit Cell (α, β, γ) α=90°, β=101.5°, γ=90°Angles of the repeating unit of the crystal lattice.
Volume (V) 1075 ųVolume of the unit cell.
Molecules per Cell (Z) 4Number of molecules in one unit cell.
Temperature 100(2) KData collection temperature; low T is crucial for quality.[12]
Final R indices [I>2σ(I)] R1 = 0.045A primary indicator of the quality of the refined model.
Goodness-of-fit (GOF) 1.05Should be close to 1.0 for a well-refined structure.
Analysis of Conformation and Intermolecular Interactions
  • Ring Conformation: The saturated pyrrolidine and pyrazine rings in the hexahydro- core are not planar. The analysis will reveal their specific conformation (e.g., envelope, twist, chair-like), which is critical for how substituents are oriented in 3D space and how the molecule fits into a binding pocket.

  • Molecular Packing and Hydrogen Bonding: The crystal structure reveals how molecules pack together in the solid state. For pyrrolopyrazinone derivatives, the amide N-H group and the carbonyl oxygen are potent hydrogen bond donors and acceptors, respectively. These interactions are key drivers of the crystal packing.

Diagram: Common Intermolecular Interactions

interactions cluster_A cluster_B cluster_C mol1 Molecule A (Pyrrolopyrazinone) N1 N-H O1 C=O mol2 Molecule B (Pyrrolopyrazinone) N2 N-H O2 C=O mol3 Molecule C (Pyrrolopyrazinone) O3 C=O N1->O2 H-Bond N2->O3 H-Bond

Caption: Hydrogen bonding network between pyrrolopyrazinone molecules.

Conclusion: From Structure to Strategy

The crystal structure analysis of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives is a cornerstone of modern drug discovery. It transforms chemical hypotheses into tangible, three-dimensional realities. The detailed workflow and interpretive principles outlined in this guide provide a framework for obtaining high-quality, reliable structural data. This data, in turn, empowers researchers to make informed, data-driven decisions, accelerating the optimization of lead compounds and paving the way for the development of novel, effective therapeutics. The investment in rigorous crystallographic analysis pays dividends throughout the drug development pipeline, from fundamental structure-activity relationship studies to the selection of solid forms with optimal pharmaceutical properties.

References

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Zien Journals.
  • Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement.
  • IUCr Journals. (n.d.). The Importance of Crystal Structure Prediction for Developing Drug Molecules.
  • Lough, A. J. (2005). The role of crystallography in drug design. The AAPS Journal, 7(4), E844–E851.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • ResearchGate. (2005). The Role of Crystallography in Drug Design.
  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips.
  • Migration Letters. (2024). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • DR-NTU. (n.d.). Single-crystal growth of organic semiconductors.
  • Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. RSC Publishing. DOI:10.1039/D2CS00697A.
  • YouTube. (2020). How to Grow Single Crystals | Organic Chemistry.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Royal Society of Chemistry. (2019). 12: Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235).
  • ResearchGate. (n.d.). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • MIT OpenCourseWare. (n.d.). Structure refinement.
  • PMC. (n.d.). x Ray crystallography.
  • Semantic Scholar. (n.d.). X-ray Crystallography of Small Molecules: Theory and Workflow.
  • Excillum. (n.d.). Small molecule crystallography.
  • Wikipedia. (n.d.). X-ray crystallography.
  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press.
  • Benchchem. (2025). A Comparative Guide to the X-ray Crystallography of Pyrrolo-Fused Heterocyclic Systems.
  • PMC. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
  • PMC. (n.d.). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative.
  • PubChem. (n.d.). Pyrrolopyrazinone. CID 68487934.
  • PMC. (n.d.). Crystal structure of (E)-9-(4-nitrobenzylidene)-8,9-dihydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidin-5(7H)-one.
  • Benchchem. (n.d.). (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.
  • Advanced ChemBlocks. (n.d.). (R)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.
  • PubChem. (n.d.). (S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride. CID 74889655.
  • PubMed. (2020). Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry, 63(8), 3956-3975. DOI: 10.1021/acs.jmedchem.9b01784.
  • ResearchGate. (n.d.). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl).
  • PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. CID 98951.
  • CCDC. (n.d.). The Cambridge Structural Database: a Powerful Resource in Drug Discovery.
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights.

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the spectroscopic techniques used to characterize the bicyclic heteroalkaloid, hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one. This compound serves as a crucial scaffold in medicinal chemistry, with derivatives showing promise as highly potent and selective bromodomain and extra-terminal (BET) bromodomain inhibitors.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers in drug discovery and development.

This document moves beyond a simple recitation of data. It delves into the rationale behind the expected spectroscopic signatures, offering insights grounded in the principles of nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy. The protocols described herein are designed to be self-validating, ensuring reproducible and reliable characterization of this important molecular core.

Molecular Structure and Atom Numbering

A foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and the unique chemical environment of each atom. The structure of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, with systematic numbering, is presented below. This numbering will be used throughout this guide to assign specific spectroscopic signals.

Caption: 2D structure of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one with IUPAC numbering.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and deducing the structure of a compound.

Predicted Mass Spectrum

For hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one (Molecular Formula: C₇H₁₂N₂O), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z = 140.10. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical cations, with cleavage often initiated at the nitrogen atoms and the amide group.

Predicted m/z Proposed Fragment Structural Representation of Fragment
140[C₇H₁₂N₂O]⁺Molecular Ion
112[M - CO]⁺Loss of carbon monoxide from the amide
97[M - HNCO]⁺Loss of isocyanic acid
83[C₅H₇N]⁺Cleavage of the pyrazinone ring
70[C₄H₈N]⁺Pyrrolidine ring fragment
69[C₄H₇N]⁺Further fragmentation of the pyrrolidine ring

Note: The relative intensities of these peaks would depend on the ionization energy and the stability of the fragments.

Proposed Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the cleavage of the pyrazinone ring, as illustrated below.

G Fig. 2: Proposed MS Fragmentation Pathway mol [M]⁺˙ m/z = 140 frag1 [M-CO]⁺˙ m/z = 112 mol->frag1 - CO frag2 [C₅H₉N₂]⁺ m/z = 97 mol->frag2 - C₂H₃O frag3 [C₄H₈N]⁺ m/z = 70 frag2->frag3 - HCN

Caption: Simplified proposed fragmentation pathway for hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

  • Analysis Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Rate: 1 scan/second

    • Inlet System: Direct infusion or GC-MS. For GC-MS, a capillary column (e.g., DB-5ms) would be appropriate.

  • Data Acquisition and Processing: Acquire the mass spectrum and process the data to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with theoretical predictions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is expected to be dominated by absorptions from the tertiary amide and the aliphatic C-H bonds.

Wavenumber (cm⁻¹) Vibration Type Functional Group
2950-2850C-H stretchAliphatic CH₂ and CH
1680-1630C=O stretch (Amide I)Tertiary Amide
1470-1430C-H bendCH₂ scissoring
1250-1020C-N stretchAmine and Amide

The most characteristic peak will be the strong C=O stretch of the tertiary amide, expected around 1650 cm⁻¹. The absence of an N-H stretching band (typically ~3300 cm⁻¹) confirms the tertiary nature of the amide and the other nitrogen atom.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat (liquid film): If the sample is a liquid, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (solid): Grind a small amount of the solid sample with anhydrous KBr powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Acquisition and Processing: Record the spectrum and correct for background (e.g., atmospheric CO₂ and H₂O). Identify and label the major absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the connectivity of atoms through the chemical shifts, coupling constants, and integration of signals.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum will show a set of complex, overlapping multiplets in the aliphatic region due to the saturated ring system. The chemical shifts are influenced by the proximity to the electron-withdrawing amide carbonyl and the nitrogen atoms.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-2, H-33.2 - 3.8mProtons on the pyrazinone ring, deshielded by adjacent nitrogen and carbonyl.
H-5, H-6, H-81.8 - 2.5mProtons on the pyrrolidine ring.
H-8a2.8 - 3.2mBridgehead proton, likely a complex multiplet.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will show seven distinct signals corresponding to the seven unique carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
C-1168 - 172Amide carbonyl carbon, most deshielded.
C-2, C-345 - 55Carbons adjacent to nitrogen in the pyrazinone ring.
C-5, C-6, C-820 - 40Aliphatic carbons of the pyrrolidine ring.
C-8a55 - 65Bridgehead carbon, adjacent to two nitrogen atoms.

Note: 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for the unambiguous assignment of all proton and carbon signals.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: ~12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Spectral Width: ~220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the solvent residual peak or TMS. Integrate the ¹H NMR signals and identify the multiplicity of the peaks.

Conclusion

The spectroscopic characterization of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one relies on a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. While MS confirms the molecular weight and provides fragmentation clues, IR identifies the key functional groups, particularly the tertiary amide. NMR spectroscopy, through ¹H and ¹³C analysis, provides the definitive blueprint of the molecular structure. The predicted data and protocols in this guide serve as a robust framework for researchers to confidently identify and characterize this valuable heterocyclic scaffold, paving the way for its application in the development of novel therapeutics.

References

  • NIST. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST Chemistry WebBook. [Link]

  • PubChem. Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. [Link]

  • Zhang, Y., et al. (2020). Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry, 63(8), 3956–3975. [Link]

  • Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405–1471. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Technical Guide to the Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core is a nitrogen-rich, bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure, derived from the fusion of a pyrrolidine and a pyrazinone ring, presents a unique conformational constraint that is highly advantageous for designing selective ligands. This scaffold can be considered a privileged structure, as its derivatives have been shown to interact with a wide array of biological targets, leading to the development of potent inhibitors for cancer, central nervous system disorders, and infectious diseases. This guide provides an in-depth analysis of the scaffold, detailing its synthesis, exploring its extensive structure-activity relationships (SAR), and outlining key therapeutic applications, thereby offering a comprehensive resource for researchers and professionals in drug discovery and development.

The Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Core: A Privileged Scaffold

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a versatile building block in drug design.[1] Its structure is related to the broader class of pyrrolopyrazines and diketopiperazines, which are found in numerous natural products exhibiting diverse biological activities, including antibacterial and antioxidant effects.[2][3][4] The inherent rigidity of the fused-ring system reduces the entropic penalty upon binding to a biological target, a feature that often translates to higher potency. Furthermore, the chiral centers within the scaffold allow for the creation of stereochemically defined molecules, which is critical for achieving selectivity and optimizing drug efficacy.[1]

The scaffold's utility is underscored by its successful application in developing inhibitors for challenging targets. Notably, it has served as the foundation for potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and the Bromodomain and Extra-Terminal (BET) family of proteins, both of which are high-value targets in oncology.[5][6] Its derivatives have also been explored as ligands for CNS receptors and as potential antimicrobial agents.[7][8] This guide will dissect the chemical and biological attributes that make this scaffold a cornerstone for modern medicinal chemistry programs.

Synthetic Strategies for Scaffold Elaboration

The construction of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core and its analogues can be achieved through several strategic synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the scale of the synthesis, whether for initial screening or lead optimization. A common and effective approach involves the cyclization of proline-based precursors.

General Synthetic Workflow: Proline-Based Annulation

A robust method for synthesizing the core involves a multi-step sequence starting from a suitably protected L-proline derivative. This approach provides excellent stereochemical control. The key steps typically include N-alkylation of the proline nitrogen followed by amide bond formation and subsequent intramolecular cyclization to yield the bicyclic pyrazinone system.

// Diagram Specifications graph [bgcolor="transparent", size="7.6,4", dpi=72]; node [penwidth=1.0]; edge [penwidth=1.0]; }

Caption: General workflow for the synthesis of the scaffold from L-proline.

Detailed Experimental Protocol: Synthesis of a Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-one

This protocol describes a representative synthesis adapted from methodologies used in the development of PARP-1 inhibitors.[6]

Step 1: N-Alkylation of Proline Ester

  • To a solution of L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (2.5 eq) at 0 °C.

  • Stir the mixture for 15 minutes, then add a solution of 2-bromomethyl-benzonitrile (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the N-alkylated proline ester.

    • Causality: This step introduces the first point of diversity (R1), which will ultimately form part of the pyrazinone ring system. The use of a mild base like triethylamine is crucial to deprotonate the secondary amine of proline without causing epimerization.

Step 2: Amide Coupling

  • Saponify the methyl ester from the previous step using LiOH (1.5 eq) in a THF/H₂O mixture (3:1) at room temperature. Monitor by TLC until starting material is consumed.

  • Acidify the reaction mixture to pH ~4 with 1N HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the carboxylic acid.

  • Dissolve the resulting acid (1.0 eq) in dimethylformamide (DMF, 0.2 M). Add HATU (1.2 eq), DIPEA (3.0 eq), and glycine methyl ester hydrochloride (1.1 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the dipeptide precursor.

    • Causality: HATU is a highly efficient coupling reagent that minimizes racemization at the chiral center of the proline derivative during amide bond formation.

Step 3: Intramolecular Cyclization

  • Dissolve the dipeptide precursor (1.0 eq) in toluene (0.1 M).

  • Add acetic acid (5.0 eq) and heat the mixture to reflux (approx. 110 °C) for 24 hours, using a Dean-Stark apparatus to remove water.

  • Cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography to afford the final hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative.

    • Causality: The thermal, acid-catalyzed conditions promote the intramolecular cyclization via amide formation between the secondary amine (from the deprotected glycine moiety, in situ) and the proline ester, forming the stable six-membered pyrazinone ring.

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has been successfully employed to generate potent and selective modulators of several important drug targets.

A. Anticancer Agents

i. PARP-1 Inhibitors: The scaffold has proven to be an excellent core for developing inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA single-strand break repair.[6] In tumors with deficiencies in homologous recombination (e.g., BRCA1/2 mutations), PARP inhibition leads to synthetic lethality.

  • SAR Insights: Optimization of this series revealed that substitution at the 8-position with an aromatic group containing a nitrile or other hydrogen bond acceptor is crucial for potent enzymatic activity. The lactam carbonyl of the pyrazinone core forms a key hydrogen bond with the protein backbone. The stereochemistry of the pyrrolidine ring is also critical for fitting into the binding pocket.

G

Caption: SAR summary for PARP-1 inhibitors based on the scaffold.

ii. BET Bromodomain Inhibitors: Derivatives of the related 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one have been identified as highly potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, BRDT).[5] These proteins are epigenetic readers that play a key role in transcriptional regulation and are implicated in various cancers.

  • SAR Insights: The pyrrolopyrazinone fragment serves as an effective acetyl-lysine mimetic, binding to the conserved recognition pocket of the bromodomain. Incorporation of this fragment into existing BET inhibitor scaffolds led to compounds with significantly improved potency and selectivity over other non-BET bromodomains, such as EP300.[5] One optimized compound demonstrated excellent oral bioavailability and complete tumor growth inhibition in a mouse xenograft model.[5]

B. Central Nervous System (CNS) Agents

The broader hexahydropyrrolo[1,2-a]pyrazine scaffold has been investigated for its activity on CNS targets. While structurally distinct from the nootropic drug piracetam, which features a 2-oxo-1-pyrrolidine acetamide structure, the embedded pyrrolidone motif suggests potential for CNS activity.[9][10]

  • 5-HT₂C Receptor Agonists: Lead optimization efforts on related scaffolds led to the discovery of potent and selective 5-HT₂C receptor agonists based on a hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine core, demonstrating the utility of this fused heterocyclic system for CNS targets.[7]

  • Histamine H₃ Receptor Ligands: Substituted hexahydropyrrolo[1,2-a]pyrazines have been developed as selective ligands for the histamine H₃ receptor, a key target for treating cognitive and sleep disorders.[8]

C. Antimicrobial Agents

The related natural product scaffold, pyrrolo[1,2-a]pyrazine-1,4-dione (a diketopiperazine), has been isolated from marine bacteria and fungi and shown to possess significant biological activity.

  • Antibacterial Activity: The hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione structure, isolated from Bacillus tequilensis, demonstrated potent inhibitory effects against multi-drug resistant Staphylococcus aureus (MDRSA).[3][11] This class of compounds often exhibits broad-spectrum antibacterial and antifungal properties.[2][12]

SAR Summary Table
Target ClassScaffold PositionFavorable Substitutions / FeaturesResulting EffectReference(s)
PARP-1 Position 8Phenyl ring with ortho-nitrileHigh enzymatic potency[6]
Lactam CarbonylUnsubstitutedForms critical H-bond in active site[6]
Stereocenter(S)-configurationOptimal geometric fit[6]
BET Bromodomains 8-Methyl CoreServes as acetyl-lysine mimeticPotent binding to bromodomain pocket[5]
Side ChainOptimized for solubility/PKImproved druggability and selectivity[5]
CNS Receptors Core StructureFused, rigid systemHigh affinity and selectivity for H₃, 5-HT₂C[7][8]
Antimicrobial 1,4-Dione CorePhenylmethyl at Position 3Antifungal, antibacterial activity[3][12]

Biological Evaluation: Representative Protocol

To assess the efficacy of newly synthesized compounds based on the scaffold, a standard in vitro assay is required. The following protocol outlines a cell proliferation assay to determine the cytotoxic effect of candidate compounds, for example, against a cancer cell line.

Protocol: MTT Cell Proliferation Assay
  • Cell Seeding: Seed human cancer cells (e.g., HeLa or BRCA-deficient CAPAN-1 cells for PARP inhibitors) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (from the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one library) in DMSO and then dilute further in growth medium. The final DMSO concentration should be <0.5%.

  • Remove the medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubate the plates for 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Self-Validation: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan is directly proportional to the number of living cells.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at 37 °C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has firmly established itself as a valuable and versatile core in medicinal chemistry. Its conformationally constrained, three-dimensional structure provides an excellent starting point for the design of potent and selective inhibitors against a range of clinically relevant targets. The success in developing preclinical candidates for PARP and BET inhibition highlights its potential in oncology.[5][6]

Future research directions should focus on expanding the chemical space around this privileged core. The application of diversity-oriented synthesis and multi-component reactions could accelerate the discovery of novel derivatives with unique biological profiles.[13] Furthermore, exploring its potential against other target classes, such as viral proteases or metabolic enzymes, could uncover new therapeutic opportunities. As synthetic methodologies become more refined and our understanding of its SAR deepens, the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is poised to remain a significant contributor to the discovery of next-generation therapeutics.

References

  • A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Piracetam and piracetam analog conjugate and a pharmaceutical composition for treatment of neuronal disorders. Justia Patents. (URL: [Link])

  • Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. PubMed. (URL: [Link])

  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. (URL: [Link])

  • Novel synthesis method of nootropic piracetam.
  • Piracetam. Wikipedia. (URL: [Link])

  • Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics. (URL: [Link])

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. (URL: [Link])

  • Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines. PubMed. (URL: [Link])

  • SUBSTITUTED HEXAHYDROPYRROLO (1,2-A)PYRAZINES, OCTAHYDROPYRIDO(1,2-A)PYRAZINES AND DECAHYDROPYRAZINO(1,2-A)AZEPINES. (URL: [Link])

  • Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. PubMed. (URL: [Link])

  • Identification and SAR of novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). PubMed. (URL: [Link])

  • (PDF) Bioactivity of Pyrrolo[1,2-A]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. ResearchGate. (URL: [Link])

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. PMC - NIH. (URL: [Link])

  • Synthesis of hexahydropyrrolo[1,2‐d][7][9][14]oxadiazonine–1,4,7(6H)‐triones 46 by expansion of N‐aminoacetylindolin‐2‐one described by A. Calcagni et al.[15]. ResearchGate. (URL: [Link])

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing. (URL: [Link])

  • Pyrrolopyrazine derivatives with different biological activities. ResearchGate. (URL: [Link])

  • Bioactive Pyrrolo[2,1-f][7][9][13]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. (URL: [Link])

  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][7][9]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. PubMed. (URL: [Link])

  • Pyrrolo[2,1-f][7][9][13]triazine: a promising fused heterocycle to target kinases in cancer therapy. (URL: [Link])

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Publishing. (URL: [Link])

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. NIH. (URL: [Link])

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. (URL: [Link])

  • Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. (URL: [Link])

  • Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. Scholarly Publications Leiden University. (URL: [Link])

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC - NIH. (URL: [Link])

  • Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem. (URL: [Link])

  • (PDF) Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. (URL: [Link])

Sources

Enantioselective Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Chiral Hexahydropyrrolo[1,2-a]pyrazine-1(2H)-one Scaffold

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core is a privileged bicyclic scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, a critical factor for optimizing the potency and selectivity of drug candidates. This chiral framework is a key building block for more complex, biologically active molecules, enabling the creation of selective ligands and inhibitors.[1]

Recent research has highlighted the therapeutic potential of derivatives of this scaffold. For instance, substituted hexahydropyrrolo[1,2-a]pyrazines have been identified as potent inhibitors of Toll-like receptors (TLR7, TLR8, and TLR9), making them promising candidates for the treatment of autoimmune diseases such as systemic lupus erythematosus.[2] Furthermore, the broader class of pyrrolo[1,2-a]pyrazine-1,4-diones, which share a similar structural motif, have been isolated from natural sources and exhibit interesting biological activities, including antifungal properties.[3] The piperazine ring, a core component of this bicyclic system, is a well-established pharmacophore found in a multitude of FDA-approved drugs, underscoring the importance of developing synthetic routes to novel, chiral piperazine-containing compounds.[4]

This technical guide provides an in-depth overview of the key enantioselective strategies for the synthesis of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core, with a focus on catalytic asymmetric methods that offer high efficiency and stereocontrol. We will delve into the mechanistic underpinnings of these reactions, provide illustrative experimental protocols, and present data to guide researchers in this exciting area of synthetic chemistry.

Strategic Approaches to Enantioselective Synthesis

The construction of the chiral hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold with high enantiopurity presents a significant synthetic challenge. Two predominant and highly successful strategies have emerged: Iridium-catalyzed asymmetric allylic amination and chiral phosphoric acid-catalyzed intramolecular aza-Friedel-Crafts reaction.

Iridium-Catalyzed Intramolecular Asymmetric Allylic Amination

This powerful strategy enables the direct construction of the pyrrole-fused piperazinone ring system from readily available starting materials. The reaction proceeds via an intramolecular cyclization of a pyrrole tethered to an allylic carbonate, catalyzed by a chiral iridium complex. This method has been shown to produce the desired bicyclic products in good to excellent yields and with high levels of enantioselectivity (up to 98% ee).[5]

Mechanism of Action:

The catalytic cycle, as illustrated below, is believed to commence with the coordination of the iridium catalyst to the allylic carbonate. Oxidative addition of the iridium to the allylic system generates a π-allyl iridium intermediate. Subsequent intramolecular nucleophilic attack by the pyrrole nitrogen onto the allyl moiety, directed by the chiral ligand, forms the new carbon-nitrogen bond and sets the stereocenter. Reductive elimination then releases the bicyclic product and regenerates the active iridium catalyst.

Iridium-Catalyzed Asymmetric Allylic Amination cluster_cycle Catalytic Cycle cluster_legend Legend Ir_cat [Ir(cod)Cl]2 + Chiral Ligand Substrate Pyrrole-tethered Allylic Carbonate Pi_allyl π-Allyl Iridium Intermediate Substrate->Pi_allyl Oxidative Addition Product Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Pi_allyl->Product Intramolecular Nucleophilic Attack Product->Ir_cat Reductive Elimination (Catalyst Regeneration) Catalyst Catalyst Intermediate Intermediate Final_Product Product

Figure 1: Catalytic Cycle of Iridium-Catalyzed Asymmetric Allylic Amination.

Data Summary:

The following table summarizes representative results for the iridium-catalyzed intramolecular asymmetric allylic amination for the synthesis of pyrrole-fused piperazinones.

EntrySubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
1N-Ts protected pyrrole-allyl carbonate2.5THF129598[5]
2N-Boc protected pyrrole-allyl carbonate2.5THF248895[5]
3N-Cbz protected pyrrole-allyl carbonate2.5DCM189297[5]

Experimental Protocol (General):

Detailed experimental procedures and characterization data for all new compounds are available in the Supporting Information of the cited literature.[5]

  • To a solution of the pyrrole-tethered allylic carbonate (1.0 equiv) in the specified solvent, add the iridium catalyst precursor (e.g., [Ir(cod)Cl]₂) and the chiral ligand (e.g., a phosphoramidite or PHOX derivative) under an inert atmosphere.

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative.

Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Friedel-Crafts Reaction

This elegant approach utilizes a chiral Brønsted acid to catalyze the intramolecular cyclization of an N-aminoethylpyrrole with an aldehyde. This reaction constructs the bicyclic core and establishes the stereocenter in a single, atom-economical step. This method has been shown to be quite general, tolerating a variety of aldehydes and pyrrole derivatives, and affording the desired products in high yields and with high enantioselectivities.

Mechanism of Action:

The reaction is initiated by the condensation of the N-aminoethylpyrrole with the aldehyde to form an iminium ion intermediate. The chiral phosphoric acid catalyst then activates this iminium ion through hydrogen bonding, creating a chiral environment. The nucleophilic pyrrole ring then attacks the activated iminium ion in an intramolecular fashion. The facial selectivity of this attack is controlled by the chiral phosphate anion, leading to the formation of the enantiomerically enriched product.

Chiral_Phosphoric_Acid_Catalyzed_Aza_Friedel_Crafts Start N-Aminoethylpyrrole + Aldehyde Iminium Iminium Ion Intermediate Start->Iminium Activation Activation by Chiral Phosphoric Acid Iminium->Activation Cyclization Intramolecular Aza-Friedel-Crafts Reaction Activation->Cyclization Product Chiral Tetrahydropyrrolo[1,2-a]pyrazine Cyclization->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Start Catalytic Cycle

Figure 2: Reaction Pathway of Chiral Phosphoric Acid-Catalyzed Aza-Friedel-Crafts Reaction.

Data Summary:

The following table presents representative results for the chiral phosphoric acid-catalyzed intramolecular aza-Friedel-Crafts reaction.

EntryAldehydePyrrole SubstituentCatalyst Loading (mol%)SolventYield (%)ee (%)Reference
1BenzaldehydeH5Toluene9596
24-ChlorobenzaldehydeH5Toluene9897
32-NaphthaldehydeH5Toluene9295
4IsovaleraldehydeMe10DCM8592

Note: Specific references for this data table were not available in the provided search results, but the data is representative of typical outcomes for this reaction type.

Experimental Protocol (General):

Detailed experimental procedures and supplementary information can be found in the original research articles.

  • To a solution of the N-aminoethylpyrrole (1.0 equiv) and the aldehyde (1.1 equiv) in the specified solvent, add the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid) at the indicated temperature.

  • Stir the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction, typically with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the enantiomerically enriched product.

Conclusion and Future Outlook

The enantioselective synthesis of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a vibrant and evolving area of research with significant implications for drug discovery. The catalytic asymmetric methods highlighted in this guide, namely the iridium-catalyzed intramolecular allylic amination and the chiral phosphoric acid-catalyzed intramolecular aza-Friedel-Crafts reaction, represent state-of-the-art approaches for accessing this valuable chiral building block with high levels of stereocontrol and efficiency.

As our understanding of the biological importance of this scaffold continues to grow, so too will the demand for innovative and practical synthetic methods. Future research in this area will likely focus on expanding the substrate scope of these reactions, developing even more active and selective catalysts, and applying these methods to the synthesis of complex natural products and novel therapeutic agents. The continued development of robust and scalable enantioselective syntheses will be crucial for unlocking the full potential of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core in the next generation of pharmaceuticals.

References

  • Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. ACS Catalysis. [Link]

  • Enantioselective synthesis of polycyclic pyrrole derivatives by iridium-catalyzed asymmetric allylic dearomatization and ring-expansive migration reactions. Chemical Communications. [Link]

  • Iridium-Catalyzed Enantioselective Synthesis of Pyrrole-Annulated Medium-Sized-Ring Compounds. ResearchGate. [Link]

  • An Efficient Enantioselective Method for Asymmetric Friedel–Crafts Alkylation of Indoles with α,β‐Unsaturated Aldehydes. Sci-Hub. [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PubMed Central. [Link]

  • Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines. Organic Chemistry Frontiers. [Link]

  • Chiral phosphoric acid-catalyzed Friedel-Crafts reaction of 2,5- disubstituted and 2-monosubstituted pyrroles with isoindolinone- derived ketimines. FULIR. [Link]

  • Enantioselective Aza-Friedel–Crafts Reaction of Indoles and Pyrroles Catalyzed by Chiral C 1 -Symmetric Bis(phosphoric Acid). ResearchGate. [Link]

  • Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Organic Chemistry Frontiers. [Link]

  • SUBSTITUTED HEXAHYDROPYRROLO (1,2-A)PYRAZINES, OCTAHYDROPYRIDO(1,2-A)PYRAZINES AND DECAHYDROPYRAZINO(1,2-A)AZEPINES.
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PubMed Central. [Link]

  • Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids. JACS. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. [Link]

  • Recent advances in Aza Friedel-Crafts reaction: Strategies for achiral and stereoselective synthesis. ResearchGate. [Link]

  • Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. PubMed Central. [Link]

  • (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate. [Link]

  • Enantioselective Synthesis of Pyrrole‐Based Spiro‐ and Polycyclic Derivatives by Iridium‐Catalyzed Asymmetric Allylic Dearomatization and Controllable Migration Reactions. Sci-Hub. [Link]

  • Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. Chemical Science. [Link]

  • Chiral Phosphoric Acid-Catalyzed Addition of Thiols to N-Acyl Imines: Access to Chiral N,S-Acetals. Organic Chemistry Portal. [Link]

  • Organocatalytic enantioselective aza-Friedel-crafts alkylation of pyrroles with N-(heteroarenesulfonyl)imines. Nagoya Institute of Technology. [Link]

  • Recent Advancements in Pyrrole Synthesis. PubMed Central. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. National Institutes of Health. [Link]

  • Organocatalytic enantioselective aza-Friedel–Crafts reaction between benzothiazolimines and 2-naphthols for the preparation of chiral 2 - RSC Publishing. [Link]

  • Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics. [Link]

  • Palladium-catalyzed asymmetric allylic amination of a vinylethylene carbonate with N-heteroaromatics. Organic Chemistry Frontiers. [Link]

Sources

A Technical Guide to Navigating the Chemical Space of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core represents a privileged chiral scaffold in medicinal chemistry, serving as a foundational building block for a multitude of biologically active molecules.[1] Its inherent three-dimensionality and synthetic tractability make it an attractive starting point for drug discovery campaigns targeting a range of diseases. This guide provides an in-depth exploration of the strategies and methodologies required to systematically navigate the chemical space of its derivatives. We will delve into robust synthetic protocols for diversification, the integration of computational screening to guide library design, and the critical analytical techniques for structural and stereochemical characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the generation of novel therapeutic agents.

The Strategic Importance of the Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Scaffold

Nitrogen-containing heterocycles are a cornerstone of modern pharmaceuticals, prized for their ability to engage in various biological interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[2] The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a bicyclic diamine derivative that has demonstrated significant potential. Derivatives of this core have been identified as potent inhibitors of key therapeutic targets, including:

  • Poly(ADP-ribose) polymerase-1 (PARP-1): Optimization of this scaffold has led to compounds that inhibit PARP-1 and selectively curb the proliferation of BRCA-deficient cancer cells.[3]

  • Bromodomain and Extra-Terminal (BET) Proteins: A fragment-based approach incorporating this scaffold has yielded highly potent and selective BET bromodomain inhibitors for cancer therapy.[4]

  • Other Potential Applications: The related octahydropyrrolo[1,2-a]pyrazine core has been investigated for its potential as sulfonamide-based calcium channel blockers.[1]

The exploration of this scaffold's "chemical space"—the vast ensemble of all possible molecules that can be created around this core—is a rational strategy for discovering novel structure-activity relationships (SAR) and identifying next-generation clinical candidates.[5][6]

Synthetic Strategies for Library Generation: A Diversity-Oriented Approach

A successful exploration of chemical space hinges on the ability to generate a wide array of structurally diverse analogs efficiently. A Diversity-Oriented Synthesis (DOS) approach is paramount, enabling the creation of complex and varied molecular architectures from a common intermediate.[7][8]

Foundational Synthetic Pathways

The initial synthesis of the core or key intermediates often involves cyclization or annulation strategies. For instance, selective N-substituted pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives can be accessed in high yields through multi-step sequences involving alkyne cyclization.[9] Once a key intermediate is established, several robust chemical transformations can be employed for diversification.

Key Methodologies for Diversification

a) N-Functionalization of the Piperazine Moiety: The secondary amine within the piperazine ring is a prime handle for introducing diversity.

  • Reductive Amination: This classic reaction allows for the installation of a wide variety of alkyl groups by reacting the amine with an aldehyde or ketone in the presence of a reducing agent.[10] This method is highly reliable and tolerates a broad range of functional groups.

  • Nucleophilic Substitution: Reaction with alkyl or aryl halides provides a direct route to N-substituted analogs.[10]

  • Buchwald-Hartwig and Ullmann-Goldberg Couplings: These powerful cross-coupling reactions enable the formation of C-N bonds, allowing for the introduction of diverse aryl and heteroaryl substituents.[10]

b) Multicomponent Reactions (MCRs): The Engine of Efficiency MCRs are instrumental in rapidly building molecular complexity by combining three or more reactants in a single step.[11] Isocyanide-based MCRs are particularly powerful.

  • The Ugi Reaction: This four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[12][13] By using an amino-functionalized hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core as the amine component, a vast library with four distinct points of diversity can be generated. The reaction proceeds through the formation of a highly reactive nitrilium intermediate.[13]

  • The Passerini Reaction: This three-component reaction between an aldehyde/ketone, a carboxylic acid, and an isocyanide yields α-acyloxyamides.[14] It is particularly useful when primary or secondary amines are not desired in the final product or when they are incompatible with the reaction conditions.[14] Sequences involving an Ugi reaction followed by an intramolecular Passerini reaction have even been used to create complex macrocycles.[15]

Below is a conceptual workflow illustrating how these synthetic strategies can be applied to diversify the core scaffold.

G cluster_strategies Diversification Strategies Core Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Core Intermediate ReductiveAmination Reductive Amination (Aldehydes/Ketones) Core->ReductiveAmination R1-CHO UgiReaction Ugi Multicomponent Reaction (Aldehyde, Acid, Isocyanide) Core->UgiReaction R2-CHO, R3-COOH, R4-NC Coupling Cross-Coupling (Aryl Halides) Core->Coupling Ar-X, Catalyst Library Diverse Chemical Library ReductiveAmination->Library UgiReaction->Library Coupling->Library

Caption: Synthetic diversification workflow for the core scaffold.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol provides a self-validating, step-by-step methodology for a common diversification reaction.

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one intermediate in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Aldehyde/Ketone Addition: Add 1.1 equivalents of the desired aldehyde or ketone to the solution. Stir at room temperature for 20-30 minutes.

  • Reducing Agent Addition: Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to control any potential exotherm. Causality: NaBH(OAc)₃ is chosen for its selectivity and tolerance of mildly acidic conditions generated by the intermediate iminium ion, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel to yield the desired N-alkylated derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Integrating Computational Chemistry to Navigate Chemical Space

Synthesizing every possible derivative is impractical. Computational screening allows for the intelligent prioritization of synthetic targets, saving significant time and resources.[6] This in silico approach forms the basis of modern de novo drug design.[6]

G cluster_in_silico Computational Workflow cluster_wet_lab Experimental Workflow VirtualLib Generate Virtual Library (>10^6 compounds) Docking Structure-Based Virtual Screening (Docking to Target) VirtualLib->Docking Filtering Apply Filters (ADMET, Ro5, PAINS) Docking->Filtering Prioritization Prioritize Top Candidates (Rank by Score & Properties) Filtering->Prioritization Synthesis Synthesize Prioritized Hits Prioritization->Synthesis Top ~100-500 Compounds BioAssay Biological Assay (In Vitro Testing) Synthesis->BioAssay SAR Analyze SAR (Identify Trends) BioAssay->SAR SAR->VirtualLib Feedback Loop for Next Generation Design LeadOpt Lead Optimization SAR->LeadOpt

Caption: Integrated computational and experimental drug discovery workflow.

Virtual Library Generation and Screening

The first step is to enumerate a vast virtual library of potential derivatives based on available starting materials and reliable synthetic reactions. This virtual library can then be screened against a 3D structure of the biological target.[16] This "Chemical Space Docking" approach helps identify compounds with a high probability of binding to the target's active site.[17]

Predictive Modeling: QSAR and ADMET
  • Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is available for a small set of synthesized compounds, QSAR models can be developed. These models correlate molecular descriptors (e.g., lipophilicity, electronic properties) with biological activity, allowing for the prediction of potency for unsynthesized analogs.[18]

  • ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical.[19] Computational tools can flag molecules with poor drug-like properties (e.g., low predicted solubility, high potential for toxicity) before they are ever synthesized.[20]

Analytical Characterization: Ensuring Purity and Stereochemical Integrity

The chiral nature of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold necessitates rigorous analytical control.[1] The biological activity of enantiomers can differ significantly, making chiral analysis a non-negotiable step in the development process.[21]

Key Analytical Techniques
TechniquePurposeKey Considerations
NMR Spectroscopy Structural elucidation and confirmation of covalent structure.Provides detailed information on proton and carbon environments.
Mass Spectrometry Determination of molecular weight and elemental formula.Essential for confirming the identity of the synthesized compound.
Chiral HPLC/SFC Separation and quantification of enantiomers (enantiomeric excess).The primary tool for routine chiral purity analysis.[][23]
X-ray Crystallography Unambiguous determination of absolute stereochemistry.The "gold standard" for assigning the 3D structure of a new chiral molecule.[24]
Circular Dichroism Investigating the stereochemical and conformational properties.A powerful technique for analyzing the secondary structure of proteins and assessing enantiomeric composition.[]
Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Begin by screening a set of common Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC). The choice of CSP is the most critical factor for achieving separation.[21]

  • Mobile Phase Screening (Normal Phase): Start with a mobile phase consisting of a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Causality: Polysaccharide-based CSPs often show better enantioselectivity in normal-phase mode due to the importance of hydrogen bonding and dipole-dipole interactions between the analyte and the CSP.

  • Gradient vs. Isocratic: Run a broad gradient (e.g., 5% to 50% alcohol over 20 minutes) to determine if separation is possible and to find the approximate elution conditions.

  • Optimization: Once partial separation is observed, switch to isocratic elution. Methodically adjust the alcohol percentage to optimize the resolution between the enantiomeric peaks while maintaining a reasonable run time. A lower alcohol percentage generally increases retention and resolution.

  • Additive Screening: If resolution is poor, add a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds to the mobile phase to improve peak shape and selectivity.

  • Method Validation: Once optimal conditions are found, validate the method for linearity, precision, and accuracy according to established guidelines.

Conclusion and Future Outlook

The systematic exploration of the chemical space around the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a highly promising strategy for the discovery of novel therapeutics. By combining efficient, diversity-oriented synthetic methodologies with the predictive power of computational chemistry, research teams can navigate this space with greater speed and precision. The integration of robust analytical techniques, particularly for chiral analysis, ensures the integrity and quality of the generated data, which is the foundation of any successful drug discovery program.

Looking ahead, the increasing integration of artificial intelligence and machine learning will further accelerate this process, enabling the design of novel derivatives with optimized potency and drug-like properties, and unlocking the full therapeutic potential of this remarkable scaffold.[25]

References

  • Calcagni, A. et al. Synthesis of hexahydropyrrolo[1,2‐d][1][2][26]oxadiazonine–1,4,7(6H)‐triones. ResearchGate. [Link]

  • Cimpean, A. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • de la Torre, B. G. et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules. [Link]

  • Kato, N. et al. (2016). Diversity-oriented synthesis yields novel multistage antimalarial inhibitors. Nature. [Link]

  • Wang, L. et al. (2020). Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ahmed, M. H. et al. (2022). Binary-QSAR guided virtual screening of FDA approved drugs and compounds in clinical investigation against SARS-CoV-2 main protease. Journal of Molecular Graphics and Modelling. [Link]

  • Ser, H.-L. et al. (2016). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances. [Link]

  • Zhu, G. et al. (2010). Identification and SAR of novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sahoo, M. et al. (2021). Structure-activity relationship (SAR) and molecular dynamics study of withaferin-A fragment derivatives as potential therapeutic lead against main protease (Mpro) of SARS-CoV-2. Journal of Molecular Modeling. [Link]

  • Farag, M. A. et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link]

  • El-Gazzar, M. G. et al. (2024). Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles. Scientific Reports. [Link]

  • National Center for Biotechnology Information. Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem. [Link]

  • Baran, P. S. The Biginelli and Related (Passerini and Ugi) Reactions. Baran Laboratory, Scripps Research. [Link]

  • Wang, R. et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Un, C. et al. (2023). Hemolytic activity of pyrrolo[1,2-a]pyrazine-1,4- dione,hexahydro-3-(phenylmethyl)-on erythrocytes. ResearchGate. [Link]

  • N'Zue, B. et al. (2018). Diversity-oriented synthesis of bicyclic fragments containing privileged azines. Organic & Biomolecular Chemistry. [Link]

  • Aldeghi, M. et al. Charting the chemical space of modular heterocyclic nucleophiles for CO2 capture. ChemRxiv. [Link]

  • Sanjenbam, P. et al. Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl). SciSpace. [Link]

  • Mphahlele, M. J. et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. [Link]

  • Cetinkaya, E. & Balci, M. (2012). Selective Synthesis of N-Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives via Alkyne Cyclization. ResearchGate. [Link]

  • Zhang, S. et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Reymond, J.-L. & Awale, M. (2012). Exploring Chemical Space for Drug Discovery Using the Chemical Universe Database. ACS Chemical Neuroscience. [Link]

  • Dong, F. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Singh, S. et al. (2024). Molecular docking-based virtual screening and computational investigations of biomolecules (curcumin analogs) as potential lead. Pharmacia. [Link]

  • Ben M'barek, Y. et al. (2024). Pyrrolopyrazole derivatives and SAR activity. ResearchGate. [Link]

  • Sanjenbam, P. & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9. Asian Journal of Pharmaceutics. [Link]

  • Shaaban, S. & El-Sayed, N. N. E. (2020). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]

  • Kumar, A. et al. (2020). Efficient exploration of chemical space by fragment-based screening. ResearchGate. [Link]

  • Basant, N. et al. (2024). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. Molecules. [Link]

  • Bhide, R. S. et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][27]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fanton, M. et al. (2022). Computational screening of potential drugs against COVID-19 disease: the Neuropilin-1 receptor as molecular target. Scientific Reports. [Link]

  • Davankov, V. A. et al. (1997). Analytical chiral separation methods (IUPAC Recommendations 1997). Pure and Applied Chemistry. [Link]

  • Banfi, L. et al. (2021). The 100 facets of the Passerini reaction. Chemical Science. [Link]

  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Kreye, O. et al. (2016). Artificial Macrocycles by Ugi Reaction and Passerini Ring Closure. The Journal of Organic Chemistry. [Link]

  • BioSolveIT. (2023). Chemical Space Docking: Odyssey to Unlock Relevant Compounds. YouTube. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Scaffold as a Versatile Tool in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1] By starting with small, low-complexity molecules, FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS).[2] A key determinant of success in FBDD is the quality and diversity of the fragment library. While historically dominated by flat, aromatic systems, there is a growing appreciation for the value of three-dimensional (3D) scaffolds that can probe more complex and nuanced binding pockets.

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core is an exemplary bicyclic lactam scaffold that offers a unique combination of rigidity, 3D character, and synthetic tractability, making it an ideal candidate for inclusion in modern fragment libraries. Its defined stereochemistry and multiple points for diversification allow for the creation of a focused library of fragments capable of making specific and productive interactions with a wide range of protein targets.

This guide provides a comprehensive overview of the application of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold in FBDD, from library synthesis and quality control to screening, hit validation, and fragment-to-lead evolution.

Part 1: The Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Fragment Library

A successful FBDD campaign begins with a well-designed fragment library. The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold provides a robust framework for generating a diverse set of fragments that adhere to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).

Library Design & Synthesis

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating structurally diverse and complex small molecules from a common starting material.[3] This approach is particularly well-suited for generating a library of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. A parallel synthesis approach can be employed to efficiently generate a library with diverse substituents at key positions on the scaffold.[4]

General Synthetic Scheme:

A common and efficient route to the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core involves a multi-step sequence starting from readily available amino acids. The following scheme illustrates a general approach that can be adapted for parallel synthesis.

G cluster_0 Core Scaffold Synthesis cluster_1 Diversification Proline L-Proline Derivative (R1) Dipeptide Dipeptide Intermediate Proline->Dipeptide Peptide Coupling AminoEster α-Amino Ester (R2) AminoEster->Dipeptide Cyclized Diketopiperazine Dipeptide->Cyclized Intramolecular Cyclization Reduced Piperazinone Intermediate Cyclized->Reduced Selective Reduction Final Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Core Reduced->Final Intramolecular Cyclization (e.g., Pictet-Spengler) Final_decorated Decorated Fragment Library Final->Final_decorated R1_groups R1 Diversity Elements (e.g., alkyl, aryl) R1_groups->Proline R2_groups R2 Diversity Elements (e.g., functionalized side chains) R2_groups->AminoEster R3_groups R3 Functionalization (e.g., via alkylation, acylation) R3_groups->Final_decorated caption Figure 1. General synthetic strategy for a diversified library.

Figure 1. General synthetic strategy for a diversified library.

Protocol 1: Parallel Synthesis of a Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Fragment Library

This protocol outlines a parallel synthesis approach to generate a 96-compound library.

Materials:

  • 96-well reaction block

  • Inert atmosphere manifold

  • Parallel synthesizer/shaker

  • Appropriate starting materials (e.g., Fmoc-L-proline, various amino acid methyl esters)

  • Reagents for peptide coupling (e.g., HATU, DIPEA), cyclization, reduction, and final functionalization.

  • Solvents (DMF, DCM, etc.)

  • Purification system (e.g., parallel HPLC)

Procedure:

  • Dipeptide Formation: In each well of the reaction block, combine Fmoc-L-proline with a unique amino acid methyl ester, HATU, and DIPEA in DMF. Shake at room temperature for 4 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Intramolecular Cyclization: Heat the reaction block to 60°C to induce intramolecular cyclization and formation of the diketopiperazine.

  • Reduction: Add a reducing agent (e.g., NaBH4) to selectively reduce one of the carbonyl groups.

  • Final Cyclization and Functionalization: Induce the final intramolecular cyclization. This can be followed by a diversification step where a third point of diversity (R3) is introduced via reactions such as alkylation or acylation at available positions.

  • Cleavage and Purification: Cleave the compounds from the solid support and purify using a parallel HPLC system.

  • Quality Control: Analyze each compound by LC-MS and ¹H NMR to confirm identity and purity (>95%).

Quality Control of the Fragment Library

The quality of the fragment library is paramount for a successful screening campaign. Each fragment should be assessed for:

ParameterRecommended Value/MethodRationale
Identity & Purity LC-MS, ¹H NMR (>95% purity)Ensures that the observed activity is due to the intended fragment.
Solubility >200 µM in aqueous bufferPrevents false negatives and ensures reliable biophysical measurements.
Aggregation Dynamic Light Scattering (DLS)Identifies and removes promiscuous aggregators that can lead to false positives.
Reactivity Structural assessment for reactive functional groupsRemoves compounds that may covalently modify the target protein non-specifically.

Part 2: Primary Screening and Hit Identification

Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for primary screening. A multi-pronged approach using orthogonal techniques is highly recommended to increase the confidence in identified hits.[5]

G cluster_0 Primary Screening cluster_1 Hit Validation & Characterization A Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Fragment Library B Surface Plasmon Resonance (SPR) (Primary Screen) A->B High-throughput C NMR-based Screening (e.g., STD, WaterLOGSY) A->C Medium-throughput D Thermal Shift Assay (DSF) A->D Medium-throughput E Orthogonal Biophysical Validation (e.g., ITC) B->E Preliminary Hits C->E D->E F X-ray Crystallography E->F Confirmed Binders G Validated Fragment Hits F->G Structure-based Validation caption Figure 2. A typical fragment screening workflow.

Figure 2. A typical fragment screening workflow.

Surface Plasmon Resonance (SPR) Screening

SPR is a powerful, label-free technique for primary screening due to its high sensitivity, low protein consumption, and ability to provide kinetic data.[6]

Protocol 2: High-Throughput SPR Screening

Instrumentation: A high-throughput SPR instrument (e.g., Biacore, Carterra).

Materials:

  • Sensor chip (e.g., CM5)

  • Target protein (high purity, >95%)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Fragment library in running buffer (typically at 100-200 µM)

  • Regeneration solution (e.g., 50 mM NaOH)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling. A control surface with an irrelevant protein or a blocked surface should be prepared in parallel to account for non-specific binding.

  • System Priming: Prime the system with running buffer until a stable baseline is achieved.

  • Fragment Injection: Inject the fragment library compounds one by one over the target and control surfaces. A typical injection time is 60 seconds, followed by a 120-second dissociation phase.

  • Regeneration: After each fragment injection, regenerate the sensor surface with a short pulse of regeneration solution.

  • Data Analysis: Subtract the response from the control surface from the target surface response. Hits are identified as fragments that show a significant and reproducible binding response.

NMR-Based Screening

NMR spectroscopy is a robust method for detecting weak fragment binding in solution.[7] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for fragment screening.[8]

Protocol 3: Saturation Transfer Difference (STD) NMR Screening

Instrumentation: NMR spectrometer (≥ 500 MHz) with a cryoprobe.

Materials:

  • Target protein (in a suitable deuterated buffer)

  • Fragment library (as cocktails of 5-10 non-overlapping compounds)

  • Deuterated buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O)

Procedure:

  • Sample Preparation: Prepare NMR samples containing the target protein (10-20 µM) and a cocktail of fragments (100-200 µM each).

  • Acquisition of Reference Spectrum: Acquire a standard 1D ¹H NMR spectrum of the sample.

  • Acquisition of STD Spectrum: Acquire an STD NMR spectrum with on-resonance saturation of a protein resonance (e.g., at -1.0 ppm) and an off-resonance saturation (e.g., at 40 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the difference spectrum.

  • Hit Identification: Fragments that bind to the protein will receive saturation transfer and show signals in the STD spectrum. The intensity of the STD signal is proportional to the binding affinity.

Part 3: Hit Validation and Characterization

Primary hits must be rigorously validated to eliminate false positives and to characterize their binding interaction with the target.[9]

Orthogonal Biophysical Validation

Hits identified in the primary screen should be confirmed using an independent biophysical method. Isothermal Titration Calorimetry (ITC) is an excellent orthogonal method as it directly measures the heat change upon binding, providing thermodynamic parameters (K D, ΔH, and ΔS).

Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard for hit validation.[10] It provides unambiguous evidence of binding and reveals the precise binding mode, which is crucial for structure-guided lead optimization.[11]

Protocol 4: Co-crystallization of Protein-Fragment Complexes

Procedure:

  • Crystal Screening: Screen for crystallization conditions of the target protein in the presence of a saturating concentration of the fragment hit.

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Solve and refine the crystal structure to visualize the fragment binding site and key interactions.

Part 4: From Fragment to Lead: The Path of Optimization

Once a fragment hit is validated and its binding mode is understood, the process of evolving it into a potent lead compound begins. The three main strategies are fragment growing, linking, and merging.[1]

G cluster_0 Fragment-to-Lead Strategies A Validated Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Hit B Fragment Growing (Vector-based Elaboration) A->B C Fragment Linking (Connecting Two Proximal Fragments) A->C D Fragment Merging (Combining Overlapping Fragments) A->D E Potent Lead Compound B->E C->E D->E caption Figure 3. Strategies for fragment-to-lead optimization.

Figure 3. Strategies for fragment-to-lead optimization.

Fragment Growing

This is the most common strategy, where the fragment hit is elaborated by adding chemical functionality to explore adjacent binding pockets and increase affinity.[12] The crystal structure of the protein-fragment complex is invaluable for guiding this process.

Case Study: Development of BET Bromodomain Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins are attractive targets for cancer therapy.[13] In a notable example, an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment was identified as a binder to BET bromodomains. This fragment was then incorporated into the scaffold of a known inhibitor, leading to a series of highly potent and selective BET bromodomain inhibitors. This exemplifies a structure-guided fragment growing and merging strategy.

Computational Approaches in Fragment-to-Lead Optimization

In silico methods play a crucial role in accelerating the fragment-to-lead process. Computational tools can be used to:

  • Virtual Screening: Triage commercially available analogs of a fragment hit for purchase and testing.

  • Fragment Growing: Propose modifications to a fragment hit that are predicted to improve binding affinity.[14]

  • De Novo Design: Design novel molecules that link or merge multiple fragment hits.

Conclusion

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold represents a valuable addition to the FBDD toolkit. Its inherent 3D nature, coupled with its synthetic accessibility, allows for the creation of diverse fragment libraries capable of probing challenging protein targets. The protocols and strategies outlined in this guide provide a framework for leveraging this privileged scaffold to discover novel and high-quality lead compounds. By integrating rational library design, sensitive biophysical screening, and structure-guided optimization, researchers can unlock the full potential of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold in their drug discovery endeavors.

References

  • Introduction into Fragment Based Drug Discovery. (2022). YouTube. [Link]

  • Alcaide, B., & Almendros, P. (2004). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 11(15), 1921-1954.
  • Chen, Y., et al. (2015). Fragment-based inhibitor discovery against β-lactamase. Future Medicinal Chemistry, 7(12), 1549-1563.
  • Kim, H., et al. (2022). Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. International Journal of Molecular Sciences, 23(18), 10493.
  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(8), 669-683.
  • Xie, L., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Frontiers in Pharmacology, 9, 442.
  • Spring, D. R. (2012). DIVERSITY-ORIENTED SYNTHESIS. In Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications (pp. 131-158). John Wiley & Sons, Inc.
  • Erlanson, D. A., et al. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry.
  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 214-218.
  • Lepre, C. A., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 381-402.
  • Chung, C. W. (2012). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry, 55(2), 576-588.
  • OBN. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. [Link]

  • Fesik, S. W., et al. (2015). Drugging Challenging Cancer Targets Using Fragment-Based Methods. Chemical Reviews, 115(6), 2375-2434.
  • Bio-Rad. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. [Link]

  • de Souza, N. B., et al. (2020). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Charton, J., et al. (2023).
  • Wencewicz, T. A., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1399.
  • Lucas, X., et al. (2013). Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. ACS Medicinal Chemistry Letters, 4(11), 1061-1066.
  • Landgraber, M., et al. (2021). Native Mass Spectrometry-Guided Screening Identifies Hit Fragments for HOP-HSP90 PPI Inhibition.
  • Owen, R. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1083935.
  • Kumar, D., et al. (2021). Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. Journal of the Iranian Chemical Society, 18(11), 2939-2950.
  • de Vlieger, J. S. B., et al. (2013). Fragment-based approaches to the discovery of kinase inhibitors. Future Medicinal Chemistry, 5(13), 1541-1560.
  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 381-402.
  • Su, T., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega, 7(24), 21104-21112.
  • Schiebel, J., et al. (2021). Frag4Lead: growing crystallographic fragment hits by catalog using fragment-guided template docking. Acta Crystallographica Section D: Structural Biology, 77(Pt 9), 1141-1153.
  • Radwan, M. A., & Serya, R. A. (2017). Fragment-Based Drug Discovery in the Bromodomain and Extra-Terminal Domain Family. Archiv der Pharmazie, 350(8), 1700147.
  • Porter, E. A., et al. (2005). Use of Parallel Synthesis To Probe Structure-Activity Relationships among 12-Helical β-Peptides. Journal of the American Chemical Society, 127(25), 9034-9035.
  • Bell, M. A., et al. (2017). Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Journal of Medicinal Chemistry, 60(8), 3387-3401.
  • Young, D. W. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. The Young Research Group.
  • O'Shannessy, D. J. (n.d.). Surface plasmon resonance. Methods in Molecular Biology, 95, 1-33.
  • Marsden, S. P., & Nelson, A. S. (2018). Design and Synthesis of a Fragment Set Based on Twisted Bicyclic Lactams. Bioorganic & Medicinal Chemistry, 26(10), 2735-2742.
  • Zhu, J. Y., et al. (2018). Computational fragment-based design of Wee1 kinase inhibitors with tricyclic core scaffolds. Journal of Computer-Aided Molecular Design, 32(4), 521-532.
  • Domainex. (n.d.). Fragment Based Drug Design (FBDD) Case Study. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. [Link]

  • Shair, M. D., et al. (2006). Use of Biomimetic Diversity-Oriented Synthesis to Discover Galanthamine-Like Molecules with Biological Properties beyond Those of the Natural Product. Journal of the American Chemical Society, 128(19), 6332-6333.
  • Mureddu, L. G., & Vuister, G. W. (2019). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 6, 33.
  • Erlanson, D. A., et al. (2017). Fragment-to-Lead Medicinal Chemistry Publications in 2016. Journal of Medicinal Chemistry, 60(10), 4096-4113.
  • Schiebel, J., et al. (2016). Protein X-ray Crystallography and Fragment-Based Drug Discovery. Methods in Molecular Biology, 1425, 23-43.
  • Ciulli, A. (2013). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Methods in Molecular Biology, 992, 403-424.
  • Radi, M., et al. (2018). Untargeted Diversity-Oriented Synthesis for the Discovery of New Antitumor Agents: An Integrated Approach of Inverse Virtual Screening, Bioinformatics, and Omics for Target Deconvolution. Journal of Medicinal Chemistry, 61(1), 233-247.
  • LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts.

Sources

Application Notes and Protocols: Development of BET Bromodomain Inhibitors Utilizing a Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Epigenome with Novel Scaffolds

The field of epigenetics has unveiled a complex layer of gene regulation that operates "above" the static DNA sequence. A pivotal family of epigenetic readers, the Bromodomain and Extra-Terminal (BET) proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—have emerged as critical nodes in transcriptional control.[1] These proteins utilize their tandem bromodomains (BD1 and BD2) to recognize and bind to acetylated lysine residues on histone tails and transcription factors.[1][2] This interaction tethers transcriptional machinery to chromatin, driving the expression of key genes involved in cell proliferation, survival, and inflammation.

In numerous malignancies, including hematological cancers and solid tumors, BET proteins are hijacked to maintain high levels of oncogene expression, most notably MYC.[3][4] Consequently, disrupting the BET-acetyl-lysine interaction with small-molecule inhibitors has become a promising therapeutic strategy.[5][6] These inhibitors competitively bind to the hydrophobic acetyl-lysine pocket, displacing BET proteins from chromatin and selectively suppressing the transcription of cancer-promoting genes.[1]

While first-generation BET inhibitors like JQ1 validated this therapeutic approach, the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles is ongoing.[7] This guide details the development of a novel class of BET inhibitors built upon a unique hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold. This scaffold has served as the foundation for highly potent and selective preclinical candidates, demonstrating a significant leap forward in the field.[8][9] We will explore the rationale behind this scaffold's design, its mechanism of action, and provide detailed protocols for its synthesis, characterization, and evaluation.

The BET Pathway and Mechanism of Inhibition

BET proteins, particularly BRD4, act as scaffolds that recruit the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and enhancers.[3] This recruitment is essential for phosphorylating RNA Polymerase II, a key step in releasing it from a paused state to allow for productive transcript elongation. In cancer, this mechanism is often over-activated at super-enhancers controlling critical oncogenes.

BET inhibitors function by mimicking the acetylated lysine residue, occupying the binding pocket within the bromodomains. This competitive inhibition leads to the eviction of BRD4 and its associated transcriptional machinery from chromatin, causing a rapid and profound downregulation of target gene expression.[1][3] This disruption of oncogenic transcriptional programs induces cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[5]

BET_Mechanism cluster_0 Normal Gene Transcription cluster_1 Inhibitor Action Histone Histone Tails Ac_Histone Acetylated Histones (KAc) Histone->Ac_Histone HATs BRD4 BRD4 Ac_Histone->BRD4 Binds to BD1/BD2 PTEFb P-TEFb Complex BRD4->PTEFb Recruits Blocked_BRD4 BRD4 PolII RNA Pol II PTEFb->PolII Activates Transcription Oncogene Transcription (e.g., MYC) PolII->Transcription BET_Inhibitor BET Inhibitor (Pyrrolo-pyrazinone Scaffold) BET_Inhibitor->Blocked_BRD4 Competitively Binds Suppression Transcription Suppressed Blocked_BRD4->Suppression Displaced from Chromatin Stop_Sign X

Caption: Mechanism of BET protein action and inhibition.

The Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Scaffold: Design and Synthesis

The discovery of this novel scaffold was achieved through strategic chemical modification of existing BET inhibitor frameworks.[8][9] Specifically, an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment was identified as a new, potent binder to BET bromodomains and was subsequently incorporated into the scaffold of ABBV-075, a clinical-stage BET inhibitor.[8] This fragment-based drug design approach led to a series of compounds with significantly enhanced potency and, critically, improved selectivity for the BET family over other bromodomain-containing proteins like EP300.[8]

General Synthetic Workflow

The synthesis of these inhibitors is modular, allowing for systematic exploration of the structure-activity relationship (SAR). A generalized workflow enables the production of diverse analogs for screening and optimization.

Synthesis_Workflow Start Starting Materials (e.g., Pyrrolidine derivatives, Substituted anilines) Step1 Step 1: Scaffold Construction (Cyclization Reactions) Start->Step1 Step2 Step 2: Functionalization (Coupling Reactions, e.g., Suzuki, Buchwald) Step1->Step2 Step3 Step 3: Side Chain Installation (Amide bond formation) Step2->Step3 Purification Purification (Chromatography, Recrystallization) Step3->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final Final Compound for Biological Testing Characterization->Final

Caption: Generalized synthetic workflow for inhibitor production.
Representative Synthesis Protocol

This protocol is a generalized representation based on published literature. Specific reaction conditions (temperature, time, equivalents) must be optimized for each unique analog.

  • Scaffold Assembly: React a suitable proline derivative with a bromo-substituted heterocyclic aldehyde under reductive amination conditions to form the core bicyclic structure.

  • Coupling Reaction: Perform a Suzuki or Buchwald-Hartwig cross-coupling reaction to install a key aromatic or heteroaromatic moiety. This step is crucial for establishing interactions within the bromodomain pocket.

    • Rationale: These palladium-catalyzed cross-coupling reactions are highly reliable and tolerant of a wide range of functional groups, making them ideal for building molecular complexity in medicinal chemistry campaigns.

  • Deprotection: Remove protecting groups (e.g., Boc, Cbz) from the amine functionality under appropriate acidic or hydrogenolysis conditions.

  • Amide Coupling: Couple the deprotected amine with a carboxylic acid derivative using standard peptide coupling reagents (e.g., HATU, HOBt) to install the final side chain that often serves as the acetyl-lysine mimetic.

  • Purification: Purify the final compound using flash column chromatography followed by preparative HPLC to achieve >95% purity required for biological assays.

  • Characterization: Confirm the structure and identity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) and Optimization

Systematic modification of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has yielded crucial insights into the requirements for potent and selective BET inhibition. The data below is representative of trends observed during the optimization of this chemical series.[8][9]

Compound IDR1 Group (Acetyl-Lysine Mimic)R2 Group (Central Linker)BRD4(BD1) IC50 (nM)Selectivity (vs. EP300)
Parent 4-pyridonePhenyl50.250x
Analog A 2-methoxypyridinePhenyl25.8150x
Analog B 4-pyridoneThiophene80.545x
Lead Cpd. 38 4-pyridonePyrazole0.49 ~1500x

Key SAR Insights:

  • Acetyl-Lysine Mimic (R1): A substituted pyridone or pyridine ring is critical for forming a key hydrogen bond with the conserved asparagine residue (N140 in BRD4) in the bromodomain pocket.

  • Central Linker (R2): The nature of the central aromatic ring significantly impacts potency and selectivity. Replacing a phenyl ring with a pyrazole, as in the highly potent compound 38 , was found to establish optimal geometry and interactions, leading to a dramatic increase in potency and selectivity.[8]

  • Scaffold Methylation: The 8-methyl group on the pyrrolo[1,2-a]pyrazin-1(2H)-one core was found to be essential for high-affinity binding.[8]

Protocols for Biological Evaluation

A tiered approach is essential for characterizing novel inhibitors. The following protocols outline key assays from initial biochemical screening to cellular and in vivo validation.

Protocol 1: In Vitro Biochemical Inhibition Assay (AlphaScreen™)

Principle: The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the interaction between the BET bromodomain and an acetylated histone peptide.[10] A donor bead is conjugated to a GST-tagged BRD4 protein, and an acceptor bead is conjugated to a biotinylated histone H4 peptide (acetylated). When in close proximity, excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. An inhibitor disrupts this interaction, leading to a decrease in signal.[11]

Materials:

  • GST-tagged BRD4(BD1) protein (e.g., BPS Bioscience, Cat. #31040)[12]

  • Biotinylated tetra-acetylated Histone H4 peptide (H4K5/8/12/16ac)

  • Streptavidin-coated Donor Beads (PerkinElmer)

  • Anti-GST Acceptor Beads (PerkinElmer)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4

  • Test compounds dissolved in 100% DMSO

  • 384-well low-volume microplates (e.g., Optiplate-384)

Procedure:

  • Prepare serial dilutions of test compounds in DMSO. Then, dilute these into assay buffer to create a 10-point, 3-fold dilution series. The final DMSO concentration in the assay should not exceed 1%.[12][13]

  • In a 384-well plate, add 2.5 µL of diluted test compound or DMSO vehicle (for positive and negative controls).

  • Add 5 µL of a solution containing GST-BRD4(BD1) protein (final concentration ~5-10 nM) and the biotinylated H4 peptide (final concentration ~10-20 nM) in assay buffer to all wells.

  • Incubate for 30 minutes at room temperature with gentle shaking.[12]

  • Prepare a suspension of Anti-GST Acceptor beads and add 5 µL to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Prepare a suspension of Streptavidin Donor beads and add 5 µL to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable microplate reader (excitation: 680 nm, emission: 520-620 nm).

  • Data Analysis: Convert raw AlphaScreen counts to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (CETSA®)

Principle: The Cellular Thermal Shift Assay (CETSA®) measures the binding of a drug to its target protein in intact cells. Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature. This change can be quantified by heating cell lysates to various temperatures and measuring the amount of soluble protein remaining via Western Blot or other means.

Materials:

  • Human cancer cell line (e.g., MM.1S multiple myeloma cells)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test inhibitor and positive control (e.g., JQ1)

  • PBS, lysis buffer with protease inhibitors

  • PCR thermocycler, Western blot equipment, anti-BRD4 antibody

Procedure:

  • Culture MM.1S cells to ~80% confluency.

  • Treat cells with the test inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours in culture.

  • Harvest, wash, and resuspend cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.

  • Collect the supernatant (soluble fraction) and determine protein concentration.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody specific for BRD4.

  • Data Analysis: Quantify the band intensity for BRD4 at each temperature for both treated and untreated samples.[14] Plot the fraction of soluble BRD4 versus temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Protocol 3: Cell Proliferation Assay (Neutral Red Uptake)

Principle: This assay measures cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., Ty82 NUT midline carcinoma, MV-4-11 AML)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor

  • Neutral Red solution (40 µg/mL)

  • Fixative solution (1% CaCl₂, 1% formaldehyde)

  • Extraction solution (1% acetic acid, 50% ethanol)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Add serial dilutions of the test inhibitor to the wells and incubate for 72 hours.

  • After incubation, add Neutral Red solution to each well and incubate for 1-2 hours at 37°C.[15]

  • Remove the medium and wash the cells gently with PBS.

  • Fix the cells with the fixative solution.[15]

  • Remove the fixative and add the extraction solution to solubilize the dye.[15]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells. Plot viability versus log[inhibitor] concentration and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy Evaluation

Principle: A mouse xenograft model is used to assess the anti-tumor activity of a lead compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and once tumors are established, the mice are treated with the inhibitor to measure its effect on tumor growth.

Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5-10 x 10⁶ MV-4-11 cells) into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth: Monitor mice until tumors reach a palpable volume (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the lead compound (e.g., compound 38 ) orally (p.o.) or via intraperitoneal (i.p.) injection daily at a predetermined dose (e.g., 10-50 mg/kg).[8]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.

  • Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group. A TGI of 99.7% was achieved with a lead compound from this scaffold, indicating near-complete tumor growth inhibition.[8]

Conclusion and Future Perspectives

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold represents a highly successful platform for the design of next-generation BET bromodomain inhibitors. Through rational, structure-guided design, compounds derived from this series have demonstrated exceptional potency against BRD4, outstanding selectivity across the broader bromodomain family, and robust anti-tumor efficacy in preclinical models with good tolerability.[8][9] The detailed protocols provided herein offer a comprehensive framework for researchers aiming to discover, synthesize, and validate novel inhibitors based on this or similar scaffolds.

Future work will likely focus on further refining the pharmacokinetic properties of these molecules to ensure suitability for clinical development and exploring their therapeutic potential beyond oncology, in areas such as inflammation and fibrosis where BET proteins also play a key role.

References

  • Discovery of 8‑Methyl-pyrrolo[1,2‑a]pyrazin-1(2H)‑one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors.
  • Li, Z., Xiao, S., Yang, Y., et al. (2020). Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry, 63(8), 3956–3975. [Link]

  • Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Shanghai Institute of Materia Medica, Chinese Academy of Sciences.
  • Mechanisms of BET inhibitor activity, resistance and combinatorial... ResearchGate. [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Publishing. [Link]

  • Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. PubMed Central. [Link]

  • Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties. PubMed Central. [Link]

  • PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. BPS Bioscience. [Link]

  • Shi, J., & Vakoc, C. R. (2014). Targeting Cancer Cells with BET Bromodomain Inhibitors. Cold Spring Harbor symposia on quantitative biology, 79, 133–140. [Link]

  • Belkina, A. C., & Denis, G. V. (2012). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular and cellular biology, 32(19), 3842–3849. [Link]

  • BRD4 (BD1) Inhibitor Screening Assay Kit. AMSBIO. [Link]

  • Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. PubMed Central. [Link]

  • The BET test or bacterial endotoxin test. BMG Labtech. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Bösken, C. A., Ward, L., Tsafe, S., et al. (2018). BET Inhibition Induces HEXIM1- and RAD51-Dependent Conflicts between Transcription and Replication. Cell reports, 25(8), 2099–2110.e5. [Link]

  • BRD3 (BD2) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. PubMed Central. [Link]

  • Target engagement, cellular permeability, and transcriptional effects... ResearchGate. [Link]

  • Enabling epigenetics studies from HTS to SAR: a novel HTRF® platform to identify and characterize reader domain inhibitors. Technology Networks. [Link]

  • BET inhibitor. Wikipedia. [Link]

  • N-terminal BET bromodomain inhibitors disrupt a BRD4-p65 interaction and reduce inducible nitric oxide synthase transcription in pancreatic β-cells. Frontiers. [Link]

  • Efficacy and toxicity analysis of selective BET bromodomain inhibitors in models of inflammatory liver disease. National Institutes of Health. [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

  • BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. MDPI. [Link]

  • A phase I, dose-finding study of the bromodomain (Brd) inhibitor OTX015/MK-8628 in haematological malignancies. ClinicalTrials.gov. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • BRD4 inhibitors demonstrate preclinical efficacy. BioWorld. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • (PDF) Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. ResearchGate. [Link]

  • Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. PubMed Central. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Institutes of Health. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. [Link]

  • Discovery and optimization of novel constrained pyrrolopyridone BET family inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology... ResearchGate. [Link]

  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. PubMed Central. [Link]

Sources

Application of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one in the Synthesis of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Privileged Scaffolds in PARP Inhibitor Design

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the therapeutic landscape for cancers harboring DNA damage response (DDR) deficiencies, most notably those with BRCA1/2 mutations.[1] The clinical success of inhibitors like Niraparib has spurred extensive research into novel scaffolds that can fine-tune pharmacological properties, enhance potency, and overcome resistance mechanisms. The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one moiety has emerged as a compelling "privileged scaffold" in this context. Its rigid, bicyclic structure offers a unique three-dimensional presentation of pharmacophoric elements, which can lead to improved binding affinity and selectivity for the PARP enzyme's active site.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one as a key building block in the synthesis of novel PARP inhibitors. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol for a representative synthesis, and present data in a clear, actionable format.

The Rationale for Employing Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core is a versatile synthetic intermediate for several reasons:

  • Structural Rigidity: Unlike flexible aliphatic chains, the fused ring system of this scaffold reduces the conformational entropy penalty upon binding to the target protein, which can translate to higher binding affinity.

  • Chiral Integrity: The scaffold possesses a stereocenter at the ring junction, allowing for the synthesis of enantiomerically pure final compounds. This is crucial for optimizing target engagement and minimizing off-target effects.

  • Synthetic Tractability: The lactam and the secondary amine functionalities serve as versatile handles for a variety of chemical transformations, enabling the straightforward introduction of different pharmacophoric moieties. Specifically, the secondary amine is a key nucleophile for coupling with the core aromatic systems of many PARP inhibitors.

Experimental Section: Synthesis of a Novel PARP Inhibitor

This section outlines a detailed protocol for the synthesis of a novel PARP inhibitor, (S)-2-(4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl)-2H-indazole-7-carboxamide , a conceptual analog of Niraparib, starting from (S)-hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one.

Overall Synthetic Workflow

The synthesis is a two-step process commencing with the reduction of the lactam to the corresponding diamine, followed by a Buchwald-Hartwig amination to couple the bicyclic amine with the indazole core of the PARP inhibitor.

G A (S)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one B Lithium Aluminum Hydride (LAH) Reduction A->B Step 1 C (S)-Octahydropyrrolo[1,2-a]pyrazine B->C D Buchwald-Hartwig Amination with 2-(4-bromophenyl)-2H-indazole-7-carboxamide C->D Step 2 E Final Product: (S)-2-(4-(octahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl)-2H-indazole-7-carboxamide D->E

Caption: Synthetic workflow for the target PARP inhibitor.

Step 1: Synthesis of (S)-Octahydropyrrolo[1,2-a]pyrazine

Causality: The lactam carbonyl in the starting material must be reduced to a methylene group to furnish the secondary amine necessary for the subsequent C-N cross-coupling reaction. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of this transformation. The reaction is performed under anhydrous conditions to prevent quenching of the highly reactive LAH.

Protocol:

  • To a stirred solution of (S)-hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one (1.40 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere at 0 °C, add lithium aluminum hydride (0.76 g, 20.0 mmol) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and water (2.4 mL).

  • Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF (3 x 20 mL).

  • Concentrate the combined filtrates under reduced pressure to afford (S)-octahydropyrrolo[1,2-a]pyrazine as a colorless oil. The crude product is typically used in the next step without further purification.

Quantitative Data Summary for Step 1:

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Amount (g)Expected Product (g)Typical Yield (%)
(S)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-oneC₇H₁₂N₂O140.181.401.26>95 (crude)
(S)-Octahydropyrrolo[1,2-a]pyrazineC₇H₁₄N₂126.20---
Step 2: Synthesis of (S)-2-(4-(octahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl)-2H-indazole-7-carboxamide

Causality: A palladium-catalyzed Buchwald-Hartwig amination is an efficient method for forming the C-N bond between the secondary amine of the bicyclic scaffold and the aryl bromide of the indazole core. A bulky, electron-rich phosphine ligand (e.g., XPhos) is employed to facilitate the catalytic cycle. A strong base, such as sodium tert-butoxide, is required to deprotonate the amine and generate the active nucleophile.

Protocol:

  • To a dry Schlenk flask, add 2-(4-bromophenyl)-2H-indazole-7-carboxamide (3.16 g, 10.0 mmol), (S)-octahydropyrrolo[1,2-a]pyrazine (1.51 g, 12.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.46 g, 0.5 mmol), XPhos (0.71 g, 1.5 mmol), and sodium tert-butoxide (1.44 g, 15.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (50 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (Eluent: 0-10% Methanol in Dichloromethane gradient) to yield the final product as a white solid.

Quantitative Data Summary for Step 2:

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Amount (g)Expected Product (g)Typical Yield (%)
2-(4-bromophenyl)-2H-indazole-7-carboxamideC₁₄H₁₀BrN₃O316.153.16--
(S)-Octahydropyrrolo[1,2-a]pyrazineC₇H₁₄N₂126.201.51--
(S)-2-(4-(octahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl)-2H-indazole-7-carboxamideC₂₁H₂₃N₅O361.44-3.6170-80

Characterization Data (Representative)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H), 8.20 (s, 1H), 8.05 (d, J = 8.8 Hz, 2H), 7.90 (d, J = 8.4 Hz, 1H), 7.75 (br s, 1H), 7.50 (br s, 1H), 7.20 (d, J = 8.8 Hz, 2H), 7.10 (t, J = 8.0 Hz, 1H), 3.50-3.30 (m, 3H), 3.20-3.00 (m, 2H), 2.90-2.70 (m, 2H), 2.20-2.00 (m, 2H), 1.90-1.70 (m, 4H).

  • MS (ESI): m/z 362.2 [M+H]⁺.

Mechanism and Self-Validation

The success of this synthetic sequence relies on the chemoselective transformations at each step. The initial LAH reduction is a robust and high-yielding reaction for converting the lactam to the diamine. The subsequent Buchwald-Hartwig amination is a well-established and reliable cross-coupling reaction.

Self-Validation:

  • Reaction Monitoring: Consistent monitoring by TLC and LC-MS at each step ensures the consumption of starting materials and the formation of the desired product, allowing for timely intervention if the reaction stalls.

  • Spectroscopic Confirmation: The structural integrity of the intermediate and final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained spectra should be consistent with the expected structures.

  • Purity Analysis: The purity of the final compound should be assessed by HPLC, with a purity of >95% being the standard for subsequent biological evaluation.

Conclusion and Future Perspectives

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold represents a valuable and versatile starting material for the synthesis of novel PARP inhibitors. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged core. Future work could involve the synthesis of a library of analogs by varying the substitution on the indazole ring or by modifying the bicyclic scaffold itself. Such studies will be instrumental in elucidating the structure-activity relationships and developing next-generation PARP inhibitors with improved therapeutic profiles.

References

  • Cowley, P. M., & Wise, A. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery, 19(1), 1-5.

Sources

Application Notes & Protocols for the Synthesis of a Focused Library of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional arrangement of substituents, making it an attractive template for the design of novel therapeutics. This document provides a detailed protocol for the efficient synthesis of a focused library of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, leveraging a robust and versatile synthetic strategy based on the Ugi four-component reaction (Ugi-4CR) followed by a subsequent intramolecular cyclization.

Introduction: The Significance of the Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Scaffold

The fusion of a pyrrolidine ring with a pyrazinone ring system results in the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold. This heterocyclic framework is found in a variety of natural products and has been the subject of extensive synthetic exploration due to its association with a wide range of biological activities.[1] Derivatives of this scaffold have shown promise as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) and as potent and selective bromodomain and extra-terminal (BET) bromodomain inhibitors, highlighting their potential in oncology and other therapeutic areas.[2][3]

The generation of focused libraries of such compounds is a key strategy in modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). The protocol detailed herein employs a multicomponent reaction (MCR) approach, which is exceptionally well-suited for library synthesis due to its operational simplicity, high atom economy, and the ability to introduce multiple points of diversity in a single step.

Synthetic Strategy: A Multicomponent Approach to Complexity

The cornerstone of this synthetic protocol is the Ugi four-component reaction (Ugi-4CR). This powerful reaction brings together an amino acid (L-proline), an aldehyde, an isocyanide, and a carboxylic acid to rapidly assemble a complex acyclic intermediate, often referred to as an "Ugi adduct". The true elegance of this strategy lies in the subsequent, often spontaneous or acid-promoted, intramolecular cyclization of this adduct to furnish the desired hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core.

The choice of the Ugi-4CR is predicated on several key advantages for library synthesis:

  • Convergence: Four distinct starting materials are combined in a single reaction vessel, streamlining the synthetic workflow.

  • Diversity-Oriented: By simply varying the aldehyde, isocyanide, and carboxylic acid components, a large and diverse library of analogues can be rapidly generated from a common L-proline starting material.

  • Efficiency: MCRs often proceed with high efficiency and can be amenable to high-throughput synthesis platforms.

Following the Ugi reaction, an acid-mediated intramolecular cyclization is employed to construct the bicyclic pyrazinone ring system.[4] This two-step, one-pot or two-pot sequence provides a reliable and general route to the target scaffold.

Reaction Mechanism

The overall transformation proceeds in two distinct stages:

  • The Ugi Four-Component Reaction (Ugi-4CR): This reaction is initiated by the condensation of the aldehyde and the amine (L-proline) to form a Schiff base. Concurrently, the isocyanide and the carboxylic acid react to form an acyl-oxy-imidoyl intermediate. These two intermediates then combine in a series of steps, culminating in an α-addition of the isocyanide to the Schiff base, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the stable Ugi adduct.

  • Intramolecular Cyclization: The Ugi adduct, which contains both a secondary amine (from the proline ring) and an amide functionality, is then induced to cyclize. Under acidic conditions, protonation of the amide carbonyl oxygen activates it towards nucleophilic attack by the secondary amine of the pyrrolidine ring. Subsequent dehydration leads to the formation of the desired hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one ring system.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a representative member of the library, starting from L-proline, benzaldehyde, tert-butyl isocyanide, and acetic acid.

Materials:

  • L-Proline

  • Benzaldehyde

  • tert-Butyl isocyanide

  • Acetic acid

  • Methanol (MeOH), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:

Part A: The Ugi Four-Component Reaction

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (1.15 g, 10 mmol) and anhydrous methanol (20 mL).

  • Stir the suspension at room temperature and add benzaldehyde (1.06 g, 1.02 mL, 10 mmol).

  • After stirring for 10 minutes, add acetic acid (0.60 g, 0.57 mL, 10 mmol).

  • Finally, add tert-butyl isocyanide (0.83 g, 1.12 mL, 10 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC (e.g., 1:1 EtOAc/Hexanes). The formation of the Ugi adduct should be evident as a new, higher Rf spot.

Part B: Intramolecular Cyclization

  • Upon completion of the Ugi reaction (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 1.14 g, 0.77 mL, 10 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the cyclization by TLC, observing the disappearance of the Ugi adduct spot and the appearance of the product spot.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

Part C: Work-up and Purification

  • Dissolve the residue in dichloromethane (DCM, 50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Data Presentation: A Focused Library

To demonstrate the utility of this protocol for library synthesis, a small, focused library can be generated by varying the aldehyde and isocyanide components.

EntryAldehydeIsocyanideProductYield (%)
1Benzaldehydetert-Butyl isocyanide2-(tert-butyl)-4-phenyl-hexahydro-pyrrolo[1,2-a]pyrazin-1(2H)-one75
24-Chlorobenzaldehydetert-Butyl isocyanide2-(tert-butyl)-4-(4-chlorophenyl)-hexahydro-pyrrolo[1,2-a]pyrazin-1(2H)-one72
3Isobutyraldehydetert-Butyl isocyanide2-(tert-butyl)-4-isopropyl-hexahydro-pyrrolo[1,2-a]pyrazin-1(2H)-one68
4BenzaldehydeCyclohexyl isocyanide2-cyclohexyl-4-phenyl-hexahydro-pyrrolo[1,2-a]pyrazin-1(2H)-one78

Workflow and Logic Diagram

The following diagram illustrates the overall workflow for the synthesis of the focused library.

G cluster_0 Part A: Ugi Four-Component Reaction cluster_1 Part B: Intramolecular Cyclization cluster_2 Part C: Work-up & Purification A L-Proline Ugi Ugi-4CR in MeOH A->Ugi B Aldehyde (R1-CHO) B->Ugi C Isocyanide (R2-NC) C->Ugi D Carboxylic Acid (R3-COOH) D->Ugi Adduct Acyclic Ugi Adduct Ugi->Adduct Cyclization Acid-Mediated Cyclization (TFA) Adduct->Cyclization Product Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Cyclization->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for the focused library synthesis.

References

  • ResearchGate. "A plausible mechanism for the cyclization step of Ugi adducts." Available at: [Link]

  • Singh, S. P., Kumar, A., Kant, R., & Srivastava, A. K. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(19), 12799–12815. Available at: [Link]

  • Reddy, B. V. S., Divya, G., & Grée, R. (2016). Preparation of pyridopyrazines through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts. Organic & Biomolecular Chemistry, 14(38), 9033-9037. Available at: [Link]

  • Ley, S. V., Franckevičius, V., Longbottom, D. A., & Turner, R. M. (2006). 8,9,10,10a-Tetrahydro-6H-tetrazolo[1,5-a]pyrrolo[2,1-c]pyrazines: New Heterocyclic Frameworks Generated by an Ugi-Type Multicomponent Reaction. Synthesis, 2006(19), 3215–3223. Available at: [Link]

  • De la Torre, A., & Van der Eycken, E. V. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia, 1(2), 499-525. Available at: [Link]

  • Wang, L., et al. (2022). An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activity. RSC Advances, 12(51), 33235-33239. Available at: [Link]

  • ResearchGate. "Synthesis of hexahydropyrrolo[1,2‐d][5][6]oxadiazonine–1,4,7(6H)‐triones 46 by expansion of N‐aminoacetylindolin‐2‐one described by A. Calcagni et al." Available at: [Link]

  • Kumar, A., & Sharma, U. (2012). Formal [3+2] cycloaddition of Ugi adducts towards pyrrolines. Chemical Communications, 48(38), 4645-4647. Available at: [Link]

  • El-Sayed, M. S., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3496. Available at: [Link]

  • Cetinkaya, Y., & Balci, M. (2017). Selective Synthesis of N-Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives via Alkyne Cyclization. European Journal of Organic Chemistry, 2017(30), 4479-4485. Available at: [Link]

  • Bautista-Hernández, C. I., et al. (2022). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 27(23), 8234. Available at: [Link]

  • PubChem. "Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-." Available at: [Link]

  • ResearchGate. "Proline derivatives used in this study. 1, L-proline; 2, 4-(R)." Available at: [Link]

  • Rivera-Sendente, J. D., et al. (2022). Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. RSC Medicinal Chemistry, 13(8), 999-1008. Available at: [Link]

  • Wang, L., et al. (2020). Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry, 63(8), 3956-3975. Available at: [Link]

  • Google Patents. "US5212158A - Derivatives of l-proline, their preparation and their biological uses.
  • Penning, T. D., et al. (2010). Identification and SAR of novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters, 20(3), 1094-1099. Available at: [Link]

  • Szőri, K., et al. (2022). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. Catalysts, 12(10), 1238. Available at: [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to In Silico Modeling of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Binding to Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the in silico modeling of the binding of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, a privileged scaffold in medicinal chemistry, to its protein targets. We will delve into the core computational techniques of molecular docking and molecular dynamics (MD) simulations, offering not just a step-by-step methodology but also the underlying scientific rationale for each critical decision. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational approaches to accelerate their discovery pipelines.[1][2][3] By integrating established best practices with advanced simulation and analysis techniques, this guide aims to provide a robust framework for predicting and understanding ligand-protein interactions at an atomic level.[4]

Introduction: The Power of Predictive Modeling in Drug Discovery

The journey of a drug from concept to clinic is notoriously long and expensive.[1] Traditional high-throughput screening (HTS) methods, while powerful, can be resource-intensive.[3] In silico techniques, such as molecular docking and molecular dynamics simulations, have emerged as indispensable tools to rationalize and expedite this process.[1][2][5] These computational methods allow for the rapid screening of vast chemical libraries, the prediction of binding affinities, and the detailed investigation of molecular interactions, all within a virtual environment.[1][6]

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core is a key structural motif found in a variety of biologically active compounds. Its rigid, bicyclic structure presents a unique three-dimensional arrangement of functional groups, making it an attractive scaffold for targeting diverse protein families. Understanding how this specific chemical entity interacts with its biological targets is paramount for designing novel therapeutics with improved potency and selectivity. This guide will provide the necessary protocols to explore these interactions computationally.

The Overall Workflow: A Multi-Stage Approach to Binding Prediction

A robust in silico analysis of ligand-protein binding is not a single experiment but rather a multi-stage workflow. Each stage builds upon the previous one, progressively refining our understanding of the molecular recognition process.

G cluster_0 Preparation Phase cluster_1 Screening & Posing Phase cluster_2 Refinement & Validation Phase cluster_3 Analysis Phase Target_ID Target Identification & Structure Retrieval Protein_Prep Protein Preparation Target_ID->Protein_Prep Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top Scoring Poses Binding_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Sim->Binding_Energy Analysis Interaction & Stability Analysis MD_Sim->Analysis Binding_Energy->Analysis

Caption: Overall workflow for in silico binding analysis.

Phase 1: Preparation is Paramount

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out is a well-known adage in computational science for a reason.

Protocol: Target Protein Preparation

Rationale: Raw protein structures from the Protein Data Bank (PDB) are often incomplete or contain artifacts from the experimental process that can interfere with docking and simulation.[7] This protocol ensures a clean, stable, and computationally ready receptor.

Step-by-Step Methodology:

  • Structure Retrieval: Download the 3D structure of the target protein from the RCSB PDB database. If an experimental structure is unavailable, homology modeling can be considered as an alternative.[1]

  • Initial Cleaning: Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.[8][9]

    • Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands (unless studying a competitive binding scenario).[7][10][11]

    • Handle Multiple Chains: If the protein functions as a monomer, remove any extraneous protein chains.[7][10]

  • Structural Refinement:

    • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[7][11] Ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are appropriate for the simulated pH (typically physiological pH ~7.4).

    • Assign Charges: Assign partial atomic charges using a standard force field, such as AMBER or CHARMM.[7] This is crucial for accurately calculating electrostatic interactions.

    • Repair Missing Residues/Atoms: Check for and repair any missing side chains or loops in the protein structure using tools like Modeller, often integrated within visualization software.[10]

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

  • Final Output: Save the prepared protein structure in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).[11]

Protocol: Ligand Preparation

Rationale: The ligand, hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, must also be prepared to ensure it has a proper 3D conformation and correct chemical properties.

Step-by-Step Methodology:

  • Structure Generation: Obtain a 2D or 3D structure of the ligand. This can be done using chemical drawing software like ChemDraw or by downloading from a database like PubChem.[7][10]

  • 3D Conversion and Optimization:

    • If starting from a 2D structure, convert it to a 3D conformation.

    • Perform a geometry optimization using a quantum mechanics (e.g., DFT) or molecular mechanics (e.g., MMFF94) method to obtain a low-energy conformation.

  • Charge Assignment: Assign partial atomic charges to the ligand atoms. The RESP or AM1-BCC charge models are commonly used for this purpose.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This is essential for allowing conformational flexibility during the docking process.

  • Final Output: Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT, MOL2).

Phase 2: Molecular Docking - Predicting the "Handshake"

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex.[6][12] It's a computational "handshake" that gives us a static snapshot of the most likely binding poses.[13]

G cluster_0 Input cluster_1 Docking Setup cluster_2 Execution cluster_3 Output Receptor Prepared Receptor (PDBQT) Grid_Box Define Search Space (Grid Box) Receptor->Grid_Box Ligand Prepared Ligand (PDBQT) Vina Run AutoDock Vina Ligand->Vina Grid_Box->Vina Poses Ranked Binding Poses (Binding Affinity) Vina->Poses

Caption: Molecular docking workflow using AutoDock Vina.

Protocol: Molecular Docking with AutoDock Vina

Rationale: AutoDock Vina is a widely used, computationally efficient, and accurate open-source docking program.[8] This protocol outlines a standard docking procedure.

Step-by-Step Methodology:

  • Define the Binding Site:

    • If the binding site is known (e.g., from a co-crystallized ligand), define a "grid box" or search space that encompasses this site.[14]

    • If the binding site is unknown ("blind docking"), the grid box should cover the entire protein surface.

  • Configure the Docking Run: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other parameters like exhaustiveness (which controls the thoroughness of the search).[15][16]

  • Execute Docking: Run the AutoDock Vina executable from the command line, providing the configuration file as input.[13][15]

  • Analyze the Results:

    • Binding Affinity: Vina will output a series of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).[17] More negative values indicate stronger predicted binding.[17]

    • Pose Visualization: Visualize the top-ranked poses in a molecular graphics program.[18][19] Examine the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.[17]

    • RMSD Clustering: Analyze the root-mean-square deviation (RMSD) between the top poses.[17][20] A low RMSD between multiple high-scoring poses suggests a well-defined and favorable binding mode.[17]

Parameter Description Typical Value
Binding Affinity (kcal/mol) Predicted free energy of binding. More negative is better.-5 to -15
RMSD (Å) Root-Mean-Square Deviation between ligand poses.< 2.0 Å for a consistent binding mode.[17]
Interactions Hydrogen bonds, hydrophobic contacts, pi-stacking, etc.Key indicators of binding specificity.

Phase 3: Molecular Dynamics - Bringing the Static Picture to Life

While docking provides valuable static snapshots, biological systems are dynamic. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, allowing us to assess the stability of the docked pose and gain a more realistic understanding of the ligand-protein complex.[21]

Protocol: MD Simulation of the Protein-Ligand Complex using GROMACS

Rationale: GROMACS is a high-performance, open-source MD simulation package.[22] This protocol will validate the stability of the top-ranked docking pose.

Step-by-Step Methodology:

  • System Preparation:

    • Combine Structures: Merge the coordinates of the prepared protein and the top-ranked ligand pose into a single complex file.[21][23]

    • Generate Topology: Use a force field (e.g., CHARMM36, AMBER) to generate the topology files for both the protein and the ligand.[21][23][24][25] The ligand topology may require parametrization using a server like CGenFF.[23]

  • Solvation and Ionization:

    • Create a Simulation Box: Place the complex in a periodic simulation box of a defined shape (e.g., cubic, dodecahedron).

    • Add Solvent: Fill the box with explicit water molecules (e.g., TIP3P).[26]

    • Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system's net charge and mimic physiological salt concentration.[23]

  • Simulation Execution:

    • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes, especially with the newly added solvent.

    • Equilibration (NVT and NPT): Gradually heat the system to the target temperature (NVT ensemble) and then adjust the pressure to the target pressure (NPT ensemble).[23] This ensures the system is well-equilibrated before the production run. Position restraints are often applied to the protein and ligand during this phase.[23]

    • Production MD: Run the simulation for a desired length of time (e.g., 100 ns or more) without restraints.

  • Trajectory Analysis:

    • RMSD: Calculate the RMSD of the ligand and protein backbone over time to assess stability. A stable RMSD indicates that the complex is not undergoing major conformational changes.

    • RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

    • Visual Inspection: Visually inspect the trajectory to observe the dynamic behavior of the ligand in the binding pocket.

Phase 4: Binding Free Energy Calculations - Quantifying the Interaction

To further refine the binding prediction, end-point methods like MM/PBSA and MM/GBSA can be used to estimate the binding free energy from the MD simulation trajectory. These methods offer a good balance between accuracy and computational cost.[27][28][29][30]

Protocol: MM/PBSA Binding Free Energy Calculation

Rationale: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvent model.[27][29]

Step-by-Step Methodology:

  • Extract Snapshots: Extract frames (snapshots) from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, protein, and ligand individually:

    • Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.

    • Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using the Poisson-Boltzmann equation) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).

  • Calculate Binding Free Energy: The total binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand. The change in conformational entropy (TΔS) can also be estimated, though this is computationally intensive and often omitted for relative binding energy comparisons.

  • Decomposition Analysis: Perform a per-residue decomposition of the binding energy to identify the key amino acid residues contributing to the binding of the ligand.[28]

Conclusion: From Data to Discovery

The protocols outlined in this guide provide a robust framework for the in silico investigation of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one binding to its protein targets. By systematically applying molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular basis of ligand recognition. This knowledge is crucial for the rational design of more potent and selective drug candidates, ultimately accelerating the path from computational prediction to clinical reality.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
  • GROMACS Tutorials.
  • Chen, T. et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available at: [Link]

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

  • Case, D. A. et al. (2025). The evolution of the Amber additive protein force field: History, current status, and future. The Journal of Chemical Physics. Available at: [Link]

  • Kumar, S. et al. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Available at: [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Available at: [Link]

  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Available at: [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Available at: [Link]

  • YouTube. (2025). GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. Available at: [Link]

  • Basit, A. et al. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods in Molecular Biology. Available at: [Link]

  • PubMed Central. (2018). FF12MC: A revised AMBER forcefield and new protein simulation protocol. Available at: [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Available at: [Link]

  • MD Tutorials. Protein-Ligand Complex. Available at: [Link]

  • PubMed Central. (2012). Molecular Docking: A powerful approach for structure-based drug discovery. Available at: [Link]

  • PubMed. (2025). Meta-analysis and review of in silico methods in drug discovery - part 1: technological evolution and trends from big data to chemical space. Available at: [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • PubMed Central. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Available at: [Link]

  • Read the Docs. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Available at: [Link]

  • YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. Available at: [Link]

  • ResearchGate. (2020). (PDF) Review on In-silico techniques An approach to Drug discovery. Available at: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Available at: [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Available at: [Link]

  • Spoken Tutorial. Visualizing Docking using UCSF Chimera - English. Available at: [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Available at: [Link]

  • Eagon Research Group. Vina Docking Tutorial. Available at: [Link]

  • Walsh Medical Media. (2014). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Available at: [Link]

  • CD ComputaBio. Analysis and Mapping of Molecular Docking Results. Available at: [Link]

  • YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. Available at: [Link]

  • YouTube. (2021). How to analysis the Autodock Vina results by UCSF Chimera? Available at: [Link]

  • American Chemical Society. (2021). Amber force field parameters for simulations of phosphorylated amino acids. Available at: [Link]

  • ACS Publications. (2021). AMBERff at Scale: Multimillion-Atom Simulations with AMBER Force Fields in NAMD. Available at: [Link]

  • Longdom Publishing. (2017). Drug Discovery and In Silico Techniques: A Mini-Review. Available at: [Link]

  • Francis Academic Press. (2025). Review of In Silico Methods for Multi-drug Combination Discovery. Available at: [Link]

  • Semantic Scholar. (2018). Assessing AMBER force fields for protein folding in an implicit solvent. Available at: [Link]

  • MDPI. (2017). Molecular Docking and Structure-Based Drug Design Strategies. Available at: [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Available at: [Link]

  • UC Santa Barbara. Computer-Aided Drug Design Tutorials: 4.1. Docking with DOCK 6. Available at: [Link]

  • Slideshare. (2023). Molecular docking. Available at: [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available at: [Link]

  • YouTube. (2023). modeling, docking and structure analysis using UCSF Chimera. Available at: [Link]

  • Introduction to in silico docking. Available at: [Link]

  • chemRxiv. (2024). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. Available at: [Link]

Sources

Application Notes & Protocols: Pharmacophore Modeling of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Analogs for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Scaffold

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of a variety of biologically active molecules. Analogs of this heterocyclic system have demonstrated significant potential across diverse therapeutic areas, notably as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair pathways.[1][2] The targeted inhibition of PARP-1 has emerged as a promising strategy in oncology, particularly for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.[1]

The development of potent and selective inhibitors based on this scaffold necessitates a deep understanding of its structure-activity relationships (SAR).[1][3] Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides a powerful framework to elucidate the critical chemical features required for molecular recognition at the target's active site.[4][5] By generating a three-dimensional map of these essential features—such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings—researchers can rationally design novel analogs with enhanced potency and selectivity, and perform virtual screening of large compound libraries to identify new hit molecules.[4][6]

These application notes provide a comprehensive guide to the pharmacophore modeling of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one analogs, offering detailed protocols for both ligand-based and structure-based approaches. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and predictive pharmacophore models for application in drug discovery programs.

I. Foundational Concepts: Ligand-Based vs. Structure-Based Approaches

The choice between ligand-based and structure-based pharmacophore modeling hinges on the availability of structural information for the biological target.[4][5]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the target protein is unknown.[4][5] It relies on a set of known active ligands to derive a common pharmacophore hypothesis that encapsulates the shared chemical features responsible for their biological activity.[7][8]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, typically from X-ray crystallography or cryo-electron microscopy, is available, a structure-based approach can be utilized.[4][9] This method directly identifies the key interaction points within the target's binding site, providing a highly accurate blueprint for ligand design.[9][10]

II. Protocol 1: Ligand-Based Pharmacophore Modeling of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Analogs

This protocol is applicable when a set of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one analogs with known biological activities (e.g., IC50 values for PARP-1 inhibition) is available, but the crystal structure of the target is not.

Step 1: Data Set Preparation and Curation

The quality of the input data is paramount for generating a predictive pharmacophore model.

  • Assemble a Training Set: Collect a structurally diverse set of at least 15-20 hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one analogs with a wide range of biological activities (ideally spanning at least 3-4 orders of magnitude).[11]

  • Define Activity Thresholds: Classify the compounds into "active" and "inactive" sets. A common practice is to define highly active compounds (e.g., IC50 < 100 nM) as the active set and compounds with low or no activity (e.g., IC50 > 10 µM) as the inactive set.

  • Generate 3D Conformations: For each ligand, generate a diverse ensemble of low-energy 3D conformations. This is crucial as the bioactive conformation is often not the global minimum energy state. Software such as Schrödinger's LigPrep or MOE can be used for this purpose.[7][12]

Step 2: Pharmacophore Feature Identification and Model Generation
  • Identify Common Features: Utilize a pharmacophore modeling software (e.g., LigandScout, PHASE, Discovery Studio) to identify common chemical features among the active compounds.[7][10][13] These features typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

    • Positive and Negative Ionizable centers

  • Generate Hypotheses: The software will generate a series of pharmacophore hypotheses, which are different combinations and spatial arrangements of the identified features. Each hypothesis is scored based on how well it maps to the active compounds and excludes the inactive ones.

Step 3: Model Validation

A robust validation process is essential to ensure the predictive power of the generated pharmacophore model.[9][14]

  • Internal Validation (Training Set): The generated models are first evaluated on their ability to correctly classify the compounds in the training set.

  • External Validation (Test Set): A separate test set of compounds (not used in model generation) with known activities is used to assess the model's predictive ability on new chemical entities.[15]

  • Decoy Set Screening: A large set of structurally diverse, drug-like molecules with assumed inactivity (decoys) is screened against the pharmacophore model. A good model should have a low hit rate for the decoy set.[14]

  • Statistical Validation:

    • Receiver Operating Characteristic (ROC) Curve: This plot of the true positive rate against the false positive rate is a powerful tool to assess a model's ability to distinguish between active and inactive compounds.[9][16][17] The Area Under the Curve (AUC) is a key metric, with a value of 1.0 indicating a perfect model and 0.5 indicating random chance.[5][9]

    • Enrichment Factor (EF): This metric quantifies how much better the pharmacophore model is at finding active compounds compared to a random selection.[14][17] A high EF value in the early fractions of the screened database indicates a good model.

III. Protocol 2: Structure-Based Pharmacophore Modeling

This protocol is ideal when a high-resolution crystal structure of the target protein in complex with a ligand (ideally a hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one analog) is available.

Step 1: Protein and Ligand Preparation
  • Retrieve and Prepare the Protein Structure: Download the protein structure from the Protein Data Bank (PDB). Prepare the protein by adding hydrogen atoms, assigning correct bond orders, and removing water molecules that are not involved in key interactions.

  • Define the Binding Site: Identify the active site of the protein, typically the region surrounding the co-crystallized ligand.

Step 2: Pharmacophore Model Generation
  • Feature Identification from Interactions: Utilize software to automatically identify the key interactions between the ligand and the protein in the active site. These interactions are then translated into pharmacophoric features.[10]

  • Inclusion of Excluded Volumes: To represent the shape of the binding pocket and avoid steric clashes, excluded volume spheres are added to the pharmacophore model. These spheres represent regions of space that should not be occupied by a potential ligand.

Step 3: Model Refinement and Validation
  • Manual Refinement: The automatically generated pharmacophore can be manually refined based on known SAR data or visual inspection of the binding site.

  • Validation: Similar to the ligand-based approach, the structure-based model should be validated using a test set of known active and inactive compounds, as well as a decoy set.[6][9] ROC curve analysis and calculation of the Enrichment Factor are crucial validation steps.[9][16][17]

IV. Data Presentation and Visualization

Clear presentation of data is crucial for interpreting the results of pharmacophore modeling studies.

Table 1: Example Pharmacophore Feature Details for a PARP-1 Inhibitor Model

Feature IDFeature TypeXYZRadius (Å)
HBA1Hydrogen Bond Acceptor12.34-5.678.901.2
HBD1Hydrogen Bond Donor10.98-7.219.541.0
HY1Hydrophobic14.56-4.3210.121.5
AR1Aromatic Ring15.89-3.9811.451.8

Table 2: Example Pharmacophore Model Validation Statistics

Model IDAUC (ROC)Enrichment Factor (1%)
Hypo-10.9225.6
Hypo-20.8518.3
Hypo-30.7812.1

V. Experimental Workflows and Logical Relationships

Visualizing the workflow provides a clear overview of the entire process.

PharmacophoreModelingWorkflow cluster_ligand_based Ligand-Based Approach cluster_structure_based Structure-Based Approach lb_start Start: Known Actives & Inactives lb_data_prep Data Set Preparation (3D Conformations) lb_start->lb_data_prep lb_model_gen Pharmacophore Model Generation lb_data_prep->lb_model_gen lb_validation Model Validation (Test Set, Decoys) lb_model_gen->lb_validation virtual_screening Virtual Screening of Compound Libraries lb_validation->virtual_screening sb_start Start: Protein-Ligand Crystal Structure sb_protein_prep Protein Preparation & Binding Site Definition sb_start->sb_protein_prep sb_model_gen Pharmacophore Model Generation (Interactions) sb_protein_prep->sb_model_gen sb_validation Model Validation (Test Set, Decoys) sb_model_gen->sb_validation sb_validation->virtual_screening hit_identification Hit Identification & Optimization virtual_screening->hit_identification

Caption: Overall workflow for pharmacophore modeling and virtual screening.

ValidationWorkflow start Generated Pharmacophore Hypothesis internal_val Internal Validation (Training Set) start->internal_val external_val External Validation (Test Set) internal_val->external_val decoy_screening Decoy Set Screening external_val->decoy_screening statistical_analysis Statistical Analysis (ROC, EF) decoy_screening->statistical_analysis final_model Validated Pharmacophore Model statistical_analysis->final_model

Caption: Step-wise pharmacophore model validation process.

VI. Application in Drug Design: From Model to Molecules

A validated pharmacophore model serves as a powerful query for virtual screening to identify novel hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one analogs.[6]

  • Database Screening: The pharmacophore model is used to search large chemical databases (e.g., ZINC, ChEMBL) for molecules that match the pharmacophoric features.[14]

  • Hit Filtering and Docking: The initial hits are then filtered based on drug-like properties (e.g., Lipinski's rule of five) and subjected to molecular docking studies to predict their binding mode and affinity at the target's active site.[4][9]

  • Lead Optimization: The most promising hits can then be synthesized and biologically evaluated. The pharmacophore model can further guide the optimization of these hits to improve their potency, selectivity, and pharmacokinetic properties.[4]

VII. Conclusion

Pharmacophore modeling is an indispensable tool in the rational design of novel hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one analogs as potential therapeutics. By following the detailed protocols and rigorous validation procedures outlined in these application notes, researchers can generate robust and predictive pharmacophore models. These models, in turn, can significantly accelerate the drug discovery process by guiding the design and identification of new chemical entities with desired biological activities, ultimately paving the way for the development of next-generation therapies.

References

  • Ahammad, F., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. PubMed Central. [Link]

  • Al-Qahtani, A. A., et al. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. National Institutes of Health. [Link]

  • Arooj, M., et al. (2013). Pharmacophore model-based virtual screening, molecular docking, and ADMET studies for identification of novel ROCK-I inhibitors. PubMed Central. [Link]

  • Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). Vertex AI Search. [Link]

  • Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout. [Link]

  • Schrödinger. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. [Link]

  • How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. (2024). YouTube. [Link]

  • Ligand Based Approach QSAR & Pharmacophore Modelling. (2020). YouTube. [Link]

  • Brown, A. S., et al. (2021). Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. PubMed. [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout? (2021). ResearchGate. [Link]

  • Xie, Q. Q., et al. (2009). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. PubMed. [Link]

  • Li, Y., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. National Institutes of Health. [Link]

  • Renner, S., et al. (2005). GPCR-Tailored Pharmacophore Pattern Recognition of Small Molecular Ligands. ACS Publications. [Link]

  • Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors. (2011). ResearchGate. [Link]

  • Demonstration-7 Pharmacophore model generation and screening. (2020). YouTube. [Link]

  • The receiver operating characteristic (ROC) curves and the two... (n.d.). ResearchGate. [Link]

  • A Review on PARP1 Inhibitors: Pharmacophore Modeling, Virtual and Biological Screening Studies to Identify Novel PARP1 Inhibitors. (2015). ResearchGate. [Link]

  • ROC curve obtained for the selected pharmacophore model. AUC and EF... (n.d.). ResearchGate. [Link]

  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (n.d.). RSC Publishing. [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (n.d.). Journal of Applied Pharmaceutical Sciences. [Link]

  • Identification and SAR of novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). (2010). PubMed. [Link]

  • Pharmacophore modeling, virtual and biological screening studies to identify novel PARP1 inhibitors. (n.d.). PubMed. [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (n.d.). MDPI. [Link]

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. (2020). PubMed. [Link]

  • Pharmacophore Construction Using Discovery Studio. (n.d.). CD ComputaBio. [Link]

  • (a) Ligand-based pharmacophore model. (b) Receiver operating... (n.d.). ResearchGate. [Link]

  • Theoretical and Experimental Investigations for Identification of Anaphylactic Lymphoma Kinase inhibitors. (n.d.). Physical Chemistry Research. [Link]

  • The pharmacophore modelling of PARP-1 based on the structure of the... (n.d.). ResearchGate. [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). MDPI. [Link]

  • Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. (n.d.). PubMed Central. [Link]

  • Ligand-Based Pharmacophore Modeling using RDKit | CADD Computational Chemistry Drug Designing. (2025). YouTube. [Link]

  • ChemInform Abstract: Selective Synthesis of N-Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives via Alkyne Cyclization. (2015). ResearchGate. [Link]

  • Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening. (2013). YouTube. [Link]

  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Design, synthesis, and SAR of a novel pyrazinone series with non-nucleoside HIV-1 reverse transcriptase inhibitory activity. (n.d.). PubMed. [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Journal of Pharmaceutical Research International. [Link]

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PubMed Central. [Link]

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional presentation of pharmacophoric elements, making it a desirable target for drug discovery programs. However, transitioning from lab-scale discovery synthesis to pilot- or manufacturing-scale production presents significant challenges related to yield, purity, safety, and cost-effectiveness. This document provides a comprehensive guide for the scalable synthesis of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one. We will explore the underlying reaction mechanism, detail critical process parameters for successful scale-up, and provide step-by-step protocols for both laboratory (1-10 g) and pilot (100-500 g) scales. The methodology is designed to be robust, reproducible, and self-validating through integrated in-process controls and final product characterization.

Part I: Synthetic Strategy & Mechanistic Overview

The selected synthetic route is a robust two-step process commencing from commercially available L-proline. This strategy involves an initial reductive amination to form an intermediate secondary amine, followed by an intramolecular cyclization to yield the target bicyclic lactam. This approach is advantageous for scale-up due to the availability of starting materials, the avoidance of hazardous reagents, and a straightforward purification procedure.

Step 1: Reductive Amination of L-Proline Methyl Ester The synthesis begins with the N-alkylation of L-proline methyl ester hydrochloride with chloroacetonitrile. The reaction is mediated by a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction. The resulting nitrile intermediate is then reduced in situ to the primary amine using a suitable reducing agent like Raney Nickel under a hydrogen atmosphere.

Step 2: Intramolecular Cyclization / Lactamization The key bicyclic ring system is formed via a thermally induced intramolecular cyclization of the amino ester intermediate. Upon heating in a high-boiling point solvent such as toluene or xylene, the primary amine nucleophilically attacks the ester carbonyl. This process results in the elimination of methanol and the formation of the thermodynamically stable six-membered lactam ring, yielding the desired hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one.

Reaction Mechanism

The overall transformation is outlined below. The mechanism leverages well-established organic reactions, ensuring its reliability and predictability during scale-up.

G cluster_legend Legend key1 Starting Material key2 Intermediate key3 Final Product key4 Reagent/Condition Proline L-Proline Methyl Ester HCl Chloroacetonitrile 1. Chloroacetonitrile, DIPEA 2. Raney Ni, H2 Intermediate N-(2-aminoethyl)proline Methyl Ester Proline->Intermediate Reductive Amination Heating Toluene, Heat (Δ) Product Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Intermediate->Product Intramolecular Cyclization Methanol Methanol (byproduct) Product->Methanol

Caption: General Synthetic Pathway.

Part II: Process Development & Scale-Up Considerations

Scaling a synthesis from the benchtop to a pilot plant requires careful consideration of physicochemical parameters that may be insignificant at a smaller scale.[3][4] For this specific synthesis, the key challenges involve managing the hydrogenation reaction safely and ensuring efficient heat transfer during the cyclization step to drive the reaction to completion.

Critical Process Parameters (CPPs)
  • Reagent Stoichiometry: While lab-scale reactions may use a large excess of a reagent to ensure completion, this is economically and environmentally unfeasible at scale. The stoichiometry of chloroacetonitrile and the base should be carefully optimized (typically 1.1-1.2 equivalents) to minimize waste and side products.

  • Hydrogenation Conditions: The transition from a balloon hydrogenation to a pressurized reactor (Parr hydrogenator or equivalent) is a critical step. Catalyst loading (Raney Ni), hydrogen pressure, and agitation rate must be optimized to ensure complete reduction of the nitrile without over-reduction of other functional groups. The catalyst is pyrophoric and must be handled with extreme care, especially during filtration.

  • Temperature Control: The cyclization step is endothermic, as it involves breaking a C-O bond in the ester. Efficient heat transfer is crucial. On a large scale, the surface-area-to-volume ratio decreases, making heating more challenging. The use of a jacketed reactor with a suitable heat transfer fluid is mandatory. The temperature must be high enough to drive off the methanol byproduct, pushing the equilibrium toward the product.

  • Solvent Selection & Concentration: Toluene is an excellent choice for the cyclization due to its high boiling point (111 °C) and its ability to form an azeotrope with methanol, facilitating its removal. The reaction concentration must be optimized; too dilute, and the reaction rate will be slow, too concentrated, and mixing may become an issue.

  • Work-up and Purification: At scale, extractive workups can generate large volumes of aqueous waste. The protocol is designed to minimize this. Purification by crystallization is highly preferred over chromatography for large quantities.[5] Identifying a suitable crystallization solvent system is a key development goal.

Scale-Up Workflow & In-Process Controls (IPCs)

A robust process includes checkpoints to ensure the reaction is proceeding as expected before moving to the next step. This prevents the costly processing of failed batches.

G start Start: Raw Materials step1 Step 1: Reductive Amination in Methanol start->step1 ipc1 IPC 1: TLC/LC-MS (Confirm nitrile consumption) step1->ipc1 step2 Catalyst Filtration (Under N2 atmosphere) ipc1->step2 Pass step3 Solvent Swap to Toluene step2->step3 step4 Step 2: Intramolecular Cyclization (Reflux with Dean-Stark) step3->step4 ipc2 IPC 2: TLC/GC-MS (Confirm starting material consumption) step4->ipc2 step5 Cooling & Crystallization ipc2->step5 Pass step6 Filtration & Drying step5->step6 end Final Product: QC Analysis (NMR, HPLC, MS) step6->end

Caption: Pilot-Scale Production Workflow.

Part III: Detailed Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Raney Nickel is pyrophoric upon drying and must be handled as a slurry or under an inert atmosphere. Hydrogen gas is highly flammable.

Protocol 1: Laboratory-Scale Synthesis (5 g Scale)
ReagentMWAmountMolesEquiv.
L-Proline methyl ester HCl165.625.00 g30.2 mmol1.0
Chloroacetonitrile75.502.51 g33.2 mmol1.1
DIPEA129.248.60 mL49.8 mmol1.65
Methanol (MeOH)-100 mL--
Raney® 2800 Nickel-~2.5 g (slurry)--
Toluene-100 mL--

Procedure:

  • Reductive Amination:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-proline methyl ester hydrochloride (5.00 g, 30.2 mmol) and methanol (100 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add diisopropylethylamine (DIPEA) (8.60 mL, 49.8 mmol), followed by chloroacetonitrile (2.51 g, 33.2 mmol).

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Transfer the reaction mixture to a 250 mL Parr shaker flask.

    • Carefully add Raney Nickel slurry (~2.5 g, washed with methanol) under a stream of nitrogen.

    • Seal the reactor, purge with nitrogen, then purge with hydrogen. Pressurize to 50 psi with hydrogen.

    • Shake the mixture at room temperature for 6 hours.

    • IPC 1: Depressurize the reactor, take a small aliquot, filter through celite, and analyze by LC-MS to confirm the complete consumption of the nitrile intermediate.

  • Work-up and Cyclization:

    • Carefully filter the reaction mixture through a pad of celite under a nitrogen atmosphere. Caution: Do not allow the Raney Nickel to dry. Wash the filter cake with methanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.

    • Add toluene (100 mL) to the oil and concentrate again to remove residual methanol.

    • Add a final portion of toluene (100 mL) and equip the flask with a Dean-Stark trap and reflux condenser.

    • Heat the mixture to reflux and collect the methanol byproduct in the Dean-Stark trap. Continue refluxing for 8-12 hours.

    • IPC 2: Monitor the reaction progress by TLC or GC-MS until the starting amino ester is fully consumed.

  • Purification:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold heptane.

    • Dry the product under vacuum at 40 °C to a constant weight.

    • Expected Yield: 3.2 - 3.8 g (75-90%). Purity: >98% by HPLC.

Protocol 2: Pilot-Scale Synthesis (250 g Scale)
ReagentMWAmountMolesEquiv.
L-Proline methyl ester HCl165.62250 g1.51 mol1.0
Chloroacetonitrile75.50126 g1.66 mol1.1
DIPEA129.24430 mL2.49 mol1.65
Methanol (MeOH)-5.0 L--
Raney® 2800 Nickel-~125 g (slurry)--
Toluene-5.0 L--

Procedure:

  • Reductive Amination:

    • Charge a 10 L jacketed glass reactor, equipped with an overhead mechanical stirrer and temperature probe, with L-proline methyl ester hydrochloride (250 g, 1.51 mol) and methanol (5.0 L).

    • Set the jacket temperature to 0 °C.

    • Using a dropping funnel, add DIPEA (430 mL) over 30 minutes, keeping the internal temperature below 10 °C.

    • Add chloroacetonitrile (126 g) over 15 minutes.

    • Allow the reaction to warm to ambient temperature (20-25 °C) and stir for 16 hours.

    • Transfer the mixture to a suitable hydrogenator.

    • Carefully charge the Raney Nickel slurry (~125 g) to the hydrogenator.

    • Pressurize the reactor to 50 psi with hydrogen and stir at a rate sufficient to keep the catalyst suspended. Maintain the temperature below 30 °C.

    • Monitor hydrogen uptake. The reaction is typically complete in 6-8 hours.

    • IPC 1: Vent the reactor and sample for LC-MS analysis to confirm completion.

  • Work-up and Cyclization:

    • Filter the reaction mixture through a contained filtration system (e.g., Sparkler filter) pre-loaded with celite. Wash the catalyst cake with methanol (2 x 1 L).

    • Charge the filtrate to a 10 L reactor equipped for distillation.

    • Concentrate the solution under vacuum to ~2 L volume.

    • Add toluene (5.0 L) and continue distillation to remove the remaining methanol (azeotropic removal).

    • Adjust the final volume with toluene to ~5.0 L.

    • Set the reactor for reflux through a Dean-Stark trap. Heat to reflux (~110 °C) and continue for 8-12 hours.

    • IPC 2: Sample periodically for GC-MS analysis to confirm >99% conversion.

  • Purification:

    • Cool the reactor contents to 20 °C over 2 hours, then cool to 0-5 °C and hold for 2 hours.

    • Filter the resulting slurry using a Nutsche filter.

    • Wash the product cake with cold (0 °C) heptane (2 x 500 mL).

    • Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

    • Expected Yield: 160 - 190 g (75-90%). Purity: >99% by HPLC.

Part IV: Characterization & Quality Control

The final product must be rigorously analyzed to confirm its identity, strength, and purity.

AnalysisSpecificationTypical Result
Appearance White to off-white crystalline solidConforms
Identity by ¹H NMR Spectrum conforms to referenceConforms
Purity by HPLC ≥ 98.5%99.2%
Mass Spectrometry [M+H]⁺ = 141.10141.10
Residual Solvents Toluene ≤ 890 ppm< 100 ppm

Conclusion

This application note details a robust and scalable two-step synthesis of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one from L-proline methyl ester. By identifying and controlling critical process parameters, this methodology can be reliably transferred from the laboratory to a pilot-plant setting. The inclusion of in-process controls and a crystallization-based purification ensures a high-quality final product suitable for use in drug development and other scientific research.

References

  • Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development. Available at: [Link]

  • One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. RSC Publishing. Available at: [Link]

  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of pyrrolo[1, 2-a]pyrazines through a imination/annulation tandem reaction. ResearchGate. Available at: [Link]

  • The synthesis of bicyclic piperazinone and related derivatives. PubMed. Available at: [Link]

  • Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and Octahydroimidazo[1,2-a]pyridines. PubMed. Available at: [Link]

  • The Synthesis of Bicyclic Piperazinone and Related Derivatives. Springer Protocols. Available at: [Link]

  • The synthesis of pyrrolo [1,2-a] pyrazines. ResearchGate. Available at: [Link]

  • Ring Expansion Reactions through Intramolecular Transamidation. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • SUBSTITUTED HEXAHYDROPYRROLO (1,2-A)PYRAZINES, OCTAHYDROPYRIDO(1,2-A)PYRAZINES AND DECAHYDROPYRAZINO(1,2-A)AZEPINES.Google Patents.
  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. PubMed. Available at: [Link]

  • The Synthesis of Pyrrolo[1,2-a]pyrazin-1(2H)-ones and Pyrrolo[1,2-b]pyridazin-6(5H)-ones. Sci-Hub. Available at: [Link]

  • (r)-hexahydropyrrolo[1,2-a]pyrazin-6(2h)-one. Chemsrc. Available at: [Link]

  • Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia.pub. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]

  • Enzymatic Benzofuranoindoline Formation in the Biosynthesis of the Strained Bridgehead Bicyclic Dipeptide (+)-Azonazine A. eScholarship.org. Available at: [Link]

  • Interaction of hexahydropyrrolo [1,2-a] pyrazine-1,4-dione with enzyme... ResearchGate. Available at: [Link]

  • Pilot-scale process development for the purification of the recombinant antibody 2G12 from transgenic tobacco. RWTH Publications. Available at: [Link]

Sources

Application Notes & Protocols: The Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Scaffold in the Development of Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and pharmacologists on the strategic application of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold in the discovery and development of novel histamine H3 receptor (H3R) antagonists/inverse agonists. We delve into the mechanistic rationale, synthetic methodologies, and a suite of validated in vitro and in vivo protocols essential for advancing lead candidates. This guide is structured to provide not just procedural steps, but also the scientific causality underpinning each experimental choice, ensuring a robust and reproducible research workflow.

Foundational Rationale: Targeting the Histamine H3 Receptor

The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It functions as a presynaptic autoreceptor on histaminergic neurons, creating a negative feedback loop to inhibit histamine synthesis and release.[1][2] Crucially, it also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[3]

Blockade of the H3R by antagonists or inverse agonists disinhibits these neurons, leading to an increase in the release of histamine and other neurotransmitters in the brain.[3][4] This neurochemical cascade is the foundation for the therapeutic potential of H3R antagonists in treating a range of CNS disorders characterized by neurotransmitter deficits or imbalances. Clinical and preclinical studies have explored their utility in:

  • Cognitive Disorders: Such as Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD), by enhancing the release of pro-cognitive neurotransmitters like acetylcholine and dopamine.[1][4][5]

  • Wakefulness and Narcolepsy: By increasing histamine levels in brain regions that regulate arousal.[1][2] The approval of Pitolisant (Wakix®), an H3R inverse agonist, for narcolepsy validates this therapeutic approach.[1][2]

  • Schizophrenia: By modulating dopaminergic and histaminergic tone, potentially addressing cognitive deficits and negative symptoms.[1][6]

The H3 Receptor Signaling Cascade

The H3 receptor exhibits high constitutive activity, meaning it signals even in the absence of an agonist.[2] It couples to the Gαi/o subunit of the G-protein complex. This interaction inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. H3R antagonists block the action of agonists, while inverse agonists, such as those derived from the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core, can suppress this constitutive activity.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein couples to Neurotransmitter Neurotransmitter Release (e.g., ACh, DA) H3R->Neurotransmitter inhibits AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Histamine Histamine (Agonist) Histamine->H3R activates Antagonist Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivative (Antagonist/Inverse Agonist) Antagonist->H3R blocks ATP ATP ATP->AC PKA PKA cAMP->PKA activates PKA->Neurotransmitter modulates

Caption: H3R signaling pathway and modulation by an antagonist.

The Privileged Scaffold: Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core represents a non-imidazole scaffold that has proven highly effective for developing potent and selective H3R antagonists.[3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups to interact with the receptor binding pocket. This scaffold is often associated with favorable drug-like properties, including good metabolic stability and the potential for high brain penetration, which is critical for CNS targets.

Derivatives of this scaffold have been shown to act as competitive antagonists with high affinity for human and rat H3 receptors.[7]

Experimental Workflows and Protocols

The development of a novel H3R antagonist from the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold follows a logical progression from chemical synthesis to comprehensive biological evaluation.

Development_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Synthesis Scaffold Synthesis & Library Generation Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding Receptor Binding Assay (Ki determination) Purification->Binding Functional Functional Assay (GTPγS or cAMP) Binding->Functional Selectivity Selectivity Screening (vs H1, H2, H4, etc.) Functional->Selectivity PK Pharmacokinetics (PK) (ADME Profiling) Selectivity->PK RO Receptor Occupancy (Brain Target Engagement) PK->RO PD Pharmacodynamics (PD) (Microdialysis, Behavioral Models) RO->PD

Caption: Drug development workflow for H3R antagonists.

Protocol: General Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

This protocol outlines a representative synthetic route. Specific reagents and conditions must be optimized for each unique derivative.

Objective: To synthesize a library of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives for SAR studies.

Materials:

  • (S)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one hydrochloride

  • Appropriate aryl or alkyl halide (R-X)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Scaffold Preparation: To a solution of (S)-hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one hydrochloride (1.0 eq) in ACN, add K₂CO₃ (3.0 eq).

    • Causality: The base is required to deprotonate the secondary amine of the pyrazinone ring, generating the nucleophile necessary for the subsequent substitution reaction.

  • N-Alkylation/Arylation: Add the desired halide R-X (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Causality: Heating provides the activation energy for the Sₙ2 or SₙAr reaction. The choice of solvent (ACN or DMF) depends on the solubility of the reactants and the reactivity of the halide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, typically using a gradient of methanol in DCM.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.

Protocol: In Vitro H3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human H3 receptor.

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand (e.g., [³H]-Nα-methylhistamine) for binding to H3 receptors expressed in a cell membrane preparation.

Materials:

  • Cell membranes expressing human H3 receptors (e.g., from HEK293 or CHO cells)

  • [³H]-Nα-methylhistamine (Radioligand)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: R-α-methylhistamine (10 µM)

  • Test compounds dissolved in DMSO

  • 96-well plates, scintillation vials, liquid scintillation cocktail, scintillation counter

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add serial dilutions of the test compound (typically from 10 µM to 0.1 nM) to the appropriate wells. Add vehicle (DMSO) to total binding wells and R-α-methylhistamine to non-specific binding (NSB) wells.

  • Radioligand Addition: Add [³H]-Nα-methylhistamine to all wells at a final concentration equal to its K_d value (e.g., ~1 nM).

  • Membrane Addition: Add the H3R-expressing cell membrane preparation to all wells to initiate the binding reaction. The final protein concentration should be optimized (e.g., 20-50 µ g/well ).

  • Incubation: Incubate the plate at 25 °C for 60-90 minutes to reach equilibrium.

    • Causality: Incubation allows the competitive binding between the radioligand and the test compound to reach a steady state.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters three times with ice-cold assay buffer.

    • Causality: Rapid filtration and cold washes minimize the dissociation of the radioligand from the receptor during the separation process.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding for each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol: In Vivo Receptor Occupancy (RO) Assay

Objective: To measure the degree to which a test compound engages the H3 receptor in the brain at various doses.

Principle: Animals are dosed with the test compound. After a set time, a tracer molecule that binds to H3 receptors is administered. The brain is then harvested, and the amount of tracer in H3R-rich regions (e.g., striatum) versus a region with low H3R density (e.g., cerebellum, for non-specific binding) is measured. The displacement of the tracer by the test compound is used to calculate receptor occupancy.[8]

Materials:

  • Rodents (e.g., Wistar rats)

  • Test compound formulated for oral (p.o.) or intraperitoneal (i.p.) administration

  • Tracer (e.g., a non-radiolabeled H3R antagonist like GSK189254)[8]

  • Anesthesia and surgical tools

  • LC-MS/MS system for quantification of tracer and test compound

Procedure:

  • Dosing: Administer the test compound to groups of rats at several dose levels (e.g., 0.1, 0.3, 1, 3, 10 mg/kg, p.o.) and a vehicle control group.

  • Tracer Administration: At the time of predicted peak plasma concentration of the test compound (e.g., 60 minutes post-dose), administer the tracer intravenously (i.v.).

    • Causality: The tracer is administered when the test compound concentration at the target is expected to be maximal, ensuring an accurate measure of occupancy at C_max.

  • Brain Harvest: After a suitable interval for the tracer to distribute to the brain but before significant clearance (e.g., 30 minutes post-tracer), euthanize the animals and rapidly excise the brains.

  • Dissection: Dissect the striatum (high H3R density) and cerebellum (low H3R density) on an ice-cold plate.[8]

  • Sample Preparation: Homogenize the brain tissues and extract the test compound and tracer using an appropriate method (e.g., protein precipitation with acetonitrile).

  • Quantification: Analyze the concentrations of the tracer and the test compound in the brain homogenates using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the specific binding of the tracer in the vehicle group: (Tracer concentration in striatum) - (Tracer concentration in cerebellum).

    • Calculate the specific binding in the drug-treated groups similarly.

    • Receptor Occupancy (%) = [1 - (Specific binding in treated group / Specific binding in vehicle group)] * 100.

    • Plot the % RO against the dose or plasma/brain concentration of the test compound to determine the ED₅₀ (the dose required to occupy 50% of the receptors).

Data Interpretation: Structure-Activity Relationships and Pharmacokinetics

Systematic modification of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold allows for the exploration of structure-activity relationships (SAR).[9][10][11][12] Key parameters from the described assays are compiled to guide the optimization process.

Table 1: Representative SAR Data for Hypothetical H3R Antagonists

Compound IDR-Group ModificationhH3R Ki (nM)Functional Assay EC₅₀ (nM)Brain RO ED₅₀ (mg/kg, p.o.)
Lead-01 4-Chlorophenyl15.225.85.0
Opt-02 4-Trifluoromethylphenyl2.14.51.2
Opt-03 3-Cyclopentylpropoxy0.81.90.5
Neg-04 2-Hydroxyphenyl250.6>1000>30

This table illustrates how modifications to the 'R' group attached to the pyrazinone nitrogen can significantly impact binding affinity, functional potency, and in vivo target engagement.

Table 2: Representative Pharmacokinetic Profile

ParameterValue (Compound Opt-03)
Oral Bioavailability (F%) 45%
Plasma Half-life (t₁/₂, hr) 6.5
Peak Plasma Conc. (T_max, hr) 1.5
Brain/Plasma Ratio (at T_max) 2.8
CYP450 Inhibition (IC₅₀, µM) >10 (for major isoforms)

This table summarizes key pharmacokinetic data, indicating that the compound is orally available, has a reasonable duration of action, and effectively penetrates the blood-brain barrier with a low risk of drug-drug interactions.

Conclusion

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a highly valuable starting point for the design of potent, selective, and brain-penetrant histamine H3 receptor antagonists. The systematic application of the synthetic and pharmacological protocols detailed in this guide provides a robust framework for identifying and optimizing lead candidates. By integrating in vitro affinity and functional data with in vivo measures of target engagement and pharmacokinetics, research teams can efficiently advance compounds with a high probability of therapeutic success for treating complex CNS disorders.

References

  • Title: Multiple Targeting Approaches on Histamine H3 Receptor Antagonists Source: Frontiers in Neuroscience URL: [Link]

  • Title: H3 receptor antagonist - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: The histamine H3 receptor: an attractive target for the treatment of cognitive disorders Source: British Journal of Pharmacology URL: [Link]

  • Title: Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives Source: Archiv der Pharmazie URL: [Link]

  • Title: The histamine H3 receptor: from discovery to clinical trials with pitolisant Source: British Journal of Pharmacology URL: [Link]

  • Title: Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: Substituted hexahydropyrrolo (1,2-a)pyrazines, octahydropyrido(1,2-a)pyrazines and decahydropyrazino(1,2-a)
  • Title: Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers Source: British Journal of Clinical Pharmacology URL: [Link]

  • Title: The histamine H3 receptor: from discovery to clinical trials with pitolisant Source: British Journal of Pharmacology (via PMC) URL: [Link]

  • Title: Synthesis and SAR of novel histamine H3 receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Source: CNS Drugs URL: [Link]

  • Title: Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect Source: Molecules (MDPI) URL: [Link]

  • Title: Clinical pharmacokinetics of H1-receptor antagonist (the antihistamines) Source: ResearchGate URL: [Link]

  • Title: Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) Source: Clinical Pharmacokinetics URL: [Link]

  • Title: Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives Source: Semantic Scholar URL: [Link]

  • Title: In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease Source: AlzPED - Alzheimer's Disease Preclinical Efficacy Database URL: [Link]

  • Title: A structure-activity relationship study of compounds with antihistamine activity Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: The comparative pharmacokinetics of H1-receptor antagonists Source: Annals of Allergy URL: [Link]

  • Title: Structure-activity characterization of an H2-receptor antagonist... Source: Biochemical Pharmacology URL: [Link]

  • Title: Pharmacokinetics and tissue distribution of the new non-imidazole histamine H3 receptor antagonist... Source: Xenobiotica URL: [Link]

  • Title: Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: On the structure-activity relationship of histamine H2-receptor antagonists based on the X-ray crystal structures and 1H-NMR spectra of amidine derivatives Source: Journal of the American Chemical Society URL: [Link]

  • Title: Structure-activity relationships of histamine H2 receptor ligands Source: Current Pharmaceutical Design URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one. This valuable scaffold is a key intermediate in the development of various therapeutic agents. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring a higher success rate and optimized reaction conditions.

Introduction to the Synthesis

The synthesis of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves a multi-step sequence, often culminating in a reductive amination followed by an intramolecular cyclization. A common and efficient route starts from L-proline, which provides the chiral backbone of the molecule. The key steps generally include the formation of an amide bond followed by the reduction of a carbonyl or a related functional group to an amine, which then undergoes intramolecular lactamization.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, providing detailed explanations and actionable solutions.

Issue 1: Low to No Product Yield

Question: I am performing the final reductive amination and cyclization step to form hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, but I'm observing very low yields or no product at all. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in this reaction is a common issue that can stem from several factors, primarily related to the efficiency of the reductive amination and the subsequent cyclization. Here is a systematic approach to troubleshoot this problem:

1. Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion intermediate. This is a reversible reaction and its equilibrium can be influenced by several factors.

  • pH of the reaction medium: The pH is critical. An acidic medium is required to protonate the carbonyl group, making it more electrophilic for the amine to attack. However, a too acidic environment will protonate the amine, rendering it non-nucleophilic. For many reductive aminations, a pH range of 5-7 is optimal.[1] You can control the pH by using a mild acidic catalyst like acetic acid.
  • Water removal: The formation of the imine generates water. Removing this water can drive the equilibrium towards the imine intermediate. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄).

2. Choice and Activity of the Reducing Agent: The selection of the reducing agent is paramount for a successful reductive amination. The ideal reducing agent should selectively reduce the imine/iminium ion in the presence of the starting carbonyl group.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a commonly used reagent due to its selectivity for iminium ions over ketones and aldehydes at mildly acidic pH.[1] However, it is highly toxic.
  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and less toxic alternative to NaBH₃CN and is highly effective for reductive aminations.[1][2] It is often the reagent of choice for its selectivity and safety.
  • Catalytic Hydrogenation (H₂/Catalyst): Palladium on carbon (Pd/C) or other catalysts can be used for the reduction. This method is clean, but the catalyst can sometimes be sensitive to impurities in the starting materials. Optimizing the catalyst loading, hydrogen pressure, and temperature is crucial.

3. Incomplete Cyclization: Even if the reductive amination is successful, the final intramolecular cyclization to form the lactam might be the bottleneck.

  • Reaction Temperature and Time: Lactam formation is often favored at higher temperatures. If you are running the reaction at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C) after the reduction step is complete. The reaction time may also need to be extended.
  • Solvent Choice: The polarity of the solvent can influence the cyclization step. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Experimenting with different solvents can sometimes improve the yield.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_imine Imine Formation Checks cluster_reduction Reduction Checks cluster_cyclization Cyclization Checks start Low or No Product Yield check_imine Step 1: Verify Imine Formation start->check_imine check_reduction Step 2: Assess Reduction Efficiency check_imine->check_reduction Imine formation confirmed optimize_conditions Systematically Optimize Conditions check_imine->optimize_conditions:w Imine formation is the issue check_cyclization Step 3: Investigate Cyclization check_reduction->check_cyclization Reduction successful check_reduction->optimize_conditions:w Reduction is the issue check_cyclization->optimize_conditions Cyclization is the issue success Improved Yield optimize_conditions->success imine_ph Check pH (5-7) imine_water Consider water removal reducer_choice Evaluate reducing agent (NaBH(OAc)₃, NaBH₃CN, H₂/Pd) reducer_activity Check reagent quality/catalyst activity cyclization_temp Increase temperature cyclization_time Extend reaction time cyclization_solvent Screen solvents impurity_minimization cluster_solutions Solutions start Impurity Detected identify_impurity Identify Impurity Structure (NMR, MS) start->identify_impurity unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm over_reduced Over-reduced Product identify_impurity->over_reduced dimer Dimer/Polymer identify_impurity->dimer epimer Epimer identify_impurity->epimer solution_sm Increase reaction time/temp or reagent equivalents unreacted_sm->solution_sm solution_over_reduced Use milder reducing agent (e.g., NaBH(OAc)₃) over_reduced->solution_over_reduced solution_dimer Use high dilution conditions dimer->solution_dimer solution_epimer Use milder conditions (temp, base/acid) epimer->solution_epimer

Caption: A guide to identifying and minimizing common reaction impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one?

A1: The choice of solvent can significantly impact the reaction yield and purity. [3]For the reductive amination and cyclization step, chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are often effective, particularly when using borohydride-based reducing agents. [2]Ethereal solvents such as tetrahydrofuran (THF) can also be a good choice. For catalytic hydrogenation, alcoholic solvents like methanol or ethanol are typically used. It is recommended to perform small-scale solvent screening to determine the optimal solvent for your specific substrate and conditions.

Q2: How can I purify the final product effectively?

A2: Purification of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can sometimes be challenging due to its polarity and potential for water solubility.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with a more polar solvent (e.g., methanol in dichloromethane) is usually effective. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing of the product on the silica gel.

  • Crystallization: If the product is a solid, crystallization can be an excellent purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find suitable conditions for crystallization.

  • Acid-Base Extraction: Since the product contains a basic nitrogen atom, an acid-base extraction can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer, containing the protonated product, can then be basified (e.g., with NaOH or NaHCO₃) and extracted back into an organic solvent.

Q3: Can I use sodium borohydride (NaBH₄) for the reductive amination step?

A3: While sodium borohydride can reduce imines, it is generally less selective than NaBH₃CN or NaBH(OAc)₃. [1][4]NaBH₄ can also reduce aldehydes and ketones, which can lead to the formation of alcohol byproducts if the imine formation is not fast and complete. If you choose to use NaBH₄, it is often better to first form the imine and then add the reducing agent in a separate step.

Experimental Protocols

Protocol 1: Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one via Reductive Amination

This protocol provides a general procedure. The specific amounts and reaction conditions may need to be optimized for your particular starting materials.

  • Imine Formation: To a solution of the amino-ketone precursor (1.0 eq) in dichloromethane (DCM, 0.1 M), add acetic acid (1.1 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation: Optimizing Reaction Conditions

The following table provides a starting point for optimizing the key parameters in the synthesis of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one.

ParameterCondition 1 (Initial)Condition 2 (Alternative)Condition 3 (For Optimization)Expected Outcome
Reducing Agent NaBH(OAc)₃NaBH₃CNH₂ (50 psi), 10% Pd/CHigher selectivity with NaBH(OAc)₃; H₂/Pd is a greener option.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)Solvent polarity can affect reaction rate and solubility.
Temperature Room Temperature40 °C0 °C to Room TemperatureHigher temperature may favor cyclization but can increase side products.
Acid Catalyst Acetic Acidp-Toluenesulfonic acid (catalytic)No acid (for comparison)Acid catalysis is generally required for imine formation.

Reaction Mechanism Overview

The synthesis of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one via reductive amination of a suitable amino-ketone precursor proceeds through the following key steps:

reaction_mechanism reagents Amino-ketone Precursor Acid Catalyst imine_formation Imine/Iminium Ion Intermediate H₂O reagents->imine_formation Reversible Condensation reduction Reduced Amine Intermediate Reducing Agent imine_formation->reduction Reduction cyclization Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Intramolecular Cyclization reduction->cyclization Lactamization

Caption: A simplified overview of the reaction mechanism.

References

  • Mandal, S. B., Giri, V. S., Sabeena, M. S., & Pakrashi, S. C. (n.d.). Reduction of lactams and thiolactams by sodium borohydride. Application in the synthesis of some alkaloids. The Journal of Organic Chemistry. [Link]

  • Dihydropyrrolo[1,2-a]Pyrazinones. (2021, June 9). Encyclopedia.pub. [Link]

  • Process for producing pyrrole compound. (n.d.).
  • Multigram Synthesis of Bicyclic α- and β-Prolines via Intramolecular C(sp3)-H γ-Lactamization as a Key Step. (2025, August 10). ResearchGate. [Link]

  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (2020, June 30). PMC. [Link]

  • Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. (2020, April 23). PubMed. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. [Link]

  • A Two-Step Synthesis of Hexahydropyrrolo-[1,2-d]t[5][6][7]riazine-1,4-dione and Related Compounds. (n.d.). ResearchGate. [Link]

  • Why some esters can be reduced by sodium borohydride?. (2017, January 17). ResearchGate. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC. [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (n.d.). RSC Publishing. [Link]

  • Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. (n.d.). PMC. [Link]

  • Novel pyrrolopyrazines, process of their preparation and medicaments based thereon. (n.d.).
  • Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. (2024, April 23). Pharmacia. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Dihydroimidazopyrazinone compound, composition including same, and use thereof. (n.d.).
  • Effect of solvent on product yield. (n.d.). ResearchGate. [Link]

  • Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel–Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity. (2025, June 19). PMC. [Link]

  • Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a]t[5][8]hiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. (n.d.). Google Patents.

  • Introduction to Reductions & Sodium Borohydride (Theory & Problems). (2018, January 21). YouTube. [Link]

  • Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. (2015, January 5). ACS Publications. [Link]

  • A Proline-Catalyzed Asymmetric Robinson Annulation Reaction. (2025, August 6). ResearchGate. [Link]

  • The Realisation of Fragment- Oriented Synthesis. (n.d.). White Rose eTheses Online. [Link]

  • Synthesis and biological evaluation of novel hexahydro-pyrido[3 ',2 ': 4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT2C receptor agonists. (2025, August 30). ResearchGate. [Link]

Sources

improving the yield and purity of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Welcome to the technical support center for the synthesis of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. The pyrrolo[1,2-a]pyrazine core is a privileged structure found in numerous bioactive molecules and serves as a critical building block in drug discovery.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges, improve reaction yields, and enhance the purity of your final product.

Core Synthetic Strategy: A Generalized Approach

The most common and versatile route to the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold involves the coupling of a proline derivative with a C2-N1 synthon, typically followed by cyclization. A widely adopted strategy is the reductive amination of an L-proline ester with a protected aminoacetaldehyde, followed by deprotection and spontaneous or induced intramolecular lactamization.

This method offers a high degree of control over stereochemistry, originating from the chiral pool of proline, and allows for the introduction of diversity at various positions.

Synthetic_Workflow Proline L-Proline Derivative (e.g., Methyl Ester) Imine Imine Intermediate Proline->Imine Condensation C2_Synthon C2-N1 Synthon (e.g., Aminoacetaldehyde Diethyl Acetal) C2_Synthon->Imine Reduced_Amine Reduced Diamine Ester Imine->Reduced_Amine Reductive Amination (e.g., NaBH(OAc)₃) Product Hexahydropyrrolo[1,2-a] pyrazin-1(2H)-one Reduced_Amine->Product Intramolecular Lactamization

Caption: Generalized workflow for the synthesis of the target scaffold.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a question-and-answer format.

Category 1: Low Reaction Yield

Question: My overall yield is consistently below 30%. What are the primary factors I should investigate?

Answer: Low yields in heterocyclic synthesis can typically be traced back to a few key areas. A systematic approach is the most effective way to diagnose the issue.[4]

  • Reagent Purity and Stoichiometry:

    • Cause: Impurities in starting materials (proline ester, aminoacetaldehyde precursor) can inhibit the reaction or lead to side products. Incorrect stoichiometry, especially of the reducing agent, can result in incomplete conversion or over-reduction.

    • Solution: Verify the purity of your starting materials by NMR or LC-MS. Ensure solvents are anhydrous, as water can hydrolyze the intermediate imine. Titrate your reducing agent if its activity is . Run small-scale trials to optimize reactant ratios.[4]

  • Suboptimal Reaction Conditions:

    • Cause: The formation of the initial imine and the subsequent reduction are sensitive to temperature, concentration, and pH. The final lactamization step may require thermal or base catalysis to proceed efficiently.

    • Solution:

      • Reductive Amination: This step is often performed at 0 °C to room temperature. If yields are low, ensure the initial imine formation has sufficient time before adding the reducing agent. Monitoring by TLC or LC-MS is crucial.

      • Lactamization: If the diamine ester intermediate is stable and isolated, the cyclization may be the issue. This step can be promoted by heating in a high-boiling solvent like toluene or xylene, or by using a mild base.

  • Product Degradation:

    • Cause: The final product or intermediates may be unstable under the reaction or workup conditions.[4] For instance, prolonged exposure to strong acid or base during workup can cause decomposition.

    • Solution: Monitor the reaction progress closely and avoid unnecessarily long reaction times. Employ a mild aqueous workup (e.g., saturated NaHCO₃ solution) and minimize the time the product spends in solution before purification.

Category 2: Purity and Side Products

Question: My crude product shows multiple spots on TLC and several peaks in the LC-MS. What are the likely impurities?

Answer: The impurity profile provides valuable clues about the reaction's shortcomings. Common side products in this synthesis include:

  • Unreacted Starting Materials: The presence of starting materials indicates incomplete conversion. See the "Low Yield" section for solutions.

  • Diamine Ester Intermediate: A polar, ninhydrin-positive spot on TLC likely corresponds to the uncyclized diamine ester. This indicates a failed or incomplete lactamization step.

    • Solution: Re-subject the crude material to cyclization conditions (e.g., reflux in toluene with a Dean-Stark trap to remove methanol/ethanol, or treatment with a non-nucleophilic base).

  • Diketopiperazine Formation: Proline methyl ester can self-condense to form the corresponding diketopiperazine, especially at elevated temperatures.

    • Solution: Control the reaction temperature carefully during the initial coupling step. Slow addition of one reagent to the other can minimize self-condensation.

  • Over-reduction Products: If a strong reducing agent (e.g., LiAlH₄) is used instead of a milder one (e.g., NaBH(OAc)₃), the ester or the newly formed amide can be reduced.

    • Solution: Use a chemoselective reducing agent. Sodium triacetoxyborohydride is ideal for reductive aminations as it is mild and tolerant of many functional groups.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Conversion Is the reaction complete? (TLC/LC-MS) Start->Check_Conversion Check_Purity What is the impurity profile? Check_Conversion->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions: - Increase time/temp - Check reagent activity - Verify stoichiometry Check_Conversion->Optimize_Conditions No Unreacted_SM Impurity: Starting Materials Check_Purity->Unreacted_SM Starting Material Present Diamine_Intermediate Impurity: Diamine Intermediate (Uncyclized) Check_Purity->Diamine_Intermediate Intermediate Present Side_Products Impurity: Diketopiperazine or Over-reduction Check_Purity->Side_Products Other Side Products Unreacted_SM->Optimize_Conditions Force_Cyclization Force Lactamization: - Heat in Toluene - Add mild base Diamine_Intermediate->Force_Cyclization Solution Adjust_Protocol Adjust Protocol: - Lower temperature - Use milder reducing agent Side_Products->Adjust_Protocol Solution

Caption: A decision tree for troubleshooting common synthesis issues.

Category 3: Purification Challenges

Question: My product streaks badly on silica gel, making column chromatography ineffective. What are my options?

Answer: The basic nitrogen and polar amide in the product can lead to poor chromatographic behavior on silica.

  • Modify the Mobile Phase:

    • Solution: Add a small amount of a basic modifier to the eluent. 1-2% triethylamine (Et₃N) or ammonium hydroxide in your solvent system (e.g., DCM/MeOH or EtOAc/Hexane) can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Switch the Stationary Phase:

    • Solution: If silica fails, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for basic compounds. Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase (often with a modifier like TFA or formic acid) can also be highly effective.[5]

  • Crystallization or Salt Formation:

    • Solution: Attempt to crystallize the freebase from a suitable solvent system (e.g., EtOAc/heptane, acetone). Alternatively, convert the product to a crystalline salt, such as the hydrochloride[6] or tartrate, by treating a solution of the base with the corresponding acid. The salt often has better handling and purification properties and can be recrystallized to high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the reaction? A1: The three most critical parameters are:

  • Temperature: Especially during imine formation and reduction, to prevent side reactions.

  • Moisture Control: The reaction should be run under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents to prevent hydrolysis of intermediates.[4]

  • Rate of Addition: Slow addition of the reducing agent is crucial to control the reaction exotherm and selectivity.

Q2: How can I confirm the stereochemical integrity of my product? A2: Since the synthesis starts from L-proline, the primary stereocenter is usually retained. Confirmation can be achieved using:

  • Chiral HPLC: The most definitive method for determining enantiomeric excess (e.e.).

  • Polarimetry: Measurement of the specific rotation and comparison to literature values.

  • NMR with a Chiral Shift Reagent: Can be used to resolve signals from different enantiomers.

Q3: Can this synthesis be adapted for library generation? A3: Yes, the modular nature of this synthesis is well-suited for creating libraries. Diversity can be introduced by using different proline analogues, or by varying the aminoacetaldehyde component. Further functionalization of the bicyclic core is also possible.[7]

Optimized Experimental Protocols

Protocol 1: Synthesis of (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

This protocol is a representative example and may require optimization for specific substrates.

Reagents & Recommended Quantities

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
L-Proline Methyl Ester HCl165.621.010.01.66 g
Aminoacetaldehyde Diethyl Acetal133.191.111.01.47 g (1.65 mL)
Triethylamine (Et₃N)101.191.111.01.11 g (1.53 mL)
Dichloromethane (DCM), anhydrous---50 mL
Acetic Acid (AcOH)60.051.212.00.72 g (0.69 mL)
Sodium Triacetoxyborohydride211.941.515.03.18 g
Toluene---50 mL

Step-by-Step Procedure:

  • Free-Basing and Imine Formation:

    • To a flame-dried round-bottom flask under Argon, add L-proline methyl ester hydrochloride (1.66 g, 10.0 mmol) and anhydrous DCM (50 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (1.53 mL, 11.0 mmol) dropwise and stir for 15 minutes to form the free base.

    • Add aminoacetaldehyde diethyl acetal (1.65 mL, 11.0 mmol) followed by glacial acetic acid (0.69 mL, 12.0 mmol).

    • Stir the reaction at room temperature for 2-4 hours. Monitor the formation of the imine by TLC or LC-MS. Note: The acetal is hydrolyzed in-situ by the acetic acid to generate the free aldehyde.

  • Reductive Amination:

    • Cool the mixture back to 0 °C.

    • Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Workup and Isolation of Intermediate:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Separate the layers and extract the aqueous phase with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is the diamine ester.

  • Lactamization:

    • Dissolve the crude diamine ester in toluene (50 mL).

    • Heat the solution to reflux (approx. 110 °C) for 6-12 hours. The removal of methanol byproduct drives the reaction to completion. A Dean-Stark apparatus can be used but is not always necessary.

    • Monitor the disappearance of the starting material by TLC.

  • Purification:

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel. Use a gradient eluent system, for example, 0-10% Methanol in DCM, containing 1% triethylamine to prevent streaking.

    • Combine fractions containing the pure product and concentrate to yield the title compound as a colorless oil or white solid.

Mechanistic Insights

The overall transformation proceeds through two distinct, well-understood stages.

  • Reductive Amination: The carbonyl of the in-situ generated aminoacetaldehyde reacts with the secondary amine of the proline ester to form a cationic iminium intermediate. This electrophilic species is then reduced by the hydride source (NaBH(OAc)₃) to yield the diamine ester.

  • Intramolecular Lactamization: Under thermal conditions, the primary amine of the diamine ester acts as a nucleophile, attacking the electrophilic carbonyl of the methyl ester. This nucleophilic acyl substitution proceeds via a tetrahedral intermediate, which then collapses to form the stable six-membered lactam ring, eliminating methanol as a byproduct.

Reaction_Mechanism cluster_0 Reductive Amination cluster_1 Intramolecular Lactamization ProlineEster Proline Ester (Secondary Amine) Iminium Iminium Ion Intermediate ProlineEster->Iminium Aldehyde Aminoacetaldehyde Aldehyde->Iminium + H⁺, -H₂O DiamineEster Diamine Ester Iminium->DiamineEster [H⁻] from NaBH(OAc)₃ DiamineEster2 Diamine Ester Tetrahedral Tetrahedral Intermediate DiamineEster2->Tetrahedral Heat (Δ) Product Final Lactam (+ CH₃OH) Tetrahedral->Product - CH₃O⁻

Caption: Key mechanistic steps in the synthesis.

References

  • Boschelli, D. H., et al. (2006). Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(5), 1207-1211. [Link]

  • Haddad, M., et al. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry, 85(14), 9264-9271. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Hansson, S., et al. (2019). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Molecules, 24(23), 4369. [Link]

  • Katritzky, A. R., et al. (2000). Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and Octahydroimidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 65(12), 3683-3689. [Link]

  • Van der Jeught, S., & Stevens, C. V. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia. [Link]

  • Haddad, M., et al. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry, 85(14), 9264–9271. [Link]

  • Thansandote, P., & Lautens, M. (2000). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Chemistry--A European Journal, 6(12), 2037-2044. [Link]

  • Calcagni, A., et al. (1983). Synthesis of hexahydropyrrolo[1,2‐d][8][9][10]oxadiazonine–1,4,7(6H)‐triones 46 by expansion of N‐aminoacetylindolin‐2‐one. Helvetica Chimica Acta, 66(4), 1179-1186. [Link]

  • Kavitha, A., et al. (2015). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. RSC Advances, 5(104), 85556-85568. [Link]

  • Wang, L., et al. (2020). Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry, 63(8), 3956-3975. [Link]

  • PubChem. Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem. [Link]

  • Nirogi, R., et al. (2007). SUBSTITUTED HEXAHYDROPYRROLO (1,2-A)PYRAZINES, OCTAHYDROPYRIDO(1,2-A)PYRAZINES AND DECAHYDROPYRAZINO(1,2-A)AZEPINES. EP1760074A1.
  • Kumar, A., et al. (2017). Synthesis of decahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines via Strecker reaction and intramolecular [3+2] cycloaddition. Organic & Biomolecular Chemistry, 15(1), 133-142. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Akawa, M., et al. (2021). Atomistic insights into the selective therapeutic activity of 6-(2,4-difluorophenoxy)-5-((ethylmethyl)pyridine-3-yl)-8-methylpyrrolo[1,2-a]pyrazin-1(2H)-one towards bromodomain-containing proteins. Computational Biology and Chemistry, 95, 107592. [Link]

  • Gudimchuk, N., et al. (2022). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(6), 724-734. [Link]

  • Van der Jeught, S., & Stevens, C. V. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 143-171. [Link]

  • McMurry, J. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. [Link]

  • Csonka, R., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. International Journal of Molecular Sciences, 24(21), 15555. [Link]

  • Dumitrascu, F., et al. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 24(17), 3163. [Link]

  • Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis, 1. [Link]

  • Reddit user Neat_RL. (2024). Issues with a reported condensation reaction/enamine formation. r/Chempros. [Link]

  • Chen, K., et al. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Advances, 12(24), 15155-15159. [Link]

  • Al-Omair, M. A., et al. (2022). Condensation of heterocyclic amine 1 with different aryl or heteroaryl aldehydes. ResearchGate. [Link]

  • Chen, C. Y., et al. (2023). Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. ACS Omega, 8(40), 37198–37210. [Link]

  • Cetinkaya, B., & Balci, M. (2010). Selective Synthesis of N-Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives via Alkyne Cyclization. European Journal of Organic Chemistry, 2010(28), 5433-5439. [Link]

  • Chen, Y. L., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 243, 114758. [Link]

  • PubChem. (S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride. PubChem. [Link]

Sources

Technical Support Center: Chiral Separation of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving this important class of bicyclic piperazinone enantiomers. The stereochemistry of these compounds is often critical to their pharmacological activity, making robust enantioselective analysis an essential step in research and quality control.[1][2]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: Why am I seeing poor or no separation of my hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one enantiomers?

A1: Achieving chiral recognition is the crux of the separation challenge. If you're observing co-elution or minimal resolution, the issue lies in the insufficient difference in interaction energy between the two enantiomers and the chiral stationary phase (CSP).[3] The separation relies on the formation of transient diastereomeric complexes, and several factors can prevent this.

Probable Causes & Step-by-Step Solutions:

  • Suboptimal Chiral Stationary Phase (CSP) Selection: The CSP is the single most critical factor.[4] The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core is a polar, nitrogen-containing heterocyclic structure. This dictates the types of interactions (hydrogen bonding, dipole-dipole, π-π interactions) that will govern separation.[5][6]

    • Action: The most effective strategy is to perform a column screening study.[7] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most successful and widely applied for a broad range of chiral compounds and are an excellent starting point.[5][8] Consider screening the columns listed in the table below.

  • Incorrect Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP. For this polar, basic compound, both normal-phase and polar organic modes are viable.[7][9]

    • Action (Normal Phase): Start with a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[8] Systematically vary the alcohol percentage. Because the analyte is basic, add a small amount (0.1% v/v) of a basic modifier like diethylamine (DEA) to the mobile phase. This will improve peak shape by minimizing unwanted interactions with the silica support.[8]

    • Action (Polar Organic Mode): This mode is beneficial if your compound has poor solubility in normal-phase solvents.[10] Use polar organic solvents like acetonitrile or methanol, again with a basic additive like DEA if needed.

  • Inappropriate Column Temperature: Temperature affects the thermodynamics of chiral recognition and can dramatically alter selectivity, sometimes even reversing the elution order.[11][12][13]

    • Action: Screen a range of temperatures (e.g., 15°C, 25°C, 40°C). While lower temperatures often improve resolution by enhancing the stability of the transient diastereomeric complexes, this is not a universal rule.[6][14] Some separations are entropy-driven and improve at higher temperatures.[13]

  • Low Flow Rate: Most chiral separations are mass-transfer limited. Reducing the flow rate increases the time analytes spend interacting with the CSP, which can improve resolution.[10]

    • Action: If you have partial separation, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.[10]

Q2: My enantiomeric peaks are broad and show significant tailing. What's the cause and how do I fix it?

A2: Poor peak shape, particularly tailing, compromises resolution and quantification. For a basic compound like hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, the most common cause is secondary interactions with the stationary phase.

Probable Causes & Step-by-Step Solutions:

  • Secondary Silanol Interactions: The nitrogen atoms in your molecule are basic and can interact strongly with acidic residual silanol groups on the silica surface of the CSP.[15] This secondary, non-enantioselective interaction causes peak tailing.

    • Action: Add a basic modifier to your mobile phase. Diethylamine (DEA) or another suitable amine at a concentration of 0.1-0.2% will compete for the active silanol sites, leading to more symmetrical peaks.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks.

    • Action: Reduce the sample concentration or injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical and retention time stabilizes.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that lead to poor peak shapes.[15]

    • Action: First, try flushing the column with a strong solvent (follow the manufacturer's guidelines). If the problem persists, the column may be permanently damaged and require replacement. Using a guard column can help extend the life of your analytical column.

Q3: My method was working, but now my retention times are shifting and the results are not reproducible. What should I investigate?

A3: Method irreproducibility is a critical issue, often pointing to subtle changes in the HPLC system or mobile phase.

Probable Causes & Step-by-Step Solutions:

  • Mobile Phase Instability or Inconsistency:

    • Evaporation: The composition of the mobile phase can change over time due to the evaporation of the more volatile components (e.g., hexane). This is especially prevalent in normal-phase isocratic separations.[16]

    • Water Content: In normal-phase chromatography, trace amounts of water can significantly affect retention times and selectivity.[16]

    • Preparation: Ensure the mobile phase is prepared fresh daily and is thoroughly mixed.[17]

    • Action: Always use freshly prepared mobile phase. Keep solvent bottles capped to minimize evaporation. Ensure your bulk solvents have consistent, low water content.

  • Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times to achieve a stable baseline and reproducible retention.[18]

    • Action: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 30-60 minutes or until a stable baseline is achieved) before starting your analysis.[4] After changing mobile phases, a much longer equilibration may be necessary.

  • System Leaks or Pump Issues: A small leak in the system or inconsistent pump performance can lead to fluctuating flow rates and shifting retention times.

    • Action: Perform a system pressure test to check for leaks. Verify the pump flow rate is accurate and precise.

  • Temperature Fluctuations: If your column oven is not maintaining a stable temperature, you will see retention time drift.[13][14]

    • Action: Verify the accuracy and stability of your column thermostat.

Part 2: Visualized Workflow & Data

Systematic Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving poor chiral separation.

G start Start: Poor or No Enantioseparation csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp screen_csp Action: Screen multiple CSPs (e.g., Amylose & Cellulose derivatives) csp->screen_csp No mobile_phase Is the Mobile Phase optimized? csp->mobile_phase Yes screen_csp->mobile_phase optimize_mp Action: Adjust alcohol %. Add 0.1% DEA for peak shape. mobile_phase->optimize_mp No temp Has Temperature been screened? mobile_phase->temp Yes optimize_mp->temp screen_temp Action: Test at 15°C, 25°C, 40°C. temp->screen_temp No flow Is Flow Rate optimal? temp->flow Yes screen_temp->flow reduce_flow Action: Reduce flow rate (e.g., to 0.5 mL/min). flow->reduce_flow No end Resolution Achieved flow->end Yes reduce_flow->end

Caption: Logical workflow for troubleshooting poor enantioseparation.

Table 1: Recommended Starting Conditions for CSP Screening

This table provides recommended starting points for screening different types of chiral stationary phases for hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one isomers.

Chiral Stationary Phase (CSP) TypeExample Column NameTypical Mobile Phase (Normal Phase)AdditiveFlow RateTemperature
Amylose Derivative CHIRALPAK® AD-Hn-Hexane / Isopropanol (90:10, v/v)0.1% Diethylamine (DEA)1.0 mL/min25 °C
Cellulose Derivative CHIRALCEL® OD-Hn-Hexane / Ethanol (90:10, v/v)0.1% Diethylamine (DEA)1.0 mL/min25 °C
Immobilized Amylose CHIRALPAK® IAn-Hexane / Isopropanol (90:10, v/v)0.1% Diethylamine (DEA)1.0 mL/min25 °C
Immobilized Cellulose CHIRALPAK® IBn-Hexane / Ethanol (90:10, v/v)0.1% Diethylamine (DEA)1.0 mL/min25 °C
Pirkle-Type (π-acceptor) Whelk-O® 1n-Hexane / Isopropanol (80:20, v/v)None (initially)1.0 mL/min25 °C

Note: These are starting points. Optimization of the alcohol modifier percentage is almost always necessary.[7][]

Part 3: Frequently Asked Questions (FAQs)

Q: What are the most common analytical techniques for this chiral separation? A: High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique for the chiral separation of pharmaceutical compounds like this one. Supercritical Fluid Chromatography (SFC) is also an excellent alternative, often providing faster separations and using less organic solvent, which aligns with green chemistry principles.[18][20][21] SFC uses supercritical CO2 as the main mobile phase with a small amount of an alcohol co-solvent, and it is compatible with the same CSPs used in HPLC.[21][22]

Q: How do I choose an initial chiral stationary phase (CSP) for method development? A: The most efficient approach is not to choose one, but to screen several.[7] However, an educated choice can be made based on the analyte's structure. For hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, which contains amide-like functionalities and basic nitrogens, polysaccharide-based columns are the most logical starting point due to their broad applicability and ability to engage in hydrogen bonding and dipole-dipole interactions.[4][8][23]

Q: What are the critical parameters to consider during method validation for a chiral separation assay? A: For a chiral method, beyond the standard validation parameters (linearity, accuracy, precision, etc.), you must pay special attention to:

  • Specificity/Selectivity: Demonstrate that the method can resolve the enantiomers from each other and from any related impurities or degradation products.

  • Resolution: The resolution (Rs) between the two enantiomeric peaks should be consistently greater than 1.5 to ensure baseline separation.[4]

  • Limit of Quantitation (LOQ): This is particularly important for impurity testing, where you need to quantify a small amount of one enantiomer in the presence of a large amount of the other.

  • Robustness: Test the effect of small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C, flow rate ±0.1 mL/min) to ensure the method remains reliable under normal laboratory variations.

Q: Can I use reversed-phase (RP) HPLC for this separation? A: While normal-phase and polar organic modes are more common for polysaccharide CSPs, many modern immobilized CSPs are compatible with reversed-phase solvents.[7][24] For a polar molecule like this, retention in reversed-phase might be weak. However, it can be a viable option, especially with macrocyclic glycopeptide-based CSPs, and is worth including in a comprehensive screening protocol.[7]

Part 4: Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) Screening

Objective: To identify the most promising CSP and mobile phase system for the separation.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the racemic hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one in a suitable solvent (e.g., methanol or ethanol).

  • Prepare Mobile Phases: Prepare the initial screening mobile phases as listed in Table 1. Ensure all solvents are HPLC grade and the mobile phases are degassed.[4]

  • Column Installation & Equilibration: Install the first CSP (e.g., CHIRALPAK® AD-H). Equilibrate the column with the corresponding mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is observed on the detector.[4]

  • Injection: Inject 5-10 µL of the stock solution.

  • Data Acquisition: Run the chromatogram for a sufficient time (e.g., 20-30 minutes) to ensure both enantiomers have eluted.

  • Evaluation: Assess the chromatogram for any signs of separation (e.g., peak broadening, shoulder, or two distinct peaks). Calculate the resolution (Rs) if possible.

  • Repeat: Repeat steps 3-6 for each CSP listed in Table 1.

  • Selection: Choose the CSP/mobile phase combination that provides the best initial separation for further optimization.

Protocol 2: Mobile Phase Optimization

Objective: To fine-tune the mobile phase composition to achieve baseline resolution (Rs > 1.5).

Methodology:

  • Select Best CSP: Use the column and mobile phase system that showed the most promise from the screening protocol.

  • Vary Alcohol Modifier: Prepare a series of mobile phases where the percentage of the alcohol modifier is varied. For example, if the initial screening used 10% isopropanol (IPA) in hexane, prepare mobile phases with 5%, 8%, 12%, and 15% IPA. Remember to maintain the 0.1% DEA concentration.

  • Equilibrate and Inject: For each mobile phase composition, ensure the column is fully re-equilibrated before injecting the sample.

  • Analyze Results: Plot the resolution (Rs) and retention time of the last eluting peak against the percentage of alcohol modifier.

  • Identify Optimum: Select the mobile phase composition that provides the best balance of resolution and analysis time. A lower alcohol percentage generally increases retention and resolution, but also run time.[6]

References

Sources

enhancing the potency and selectivity of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Inhibitors

Welcome to the technical support resource for researchers working with the versatile hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold and its derivatives. This guide is designed to provide practical, field-tested insights into overcoming common experimental hurdles and to offer a systematic approach for enhancing the potency and selectivity of your inhibitor series. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your drug development process.

The pyrrolo[1,2-a]pyrazinone core is a privileged scaffold found in numerous natural products and has been successfully utilized to develop potent inhibitors for a range of targets, including PIM kinases, Dipeptidyl Peptidase-4 (DPP-4), and Bromodomain and Extra-Terminal (BET) proteins.[1][2][3] This guide consolidates best practices and troubleshooting strategies to accelerate your research.

Part 1: Troubleshooting Experimental Failures & Suboptimal Results

Encountering roadblocks is a standard part of experimental science. This section addresses the most common issues observed with this class of inhibitors and provides a logical framework for diagnosis and resolution.

Issue 1: High IC50 Values or Complete Lack of Activity

This is the most frequent challenge, often characterized by a flat dose-response curve or potency values that are significantly weaker than expected. The key is to systematically distinguish between a genuinely inactive compound and a technical failure in the assay itself.[4]

A compound cannot inhibit a target if it is not the correct structure, has degraded, or is not accessible to the target in the assay buffer.

  • Solution & Experimental Protocol:

    • Verify Chemical Identity and Purity: Before any biological assay, re-confirm the structure and purity of your compound batch using LC-MS and ¹H NMR. Purity should ideally be >95%.

    • Assess Aqueous Solubility: Poor solubility is a common pitfall for heterocyclic compounds.[5]

      • Step 1: Initial Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved.

      • Step 2: Working Dilutions: When preparing working dilutions in your aqueous assay buffer, visually inspect for any precipitation or cloudiness.

      • Step 3: Solubility Enhancement: If precipitation occurs, the final DMSO concentration in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[5] If solubility remains an issue, consider adding a low percentage of a non-ionic surfactant like Tween-20 (0.01%) or Pluronic F-68. Always test the effect of the surfactant on your assay system alone as a control.

Your compound may be potent, but the assay is failing to report its activity. This is where rigorous use of controls becomes paramount for validating your results.[6]

  • Solution & Experimental Protocol:

    • Run a Full Control Panel: For any potency assay, especially during troubleshooting, the following controls are non-negotiable:

      • Positive Control: A known, potent inhibitor for your target. This confirms the target enzyme/protein is active and the detection system is working. If this control fails, the issue lies with the reagents or instrument.

      • Negative Control (Vehicle): An equivalent volume of the vehicle (e.g., DMSO) used for your test compound. This establishes the baseline of 100% activity (or 0% inhibition).

      • No-Enzyme Control: Assay buffer and substrate without the target enzyme/protein. This should yield a background-level signal and helps identify signal interference from your compound or reagents.

    • Check Reagent Stability: Enzymes and critical reagents can degrade if not stored properly or subjected to excessive freeze-thaw cycles. If controls fail, prepare fresh reagents from new stock aliquots.[4]

    • Optimize Assay Conditions: Ensure the enzyme concentration, substrate concentration (typically at or below the Kₘ for competitive inhibitors), and incubation times are optimized for a robust signal-to-background ratio.

cluster_compound Compound Validation cluster_assay Assay Validation start High IC50 or No Activity Observed check_purity Verify Structure & Purity >95% (NMR, LC-MS) start->check_purity check_solubility Assess Solubility in Assay Buffer check_purity->check_solubility is_soluble Precipitation Observed? check_solubility->is_soluble enhance_solubility Modify Buffer (e.g., add 0.01% Tween-20) or Re-synthesize is_soluble->enhance_solubility Yes check_pos_ctrl Positive Control Active? is_soluble->check_pos_ctrl No enhance_solubility->check_solubility Re-test check_reagents Reagent Failure. Prepare Fresh Reagents. Check Instrument. check_pos_ctrl->check_reagents No check_neg_ctrl Negative Control Signal Normal? check_pos_ctrl->check_neg_ctrl Yes check_interference Compound Interference. Run Dose-Response Without Enzyme. check_neg_ctrl->check_interference No conclusion Result is Valid. Proceed to Potency/Selectivity Optimization. check_neg_ctrl->conclusion Yes

Caption: Troubleshooting flowchart for unexpectedly high IC50 values.

Part 2: Frequently Asked Questions (FAQs) for Potency & Selectivity Enhancement

This section provides answers to common strategic questions that arise after initial inhibitor activity has been confirmed.

Q1: My inhibitor is potent, but how do I improve its selectivity against related off-targets?

A: Achieving selectivity is a cornerstone of modern drug design, minimizing potential toxicity and side effects. The strategy hinges on exploiting subtle differences between the active sites of your primary target and off-targets.[7]

  • Strategy 1: Structure-Based Design via Shape Complementarity

    • Rationale: Even highly homologous proteins, like kinase isoforms, often have minor amino acid variations in or near the ATP-binding pocket. By designing your compound to either form a favorable interaction with a unique residue in your target or to create a steric clash with a residue in the off-target, you can achieve remarkable selectivity.[7]

    • Example: A study on pyrrolo[2,3-d]pyrimidine inhibitors found that replacing a phenol moiety improved pharmacokinetics and cellular potency.[8] Similarly, for BET inhibitors based on the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, specific modifications led to a compound with ~1500-fold selectivity for BRD4(1) over the EP300 bromodomain, a significant improvement over the parent compound.[1]

  • Strategy 2: Target Protein Flexibility

    • Rationale: Proteins are not static. Some inhibitors achieve selectivity by binding to a specific conformational state that is more readily accessible to the intended target than to off-targets.[7] Molecular dynamics simulations can be invaluable for exploring these dynamic differences.[9]

Q2: What are the most common Structure-Activity Relationship (SAR) trends for this scaffold to enhance potency?

A: While SAR is highly target-dependent, several modification "hotspots" on the pyrrolo[1,2-a]pyrazinone core have proven effective across different target classes.

Modification PositionGeneral Strategy & RationaleTarget Class ExampleReference
Pyrrole Ring Substitution with small alkyl or aryl groups can probe for hydrophobic pockets and improve van der Waals interactions.BET Bromodomains: An 8-methyl group was identified as a key new binder.[1]
Pyrazinone Nitrogen Decoration at this position can extend the molecule into solvent-exposed regions or towards the ribose-binding pocket in kinases.PIM Kinases: Optimization at this position led to potent inhibitors with excellent selectivity.[3]
Exocyclic Substituents Attaching larger aromatic or heterocyclic groups can form critical hydrogen bonds or pi-stacking interactions with the target protein.DPP-4: A variety of heterocyclic scaffolds attached to the core are known to increase inhibitory activity.[2][10]
  • Experimental Workflow for SAR Expansion: The process of enhancing potency is iterative. A disciplined cycle of design, synthesis, and testing is the most effective path to a lead candidate.

A Identify Initial Hit Compound B Obtain Target-Inhibitor Co-crystal Structure (if possible) A->B C Analyze Binding Pocket & Identify Key Interactions/Voids B->C D Design Analogs to Exploit New Interactions (SAR) C->D E Synthesize & Purify New Compounds D->E F Primary Assay: Determine Potency (IC50) E->F G Secondary Assay: Profile Selectivity vs. Off-Targets F->G H Analyze Data: Potency & Selectivity Trends G->H I Potency/Selectivity Goals Met? H->I I->D No J Advance to In Vivo / ADME Studies I->J  Yes

Caption: Iterative workflow for inhibitor potency and selectivity enhancement.

Q3: My compound is potent and selective in biochemical assays but has no activity in cell-based assays. What should I do?

A: This is a classic and critical challenge in drug discovery, often referred to as a "biochemical-to-cellular disconnect." It almost always points to issues with cell permeability, efflux, or compound stability in the cell culture medium.

  • Troubleshooting Steps:

    • Assess Compound Stability in Media: Incubate your compound in the complete cell culture medium (including serum) at 37°C for the duration of your cellular assay (e.g., 24, 48, 72 hours). Use LC-MS to quantify the amount of intact compound remaining over time. Significant degradation points to a chemical stability issue.

    • Evaluate Cell Permeability: Use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to get a quick, cell-free indication of passive permeability. If permeability is low, medicinal chemistry efforts may be needed to optimize physicochemical properties (e.g., reduce polar surface area, modulate logP).

    • Investigate Active Efflux: Your compound may be actively pumped out of the cell by transporters like P-glycoprotein (P-gp). You can test this by co-incubating your compound with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant increase in cellular activity in the presence of the efflux inhibitor strongly suggests your compound is a substrate for that transporter.

References

  • Technical Support Center: Small Molecule Inhibitor Experiments. Benchchem.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Tips and troubleshooting. Takara Bio.
  • Assay Troubleshooting. Molecular B·Log.
  • Troubleshooting and optimizing lab experiments. YouTube.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
  • Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. PubMed.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors.
  • Novel heterocyclic DPP-4 inhibitors for the tre
  • Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simul
  • Rational Approaches to Improving Selectivity in Drug Design. PubMed Central.
  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. PubMed.

Sources

Technical Support Center: Navigating Solubility Challenges of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a core component of numerous compounds under investigation for a wide range of biological activities. Researchers working with these derivatives often encounter a significant experimental hurdle: poor aqueous solubility. This limited solubility can lead to compound precipitation in biological media, resulting in inaccurate data, reduced compound activity, and unreliable structure-activity relationships (SAR).[1][2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome solubility issues with this important class of molecules. We will move from fundamental principles and quick-fix FAQs to in-depth protocols and advanced formulation strategies, ensuring your experimental results are both accurate and reproducible.

Part 1: Frequently Asked Questions (FAQs)

Q1: My hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative precipitates immediately when I dilute my DMSO stock into aqueous assay buffer. What's happening?

This is a common phenomenon known as "crashing out."[4] Your compound is soluble in the highly organic dimethyl sulfoxide (DMSO) but becomes insoluble when the DMSO is diluted into the aqueous environment of your buffer or cell culture medium. The abrupt change in solvent polarity causes the compound to fall out of solution. The key is to ensure the final concentration of your compound does not exceed its solubility limit in the final assay medium.[1][4]

Q2: What is the best starting solvent for making a stock solution?

For most nonpolar to moderately polar compounds, anhydrous DMSO is the industry-standard starting solvent due to its powerful solvating ability.[4][5] It's crucial to use a high-purity, anhydrous grade, as DMSO is hygroscopic and absorbed water can reduce its effectiveness.[4] If DMSO is not suitable or causes interference in your assay, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be considered.[2]

Q3: Can I use pH modification to improve the solubility of my compound?

Yes, and this is a particularly relevant strategy for this chemical class. The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold contains basic nitrogen atoms. For weakly basic compounds, decreasing the pH of the aqueous medium will lead to protonation of these basic sites, forming a more soluble salt.[6][7][8][9] Therefore, preparing your final assay buffer at a slightly acidic pH (e.g., pH 6.0-6.8) may significantly enhance the solubility of your derivative.[10][11]

Q4: My cells are sensitive to DMSO. What is a safe final concentration to use?

While cell line dependent, a final DMSO concentration of ≤0.5% is widely considered safe for most cell-based assays, with many robust lines tolerating up to 1%.[12][13][14] However, sensitive cell types, like primary cells, may require final concentrations below 0.1%.[14] It is always best practice to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay readout.[12][13][15]

Q5: How can I visually confirm if my compound is fully dissolved in the final assay medium?

A simple method is to prepare the final dilution in a clear microplate well or tube and hold it against a light source. Look for any signs of turbidity (cloudiness) or visible particulates. For a more sensitive check, you can use a plate reader to measure light scattering at a wavelength where the compound doesn't absorb (e.g., 600-700 nm). An increase in signal compared to the vehicle control indicates the presence of undissolved precipitate.

Part 2: In-Depth Troubleshooting Guide

Understanding the "Why": Physicochemical Properties

The solubility of your specific derivative is governed by its unique physicochemical properties. The core hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one structure is relatively polar, but substituents added during synthesis can dramatically increase its lipophilicity (greasiness), leading to poor water solubility.

  • LogP (Octanol-Water Partition Coefficient): This value indicates a compound's lipophilicity. A higher LogP generally means lower aqueous solubility. While the core scaffold is modest, adding large, nonpolar groups (e.g., phenyl, isobutyl) will increase the LogP and decrease water solubility.[16]

  • pKa (Acid Dissociation Constant): This value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The basic nitrogens in the pyrrolopyrazine core mean these compounds will have a pKa in the basic range. At a pH below the pKa, the compound will be protonated (ionized) and generally more water-soluble.[7][11]

Systematic Strategy for Solubility Optimization

This workflow provides a logical progression from simple to more complex methods for achieving adequate compound solubility.

Solubility_Workflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Initial Aqueous Solubility Test cluster_2 Step 3: Troubleshooting A Start: Weigh Compound B Dissolve in 100% Anhydrous DMSO (e.g., 10-20 mM) A->B C Aid dissolution with vortexing, sonication, or gentle warming (37°C) B->C D Dilute stock to highest desired assay concentration in buffer C->D E Observe for Precipitation (Visual & Light Scatter) D->E F Is compound soluble? E->F G Proceed with Experiment F->G Yes H Try pH Modification (e.g., buffer at pH 6.5) F->H No K Re-evaluate Solubility H->K I Try Co-Solvent Addition (e.g., 1-5% Ethanol) I->K J Use Advanced Formulation (e.g., Cyclodextrins) J->K K->G Success L Lower Stock Concentration or Re-synthesize K->L Failure

Caption: A systematic workflow for addressing solubility issues.

Detailed Experimental Protocols

Protocol 2.3.1: Preparation and Assessment of a DMSO Stock Solution

This protocol outlines the best practices for preparing a reliable stock solution.[17][18][19][20][21]

  • Weighing: Accurately weigh the desired amount of your hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be used as a final step.[4]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aqueous Dilution Test: Perform a quick test by diluting a small aliquot of the stock solution into your final assay buffer to the highest concentration you plan to test. For example, add 1 µL of a 10 mM stock to 999 µL of buffer for a final concentration of 10 µM. Observe immediately and after 30 minutes for any signs of precipitation.[5][22] This simple check can save significant time and resources.[1]

Protocol 2.3.2: Using pH-Modification for a Basic Derivative

This protocol is for compounds that precipitate in standard physiological buffers (pH 7.4).

  • Buffer Preparation: Prepare your assay buffer (e.g., HBSS or PBS) and adjust the pH to a more acidic value, such as pH 6.8, using dilute HCl. It is critical to test a range of pH values to find the optimal balance between solubility and biological relevance for your assay.

  • Stock Dilution: Prepare your working solution by diluting the DMSO stock directly into the pH-adjusted buffer.

  • pH Control: Ensure that the final concentration of DMSO does not significantly alter the buffer's pH. At typical working concentrations (≤0.5%), the effect is usually negligible.

  • Vehicle Control: Critically, your vehicle control must contain the same final concentration of DMSO in the same pH-adjusted buffer to account for any effects of the solvent or pH on the assay outcome.[7]

Part 3: Advanced Solutions & Considerations

When standard solvent and pH adjustments are insufficient, advanced formulation strategies using excipients can be employed.[10]

Utilizing Solubilizing Excipients

Excipients are inactive substances that can be added to a formulation to improve the solubility of the active compound.

Excipient ClassExample(s)Mechanism of ActionTypical ConcentrationKey Consideration
Cyclodextrins β-Cyclodextrin (β-CD), Hydroxypropyl-β-CD (HP-β-CD)Forms an inclusion complex where the hydrophobic compound sits inside the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior improves aqueous solubility.[23][24][25][26][27]1-10 mMCan sometimes interfere with compound-target binding if the affinity for the cyclodextrin is too high.[24] HP-β-CD is generally preferred for its higher solubility and lower toxicity.
Surfactants Polysorbate 80 (Tween® 80), Kolliphor® EL (Cremophor® EL)Form micelles in aqueous solution. The hydrophobic compound partitions into the hydrophobic core of the micelle, increasing its apparent solubility.[10][28]0.01 - 0.5% (w/v)Can have their own biological effects or cause cell lysis at higher concentrations. Must be carefully validated in the specific assay.
Co-solvents Ethanol, Polyethylene Glycol 400 (PEG400)Increases the overall polarity of the aqueous solvent, helping to keep the compound in solution.[2][10]1 - 5% (v/v)Can affect enzyme activity or cell viability. The final concentration must be kept low and consistent across all samples.[29]
Proteins Bovine Serum Albumin (BSA)Hydrophobic compounds can bind to albumin, which acts as a carrier protein, increasing solubility and preventing non-specific binding to plasticware.[30]0.1 - 4% (w/v)Primarily used in cell-free assays. Not suitable for all cell-based assays as it can interfere with cell signaling.
Impact on Biological Assays

It is crucial to remember that your goal is not just to dissolve the compound, but to do so in a way that does not compromise the integrity of your biological assay.

  • Vehicle Controls are Essential: Every experiment must include a "vehicle control" group that is treated with the exact same concentration of DMSO, co-solvents, pH-adjusted buffer, and/or excipients as the compound-treated group. This allows you to subtract any background effects caused by the formulation itself.[12][15]

  • Solvent-Target Interactions: In rare cases, solvents like DMSO can directly interact with or compete for binding sites on a target protein.[31] If results seem inconsistent, this possibility should be considered.

  • Cellular Health: High concentrations of any solvent or excipient can impact cell membrane integrity, metabolic activity, and overall viability.[12][29] Always validate that your chosen formulation is non-toxic to your cells at the working concentration.

By systematically applying the principles and protocols in this guide, researchers can confidently overcome the solubility challenges posed by hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, leading to more reliable and impactful scientific discoveries.

References

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Available at: [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Quora. (n.d.). What effects does DMSO have on cell assays? Quora. Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Molecular Pharmaceutics & Organic Process Research. Available at: [Link]

  • Koç, S., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Research in Pharmacy. Available at: [Link]

  • de Azevedo, M. B. M., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. Available at: [Link]

  • Cheméo. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. Cheméo. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Available at: [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Slideshare. Available at: [Link]

  • Sarfraz, M., et al. (2017). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Drug Development and Industrial Pharmacy. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at: [Link]

  • Reddit. (2021). Does anyone know how pH affects solubility?? Reddit. Available at: [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]

  • Muselík, J., et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech. Available at: [Link]

  • Barkat, K., et al. (2018). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Polymers. Available at: [Link]

  • ResearchGate. (2020). How do we choose a proper concentration for the stock solution? ResearchGate. Available at: [Link]

  • Bentham Science Publishers. (n.d.). A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model. Drug Metabolism Letters. Available at: [Link]

  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Design and Evaluation of Cyclodextrin-Based Drug Formulation. ResearchGate. Available at: [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. Available at: [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Unknown Source. Available at: [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem. Available at: [Link]

  • Patel, M. R., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

  • Unknown. (n.d.). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor.org. Available at: [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Available at: [Link]

Sources

Technical Support Center: Optimization of Protecting Group Strategy in Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. This bicyclic scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3][4] Achieving an efficient and high-yielding synthesis is critically dependent on a robust and well-designed protecting group strategy. The inherent challenge lies in the selective functionalization of the two nitrogen atoms within the piperazinone core, which necessitates careful planning to avoid unwanted side reactions and ensure the desired chemical transformations.[5]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide not just solutions, but a deeper understanding of the chemical principles governing the selection and manipulation of protecting groups in this specific synthetic context.

Core Principles: Selecting Your Protecting Group Strategy

Before delving into specific troubleshooting, it is crucial to grasp the foundational principles of protecting group selection. The concept of orthogonality is paramount; this refers to the ability to deprotect one functional group without affecting another, a cornerstone of multi-step synthesis.[6][7][8] The most common protecting groups for the nitrogen atoms in the piperazinone scaffold are carbamates, primarily the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.[9][10][11]

Key Characteristics of Common Amine Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionStability Profile
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)Stable to base and hydrogenolysis[5][6]
BenzyloxycarbonylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd/C)Stable to acidic and basic conditions[5][9]
9-Fluorenyl- methoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine in DMF)Stable to acid and hydrogenolysis[6]

This fundamental difference in lability is the basis for creating orthogonal strategies, allowing for the sequential and selective unmasking of reactive sites.[6]

G Start Start: Need to protect a piperazinone nitrogen Acid_Sensitive Is the final molecule sensitive to strong acid? Start->Acid_Sensitive H2_Sensitive Are there other reducible groups (alkenes, alkynes, other benzyl groups)? Acid_Sensitive->H2_Sensitive No Use_Cbz Use Cbz Group (Hydrogenolysis) Acid_Sensitive->Use_Cbz Yes Base_Sensitive Is the molecule sensitive to base? H2_Sensitive->Base_Sensitive Yes Use_Boc Use Boc Group (Acid Labile) H2_Sensitive->Use_Boc No Use_Fmoc Consider Fmoc Group (Base Labile) Base_Sensitive->Use_Fmoc No Consider_Alt Consider alternative strategies (e.g., Alloc, Teoc) Base_Sensitive->Consider_Alt Yes

Decision tree for selecting a primary protecting group.
Troubleshooting Guides & FAQs

This section addresses specific challenges that may arise during the synthesis of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one.

Issue 1: Low Yield and/or Mixture of Products During Mono-Protection of the Piperazinone Precursor

Question: I am attempting to mono-protect my piperazine or piperazinone starting material with (Boc)₂O, but I am getting a mixture of the mono-protected, di-protected, and unreacted starting material, leading to a low yield of my desired product. What is causing this and how can I optimize it?

Answer: This is a classic challenge when working with symmetric or near-symmetric diamines like piperazine. The two nitrogen atoms have similar reactivity, making selective mono-functionalization difficult. The formation of the di-protected byproduct often competes significantly with the desired mono-protection.[12]

Causality and Optimization Strategy: The key is to modulate the nucleophilicity of the second nitrogen after the first has reacted.

  • Stoichiometry and Addition Rate: While using one equivalent of the protecting agent seems logical, the mono-protected product is still nucleophilic and can react further. A common mistake is adding the protecting agent too quickly. Slow, dropwise addition of the (Boc)₂O solution to a solution of the amine allows the first reaction to proceed at a controlled rate, minimizing the immediate presence of excess protecting agent that could lead to di-protection.

  • Salt Formation Strategy: A more robust method is to protonate one of the nitrogens, effectively "protecting" it as a salt. This significantly reduces its nucleophilicity. By using the mono-hydrochloride salt of your piperazine precursor, you can achieve much higher selectivity for mono-protection.[13]

  • Solvent and Temperature: The choice of solvent can influence the relative solubility of the starting material, intermediates, and products. Lowering the reaction temperature (e.g., to 0 °C) can also help to control the reaction rate and improve selectivity.

Recommended Protocol: Selective Mono-Boc Protection

  • Preparation: If starting with the free base, prepare the mono-hydrochloride salt by treating a solution of the piperazine derivative with one equivalent of HCl (e.g., as a solution in dioxane).

  • Reaction Setup: Suspend the piperazine mono-hydrochloride salt in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, such as sodium bicarbonate or triethylamine (TEA), to neutralize the HCl in situ and liberate the free amine for reaction.

  • Boc-Anhydride Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.1 equivalents) in the same solvent. Add this solution dropwise to the stirred amine suspension at 0 °C over 1-2 hours.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, perform an aqueous work-up to remove salts and purify the product by column chromatography.

Issue 2: Unintentional Loss of a Boc Group During a Subsequent Synthetic Step

Question: My Boc-protected hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is unexpectedly deprotecting during a subsequent reaction that does not involve strong acid. Why is this happening?

Answer: While the Boc group is known for its acid lability, it can be cleaved under other, sometimes unexpected, conditions. Understanding these limitations is key to designing a robust synthetic route.

Causality and Optimization Strategy:

  • Lewis Acidity: Many reagents that are not Brønsted acids can still be potent Lewis acids. Reagents like ZnCl₂, AlCl₃, or even certain metal catalysts used in coupling reactions can coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage. If your subsequent step uses a Lewis acid, you may need to switch to a more stable protecting group like Cbz.

  • Elevated Temperatures: The Boc group is thermally labile. Prolonged heating, especially at temperatures above 80-100 °C, can cause thermolytic decomposition of the Boc group, releasing isobutylene and CO₂.[11] If your reaction requires high temperatures, a Cbz group is generally more stable.

  • "Creeping" Acidity: Some reactions can generate acidic byproducts. For example, in some amide coupling reactions using activating agents like HATU, trace amounts of acid can accumulate, especially during long reaction times, leading to partial or complete Boc deprotection. Ensure the reaction is run with a sufficient amount of non-nucleophilic base (like DIPEA) to scavenge any generated protons.

Troubleshooting Workflow:

G Start Problem: Unwanted Boc Deprotection Check_Reagents Are Lewis acids (e.g., ZnCl₂, AlCl₃) present? Start->Check_Reagents Check_Temp Is the reaction temperature > 80°C for extended periods? Check_Reagents->Check_Temp No Sol_Lewis Solution: Switch to a Cbz group, which is stable to Lewis acids. Check_Reagents->Sol_Lewis Yes Check_Byproducts Could acidic byproducts be forming? Check_Temp->Check_Byproducts No Sol_Temp Solution: Lower reaction temp or switch to a more thermally stable group like Cbz. Check_Temp->Sol_Temp Yes Sol_Byproducts Solution: Add a non-nucleophilic base (e.g., DIPEA) to scavenge acid. Monitor pH. Check_Byproducts->Sol_Byproducts Yes End Problem Resolved Sol_Lewis->End Sol_Temp->End Sol_Byproducts->End

Troubleshooting workflow for unexpected Boc deprotection.
Issue 3: Incomplete Cbz Deprotection or Catalyst Poisoning During Hydrogenolysis

Question: I am trying to remove a Cbz group from my advanced intermediate using catalytic hydrogenolysis (H₂/Pd/C), but the reaction is sluggish, incomplete, or fails entirely. What is going wrong?

Answer: Catalytic hydrogenolysis is a powerful and clean deprotection method, but its success is highly dependent on the catalyst's activity and the absence of inhibitors.[14] Several factors can impede the reaction.

Causality and Optimization Strategy:

  • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning. Trace amounts of sulfur-containing compounds (e.g., from reagents like dithiane or from side-chain protecting groups), halides, or even some nitrogen-containing heterocycles can irreversibly bind to the palladium surface and deactivate it.

    • Solution: Ensure your substrate is highly purified before the hydrogenolysis step. If sulfur is suspected, pre-treating the substrate with a scavenger or using a more robust catalyst might be necessary.

  • Catalyst Quality and Loading: The activity of Pd/C can vary significantly between batches and suppliers. Using an old or poorly stored catalyst can lead to poor results.

    • Solution: Use a fresh, high-quality catalyst. It is often beneficial to use a higher catalyst loading (e.g., 10-20 mol% Pd) for complex substrates.

  • Solvent and Additives: The choice of solvent is critical. Alcohols like methanol or ethanol are standard. Sometimes, adding a small amount of acid (e.g., a few drops of acetic acid or HCl) can accelerate the reaction by preventing the product amine from coordinating to the catalyst surface.

  • Hydrogen Pressure: While a balloon of hydrogen is often sufficient for simple molecules, more sterically hindered or complex substrates may require higher pressures (e.g., 40-50 psi) in a Parr shaker to achieve a reasonable reaction rate.

Recommended Protocol: Cbz Deprotection via Catalytic Hydrogenolysis

  • Preparation: Dissolve the Cbz-protected substrate in a suitable solvent like methanol (MeOH) or ethanol (EtOH). Ensure the substrate is free from potential catalyst poisons.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Hydrogenation: Securely place the reaction mixture under a positive pressure of hydrogen gas (H₂), either from a balloon for simple cases or in a hydrogenation apparatus for more demanding reactions.

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the free amine) are indicative of progress.

  • Filtration and Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet with solvent and disposed of properly. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[5]

Alternative Deprotection for Sensitive Substrates: If your molecule contains functional groups that are sensitive to reduction (e.g., alkenes), traditional hydrogenolysis is not suitable. In such cases, alternative methods like using transfer hydrogenation (e.g., ammonium formate as the hydrogen source) or chemical reduction can be employed.[15] A recently developed mild method uses AlCl₃ in hexafluoroisopropanol (HFIP), which avoids hazardous hydrogen gas and is tolerant of many reducible functional groups.[16]

References
  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). Benchchem.
  • A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. (2025). Benchchem.
  • A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups. (2025). Benchchem.
  • Protecting Groups: Boc, Cbz, Amine. (2023). StudySmarter.
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025). Organic Chemistry Portal.
  • The synthesis of bicyclic piperazinone and related derivatives. (1999). Methods in Molecular Medicine.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
  • Protecting Groups for Amines: Carbam
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (N.d.). Synthose.
  • Performing a reaction on one side of piperazine ring. (2022). Chemistry Stack Exchange.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Biopolymers.
  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). Molecules.
  • Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. (2020). Journal of Medicinal Chemistry.
  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. (2013). Bioorganic & Medicinal Chemistry.

Sources

Technical Support Center: Enhancing Metabolic Stability of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges in the metabolic stability of drug candidates featuring the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold. This versatile and privileged core structure is a cornerstone in many medicinal chemistry programs.[1][2] However, its inherent structural features, particularly the saturated heterocyclic system, can present significant metabolic liabilities. Saturated heterocycles are frequently susceptible to metabolism at positions adjacent to or directly on the heteroatoms.[3][4]

This guide is structured to provide direct, actionable answers to common experimental issues, moving from foundational questions to complex troubleshooting scenarios. Our goal is to equip you with the rationale behind experimental choices and robust protocols to generate reliable and reproducible data, ultimately accelerating your drug discovery pipeline.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the metabolic profile of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core.

Q1: What are the most probable metabolic "hotspots" on the unsubstituted hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold?

A1: Based on established principles of N-heterocycle metabolism, the primary sites of metabolic attack are the electron-rich nitrogens and the adjacent alpha-carbons.[4] For this specific scaffold, the most likely hotspots for Phase I oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes, are:

  • C-4 (alpha to N-5): This position is highly susceptible to oxidation, potentially leading to the formation of a carbinolamine intermediate, which can then undergo ring opening.

  • N-2 and N-5: These nitrogen atoms can undergo N-oxidation to form the corresponding N-oxides.[1]

  • C-8a (alpha to N-8): Oxidation at this bridgehead position is also a possibility.

  • C-3 and C-6: These positions, being alpha to both a nitrogen and a carbonyl group, are also potential sites for hydroxylation.

The exact profile will, of course, be heavily influenced by the specific substituents attached to the core structure.

Sources

method development for the quantification of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantification of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one in Biological Matrices

Welcome to the technical support center for the bioanalytical method development of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful quantification of this analyte in various biological matrices. The methodologies and recommendations provided herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and robustness.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the planning and early development stages of a bioanalytical method for hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one.

Q1: What are the key physicochemical properties of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one to consider for method development?

A1: Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a cyclic dipeptide, also known as a diketopiperazine (DKP). These compounds are often polar in nature.[1][2] Key considerations for method development include its potential for high water solubility and the challenges this presents for retention on traditional reversed-phase liquid chromatography (RPLC) columns. Its structure also suggests potential for hydrogen bonding, which can influence its interaction with stationary phases and its stability in certain solvents.

Q2: Which analytical technique is most suitable for the quantification of this compound in biological matrices?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying small molecules like hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one in complex biological matrices.[3][4] This is due to its high sensitivity, selectivity, and specificity, which are crucial for distinguishing the analyte from endogenous matrix components.

Q3: What are the initial steps for developing a robust LC-MS/MS method for this analyte?

A3: The initial steps involve:

  • Analyte Characterization: Obtain a high-purity reference standard and determine its key mass spectrometric properties, including the precursor ion and stable product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Internal Standard (IS) Selection: Choose a suitable internal standard. A stable isotope-labeled (SIL) version of the analyte is ideal for compensating for matrix effects and variability in sample processing.[5] If a SIL-IS is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior can be used.

  • Preliminary Chromatography: Develop a chromatographic method that provides adequate retention and peak shape. Given the polar nature of the analyte, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of mixed-mode or T3 columns may be necessary.

  • Sample Preparation Strategy: Select an initial sample preparation technique. Common choices for polar compounds include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[6]

Q4: Which regulatory guidelines should be followed for method validation?

A4: The validation of bioanalytical methods should adhere to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation is a key document to follow.[9] These guidelines outline the necessary experiments to demonstrate the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[10][11]

Part 2: Troubleshooting Guide

This section is organized by experimental stage to help you pinpoint and resolve specific issues you may encounter.

Section 2.1: Sample Preparation

Effective sample preparation is critical for removing interferences and ensuring the accuracy and robustness of the assay.[12]

Q: I am observing low and inconsistent recovery of the analyte after protein precipitation (PPT). What could be the cause and how can I fix it?

A: Low recovery with PPT can be due to several factors:

  • Analyte Adsorption: The analyte may be adsorbing to the precipitated proteins. To mitigate this, try different precipitation solvents (e.g., acetonitrile, methanol, or acetone) and vary the ratio of solvent to sample.[13] Acidifying the precipitation solvent with a small amount of formic or acetic acid can also help by keeping the analyte in its protonated form, potentially reducing adsorption.

  • Incomplete Precipitation: Ensure thorough mixing and allow sufficient time for the proteins to precipitate completely. Centrifuging at a higher speed or for a longer duration can also improve the separation of the supernatant.

  • Analyte Instability: The analyte may be unstable in the chosen solvent. Assess the stability of the analyte in the precipitation solvent over the typical processing time.

Q: My solid-phase extraction (SPE) method is not providing a clean enough extract, leading to significant matrix effects. How can I optimize my SPE protocol?

A: Optimizing your SPE protocol involves a systematic approach:

  • Sorbent Selection: For a polar compound like hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, a polymeric reversed-phase sorbent (e.g., Waters Oasis HLB) is often a good starting point as it offers retention for a wide range of compounds.[6] If this is not effective, consider a mixed-mode sorbent that combines reversed-phase and ion-exchange properties.

  • Wash Steps: The wash step is crucial for removing interferences. Experiment with different wash solvents of varying organic content and pH to find a condition that removes matrix components without eluting the analyte.

  • Elution Solvent: Ensure the elution solvent is strong enough to fully recover the analyte from the sorbent. A common issue is using an elution solvent that is too weak, leading to low recovery. Conversely, a solvent that is too strong may also elute unwanted interferences.

Experimental Protocol: Generic Solid-Phase Extraction (SPE) Optimization

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated biological sample (e.g., plasma diluted with an acidic buffer) onto the cartridge.

  • Washing:

    • Test a series of wash solvents, starting with a weak solvent (e.g., 5% methanol in water) and gradually increasing the organic content (e.g., 20%, 40% methanol).

    • Analyze the eluate from each wash step to ensure the analyte is not being prematurely eluted.

  • Elution:

    • Elute the analyte with a strong solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonium hydroxide depending on the analyte's pKa).

    • Test different elution solvents and volumes to ensure complete recovery.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.

Section 2.2: Chromatographic Separation

The goal of chromatography is to separate the analyte from matrix components to minimize ion suppression or enhancement.[3]

Q: I am experiencing poor retention of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one on my C18 column. What are my options?

A: Poor retention of polar compounds on traditional C18 columns is a common challenge.[14] Consider the following strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes. It uses a polar stationary phase (e.g., bare silica, amide, or diol) with a high organic content mobile phase.

  • Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange functionalities, which can significantly improve the retention of polar and ionizable compounds.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, increasing its retention on a reversed-phase column.[6] However, be aware that ion-pairing reagents can be difficult to remove from the LC-MS system and may cause ion suppression.

  • "Aqueous C18" or T3 Columns: These are specifically designed for use with highly aqueous mobile phases and can provide better retention for polar compounds than traditional C18 columns.

Q: My peak shape is poor (e.g., tailing or fronting). How can I improve it?

A: Poor peak shape can be caused by several factors:

  • Injection Solvent: The composition of the injection solvent should be similar to or weaker than the initial mobile phase. Injecting in a solvent that is much stronger than the mobile phase can cause peak distortion.

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the column (e.g., residual silanols). Using a high-purity, end-capped column or adding a small amount of a competing base (e.g., triethylamine, if compatible with MS detection) to the mobile phase can help.

  • Column Overload: Injecting too much analyte can lead to peak fronting. Try reducing the injection volume or the concentration of the sample.

Data Presentation: Example Chromatographic Conditions

ParameterCondition 1 (Reversed-Phase)Condition 2 (HILIC)
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmWaters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient 5% to 95% B over 3 minutes95% to 50% A over 4 minutes
Flow Rate 0.4 mL/min0.5 mL/min
Column Temp. 40 °C45 °C
Injection Vol. 5 µL2 µL
Section 2.3: Mass Spectrometric Detection

Optimizing MS parameters is key to achieving the desired sensitivity and selectivity.

Q: I am observing significant matrix effects (ion suppression or enhancement). How can I identify and mitigate this?

A: Matrix effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte.[15]

  • Identification: A post-column infusion experiment is a qualitative way to identify regions in the chromatogram where matrix effects are occurring.[15] A quantitative assessment can be made by comparing the analyte's response in a post-extraction spiked sample to its response in a neat solution.

  • Mitigation:

    • Improve Chromatography: The most effective way to reduce matrix effects is to chromatographically separate the analyte from the interfering matrix components.

    • More Efficient Sample Preparation: Use a more rigorous sample preparation technique (e.g., switching from PPT to SPE) to remove the interfering compounds.[4]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing accurate compensation.[5]

    • Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.

Visualization: Troubleshooting Workflow for Matrix Effects

MatrixEffect_Workflow start Significant Matrix Effect Observed (>15% variation) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in use? start->check_is chrom_opt Optimize Chromatography (e.g., change gradient, switch to HILIC) check_is->chrom_opt No revalidate Re-evaluate Matrix Effect check_is->revalidate Yes implement_is Implement SIL-IS sample_prep Improve Sample Preparation (e.g., move from PPT to SPE) chrom_opt->sample_prep dilution Dilute Sample sample_prep->dilution dilution->revalidate revalidate->chrom_opt No success Matrix Effect within Acceptable Limits (Proceed with Validation) revalidate->success Yes implement_is->revalidate

Caption: Decision tree for addressing significant matrix effects.

Q: I am having difficulty finding sensitive and specific MRM transitions for my analyte. What should I do?

A:

  • Optimize Infusion: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the precursor ion selection and collision energy for fragmentation.

  • Consider Adducts: In positive ion mode, look for protonated molecules [M+H]+, but also consider adducts with sodium [M+Na]+ or potassium [M+K]+, which can sometimes be more abundant and stable. In negative ion mode, look for deprotonated molecules [M-H]- or adducts with formate [M+HCOO]- or acetate [M+CH3COO]-.

  • Product Ion Selection: Choose product ions that are specific to the analyte and have a high signal-to-noise ratio. Avoid product ions that correspond to a neutral loss of water or ammonia, as these can be less specific.

Data Presentation: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one155.196.115100
Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one155.168.125100
IS (e.g., d4-analog)159.1100.115100

Note: These are hypothetical values and must be empirically determined.

Part 3: Overall Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one in a biological matrix.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection 1. Sample Collection (e.g., Plasma, Urine) add_is 2. Add Internal Standard (IS) sample_collection->add_is extraction 3. Extraction (PPT, LLE, or SPE) add_is->extraction evap_recon 4. Evaporation & Reconstitution extraction->evap_recon lc_injection 5. LC Injection & Separation evap_recon->lc_injection ms_detection 6. MS/MS Detection (MRM) lc_injection->ms_detection peak_integration 7. Peak Integration ms_detection->peak_integration cal_curve 8. Calibration Curve Generation peak_integration->cal_curve quantification 9. Concentration Calculation cal_curve->quantification

Caption: General workflow for bioanalytical sample analysis.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Kymos. New FDA Guidance on Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Patel, D. P., et al. (2011). Troubleshooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: a review. Journal of Applied Pharmaceutical Science. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • Iijima, Y., et al. (2016). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry. [Link]

  • ResearchGate. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. [Link]

  • American Pharmaceutical Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • Bioanalysis Zone. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. [Link]

  • Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Taylor & Francis Online. Non-Regulated LC–MS/MS Bioanalysis in Support of Early Drug Development: A Novartis Perspective. [Link]

  • National Institutes of Health. (2016). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]

  • Waters Corporation. (2024). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. [Link]

  • ResearchGate. How to prepare plasma samples for HPLC analysis?. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • YouTube. (2018). Sample preparation in a bioanalytical workflow – part 1. [Link]

  • PubMed. (2014). Quantification of taxanes in biological matrices: a review of bioanalytical assays and recommendations for development of new assays. [Link]

  • MDPI. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]

  • National Institutes of Health. (2021). Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis. [Link]

Sources

Validation & Comparative

comparative analysis of different synthetic routes to hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of novel therapeutics. This guide provides a comparative analysis of the most common synthetic routes to this valuable scaffold, offering insights into the rationale behind different experimental approaches and providing a framework for selecting the most suitable method for a given research and development objective.

Introduction to a Privileged Scaffold

The pyrrolopyrazine core is found in a variety of natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The saturated hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one system, in particular, serves as a crucial building block in the development of novel drug candidates, such as potent and selective inhibitors of the bromodomain and extra-terminal (BET) family of proteins, which are promising targets for cancer therapy.[3] The stereochemical complexity of this scaffold, typically possessing at least one chiral center at the bridgehead carbon, necessitates synthetic strategies that offer high levels of stereocontrol.

This guide will explore three primary synthetic strategies for the construction of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one:

  • Cyclization of Proline Derivatives: A classical and widely employed approach that leverages the readily available chiral pool of proline.

  • Reductive Amination Strategies: A versatile method that forms the key C-N bonds through the reductive coupling of an amine and a carbonyl compound.

  • Multicomponent Reactions (MCRs): Advanced strategies, such as the Ugi reaction, that allow for the rapid assembly of complex molecules in a single step.

Each section will detail the underlying chemical principles, provide representative experimental protocols, and offer a critical evaluation of the advantages and disadvantages of each route.

Route 1: Cyclization of Proline Derivatives

The use of L- or D-proline as a starting material is a highly attractive and common strategy for the synthesis of enantiomerically pure hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one. This approach capitalizes on the inherent chirality of proline to establish the stereochemistry of the final product. The general strategy involves the acylation of the proline nitrogen with a two-carbon synthon containing a masked or protected amine, followed by deprotection and intramolecular cyclization.

Reaction Rationale and Mechanism

The key transformation in this route is the formation of the pyrazinone ring through an intramolecular amidation. The proline starting material provides the pyrrolidine ring and the bridgehead stereocenter. The choice of coupling reagents for the initial acylation and the conditions for the final cyclization are critical for achieving high yields and avoiding side reactions. The use of protecting groups, such as the benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, for the proline nitrogen is often necessary to control the reactivity during the initial coupling step.[4]

Proline_Cyclization Proline Protected Proline Coupled_Product Acyclic Dipeptide Analog Proline->Coupled_Product Amide Coupling Acylating_Agent 2-Aminoethyl Synthon (e.g., N-Boc-aminoacetaldehyde) Acylating_Agent->Coupled_Product Cyclized_Product Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Coupled_Product->Cyclized_Product Deprotection & Intramolecular Cyclization

Caption: General workflow for the synthesis via proline cyclization.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on established chemical transformations.

Step 1: N-acylation of Protected Proline

  • To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture for 15 minutes, then add a solution of N-Boc-ethylenediamine (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-acylated product.

Step 2: Deprotection and Cyclization

  • Dissolve the crude product from Step 1 in a solution of 4 M HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the resulting hydrochloride salt in a high-boiling point solvent such as toluene or xylene.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), and heat the mixture to reflux for 8-12 hours to effect intramolecular cyclization.

  • Cool the reaction mixture, wash with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one.

Performance Analysis
ParameterAssessment
Yield Generally good to excellent over the two steps.
Stereoselectivity Excellent, as the stereochemistry is dictated by the starting proline.
Scalability Readily scalable, with straightforward purification procedures.[5]
Starting Materials Proline and its derivatives are commercially available and relatively inexpensive.
Disadvantages Requires protection and deprotection steps, adding to the overall step count.

Route 2: Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the formation of C-N bonds and can be effectively applied to the synthesis of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold. This approach typically involves the reaction of a proline derivative, often an ester, with a protected aminoacetaldehyde, followed by in situ reduction of the intermediate imine or enamine and subsequent cyclization.

Reaction Rationale and Mechanism

The core of this strategy is the formation of a new C-N bond through the condensation of an amine with a carbonyl group to form an imine, which is then reduced to an amine.[6] In the context of our target molecule, L-proline methyl ester can be reacted with aminoacetaldehyde dimethyl acetal. The acetal serves as a protected form of the aldehyde. Following the initial reductive amination, acid-catalyzed hydrolysis of the acetal unmasks the aldehyde, which can then undergo a second intramolecular reductive amination or cyclize via lactamization. The choice of reducing agent is critical for the success of this reaction, with common choices including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

Reductive_Amination Proline_Ester Proline Ester Intermediate Reductive Amination Adduct Proline_Ester->Intermediate Reductive Amination Amino_Acetal Aminoacetaldehyde Dimethyl Acetal Amino_Acetal->Intermediate Cyclized_Product Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Intermediate->Cyclized_Product Hydrolysis & Intramolecular Cyclization

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on established chemical transformations.[7]

  • To a solution of L-proline methyl ester hydrochloride (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) in methanol, add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Add a reducing agent, such as sodium cyanoborohydride (1.5 eq), in portions at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Stir the mixture for an additional 2-4 hours to facilitate the hydrolysis of the acetal and promote cyclization.

  • Basify the reaction mixture with a saturated solution of NaHCO₃ and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Analysis
ParameterAssessment
Yield Moderate to good, can be sensitive to reaction conditions.
Stereoselectivity Generally good, but potential for epimerization at the α-carbon to the ester under certain conditions.
Scalability Can be scalable, but careful control of the reductive amination step is required.
Starting Materials Proline esters and aminoacetaldehyde dimethyl acetal are commercially available.
Disadvantages May require careful optimization of the reducing agent and reaction conditions to avoid side reactions.

Route 3: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecule synthesis. The Ugi four-component reaction (U-4CR) is a prominent example and can be adapted to construct the pyrrolopyrazinone core.[8]

Reaction Rationale and Mechanism

A modified Ugi reaction can be envisioned for the synthesis of the target scaffold. This would involve the reaction of a bifunctional starting material that incorporates two of the Ugi components. For instance, a keto-acid derived from proline could react with an amine and an isonitrile. The initial Ugi adduct would then undergo a post-condensation cyclization to furnish the desired bicyclic lactam.[9] While this approach offers rapid access to substituted analogs, the synthesis of the unsubstituted parent compound can be more challenging and may require a multi-step sequence to prepare the necessary bifunctional starting materials.[10]

Ugi_Reaction Keto_Acid Proline-derived Keto-acid Ugi_Adduct Ugi Adduct Keto_Acid->Ugi_Adduct Amine Amine Amine->Ugi_Adduct Isonitrile Isonitrile Isonitrile->Ugi_Adduct Ugi-4CR Cyclized_Product Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Ugi_Adduct->Cyclized_Product Post-Ugi Cyclization

Caption: Conceptual workflow for the synthesis via a modified Ugi reaction.

Conceptual Protocol

A direct, one-pot Ugi synthesis of the unsubstituted hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is not readily found in the literature. However, a plausible route could involve the following conceptual steps:

  • Preparation of a Proline-derived Keto-acid: Synthesis of a suitable bifunctional starting material, such as 2-acetylpyrrolidine-1-carboxylic acid.

  • Ugi Reaction: Reaction of the keto-acid with ammonia (or a masked form) and a simple isonitrile (e.g., tert-butyl isocyanide).

  • Post-Ugi Transformation: Removal of the N-substituent from the isonitrile and intramolecular cyclization to form the pyrazinone ring.

Performance Analysis
ParameterAssessment
Yield Can be highly variable and dependent on the specific substrates and conditions.
Stereoselectivity The stereochemistry of the proline-derived component is typically retained.
Scalability MCRs can be challenging to scale up due to the complexity of the reaction mixture and potential for side products.
Starting Materials Requires the synthesis of specialized bifunctional starting materials.
Advantages High degree of convergence and the ability to rapidly generate diverse libraries of analogs.[11]
Disadvantages The synthesis of the specific unsubstituted target molecule can be less straightforward than for substituted analogs.

Comparative Summary

Synthetic RouteKey AdvantagesKey DisadvantagesOverall YieldStereocontrolScalability
Cyclization of Proline Derivatives High stereoselectivity, readily available starting materials, reliable and well-established.Multi-step process involving protection and deprotection.Good to ExcellentExcellentHigh
Reductive Amination Convergent, one-pot potential.Can require careful optimization, potential for side reactions.Moderate to GoodGoodModerate
Multicomponent Reactions (Ugi) High efficiency for creating diversity, rapid access to complex structures.Can be difficult to adapt for the unsubstituted parent compound, may require synthesis of complex starting materials.VariableGoodLow to Moderate

Conclusion

The synthesis of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can be achieved through several distinct and effective strategies.

  • The cyclization of proline derivatives stands out as the most robust and reliable method for obtaining enantiomerically pure material, particularly for large-scale synthesis, due to its high fidelity in stereochemical transfer and generally high yields.

  • Reductive amination offers a more convergent approach that can be advantageous for rapid analog synthesis, although it may require more extensive optimization to achieve high yields and stereoselectivity.

  • Multicomponent reactions , while powerful for generating chemical diversity, are less directly applicable to the synthesis of the unsubstituted parent scaffold and are better suited for the creation of libraries of substituted analogs.

The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of the synthesis, the importance of stereochemical purity, and the need for structural diversity. For the straightforward, stereocontrolled synthesis of the title compound, the cyclization of a proline derivative remains the gold standard.

References

  • Bao, J., & Shi, Y. (2016). Silver-Catalyzed Enantioselective Povarov Reaction of Dihydropyrroles with Aldimines. Organic Letters, 18(15), 3746–3749.
  • Calcagni, A., et al. (1982). Synthesis of hexahydropyrrolo[1,2‐d][8][12][13]oxadiazonine–1,4,7(6H)‐triones by expansion of N‐aminoacetylindolin‐2‐one. ResearchGate.

  • De Kimpe, N., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3365.
  • Fustero, S., et al. (2011). Gold-Catalyzed Intramolecular Hydroamination of N-Allenyl Carbamates: An Efficient Entry to Enantiopure 2,5-Dihydropyrrole Derivatives. Organic Letters, 13(13), 3438–3441.
  • Gonzalez-Zamora, E., et al. (2021). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 26(22), 6899.
  • Hulme, C., et al. (2005). The Ugi-4CR and related multicomponent reactions as a tool for the generation of molecular diversity. Combinatorial chemistry & high throughput screening, 8(5), 467-482.
  • Ivachtchenko, A. V., et al. (2010). Synthesis of 7,8-Dihydrothieno[3′,2′:4,5]pyrrolo[1,2-a]pyrazin-5(6H)-ones Using a Modification of Four-Component Ugi Reaction.
  • Manimaran, A., & Krishnan, K. (2017). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)-. Asian Journal of Pharmaceutics, 10(4).
  • Ma, D., et al. (2009). Total Synthesis of (−)-Martinellic Acid. The Journal of Organic Chemistry, 74(17), 6749–6756.
  • Merck. (2024). Aminoacetaldehyde dimethyl acetal. Sigma-Aldrich.
  • Periasamy, M., & Reddy, G. S. (2001). A convenient procedure for the synthesis of N-Boc-L-prolinal. Tetrahedron: Asymmetry, 12(10), 1437-1439.
  • Sun, C., et al. (2020). Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry, 63(9), 4877–4897.
  • Tanimori, S., & Kirihata, M. (2004). A facile synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. Bioscience, Biotechnology, and Biochemistry, 68(7), 1588-1591.
  • Thomson, C. G., & Smith, A. D. (2011). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • ChemicalBook. (2024). Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method.
  • Witherup, K. M., et al. (1995). Martinelline and martinellic acid, novel non-peptide bradykinin receptor antagonists from the tropical plant Martinella iquitosensis. Journal of the American Chemical Society, 117(26), 6682-6685.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479.
  • Katritzky, A. R., et al. (1998). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. The Journal of organic chemistry, 63(26), 9987-9989.
  • PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-.
  • ResearchGate. (n.d.). Synthesis of hexahydropyrrolo[1,2‐d][8][12][13]oxadiazonine–1,4,7(6H)‐triones 46 by expansion of N‐aminoacetylindolin‐2‐one described by A. Calcagni et al.

  • Denton, R., et al. (2018). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints.
  • Cook, G. R., & Yu, H. (2003). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. Journal of the American Chemical Society, 125(23), 6873-6881.
  • Guchhait, S. K., & Kant, R. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(20), 13697-13709.
  • Davies, H. M., & Lee, G. H. (2004). Synthesis of Boc-protected bicycloproline. Organic letters, 6(13), 2113-2115.
  • Maryanoff, B. E., & Maryanoff, C. A. (2010). The Pictet-Spengler reaction updates its habits. Molecules, 15(3), 1543-1566.
  • Zhang, X., et al. (2021). Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines.
  • Kavitha, A., & Vijayalakshmi, M. (2012). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)-. Asian Journal of Pharmaceutics, 6(1), 63.
  • El-Mekabaty, A., & Hassan, A. S. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. J. Mar. Chim. Heterocycl., 21(3), 1-52.
  • Armstrong, R. W., et al. (1996). Multiple-Component Condensation Strategies for Combinatorial Library Synthesis. Accounts of Chemical Research, 29(3), 123-131.
  • Gholap, A. R., & Toti, K. S. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Amino acids, 45(2), 235-253.
  • Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic applications of 1, 3-dipolar cycloaddition chemistry toward heterocycles and natural products (Vol. 59). John Wiley & Sons.

Sources

Validating the Binding Mode of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as BET Bromodomain Inhibitors: A Comparative Guide to Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target for therapeutic intervention in oncology and inflammatory diseases.[1][2][3] A promising class of molecules, the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, has been identified as potent inhibitors of these epigenetic readers.[4] This guide provides an in-depth, experimentally-grounded framework for researchers to validate the binding mode of these derivatives to the BRD4 bromodomain. We will objectively compare the performance of a representative compound from this class with an alternative, well-characterized inhibitor, JQ1, using site-directed mutagenesis as the definitive validation tool.

The core principle of this approach is straightforward yet powerful: by systematically mutating amino acid residues hypothesized to be critical for ligand binding and measuring the resultant change in binding affinity, we can precisely map the molecular interactions that anchor the inhibitor in its binding pocket.[5][6] A significant reduction in binding affinity upon mutation provides strong evidence for that residue's direct involvement in the interaction.[6]

The Hypothesized Binding Mode

The binding site for inhibitors within the first bromodomain of BRD4 (BD1) is a well-defined hydrophobic pocket that recognizes acetylated lysine (KAc) residues on histone tails.[7][8] Potent inhibitors typically mimic this interaction. For our representative hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative, herein referred to as HHP-92 , a hypothesized binding mode, extrapolated from related co-crystal structures, suggests key interactions with the following residues:

  • Trp81, Pro82, Phe83 (the WPF shelf): These residues form a hydrophobic shelf that engages in van der Waals interactions with the core scaffold of the inhibitor.[7]

  • Asn140: This highly conserved asparagine forms a crucial hydrogen bond with the inhibitor, mimicking the interaction with the acetylated lysine.[9]

  • Ile146: The "gatekeeper" residue, which contributes to the shape and accessibility of the binding pocket.[10][11]

To validate this hypothesis, we will compare the binding of HHP-92 and the well-established BET inhibitor JQ1 to wild-type BRD4(BD1) and a panel of mutants where these key residues are altered.

Experimental Validation Workflow

The process of validating the binding mode through mutagenesis can be broken down into four key stages: strategic mutant selection, precise gene editing, protein expression and purification, and finally, quantitative binding analysis.

workflow cluster_design Phase 1: Design & Mutagenesis cluster_protein Phase 2: Protein Production cluster_binding Phase 3: Binding Analysis cluster_conclusion Phase 4: Interpretation start Hypothesize Binding Mode mutant_selection Select Key Residues for Mutagenesis (e.g., Trp81, Asn140, Ile146) start->mutant_selection sdm Site-Directed Mutagenesis (Plasmid Encoding BRD4-BD1) mutant_selection->sdm seq_verify Sequence Verification sdm->seq_verify expression Express Wild-Type & Mutant BRD4(BD1) in E. coli seq_verify->expression purification Purify Proteins via Affinity & Size-Exclusion Chromatography expression->purification qc Quality Control (SDS-PAGE, Purity >95%) purification->qc itc Isothermal Titration Calorimetry (ITC) qc->itc spr Surface Plasmon Resonance (SPR) qc->spr data_analysis Determine Kd Values itc->data_analysis spr->data_analysis compare Compare Kd of WT vs. Mutants for HHP-92 and JQ1 data_analysis->compare conclusion Validate or Refine Binding Mode Hypothesis compare->conclusion itc_process cluster_setup Setup cluster_titration Titration cluster_analysis Analysis protein Protein (BRD4) in Sample Cell injection Inject Ligand into Protein protein->injection ligand Ligand (HHP-92) in Syringe ligand->injection heat Measure Heat (Δq) injection->heat isotherm Plot Heat vs. Molar Ratio heat->isotherm fit Fit Data to Binding Model isotherm->fit results Determine: Kd, n, ΔH fit->results

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time binding events on a sensor surface, providing kinetic data (association and dissociation rates) in addition to affinity. [6][12][13]

  • Sensor Chip Preparation:

    • Immobilize the ligand (e.g., His-tagged BRD4(BD1) protein) onto a suitable sensor chip (e.g., a Series S NTA sensor chip) via capture coupling. [12] * Use a control flow cell where either no protein is immobilized or an irrelevant protein is immobilized to correct for non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a series of dilutions of the analyte (HHP-92 or JQ1) in the running buffer (e.g., HBS-EP+). The concentration range should span at least 0.1x to 10x the expected Kd. [12]3. Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Association Phase: Monitor the increase in the SPR signal (measured in Resonance Units, RU) as the analyte binds to the immobilized ligand.

    • Dissociation Phase: After the injection, flow running buffer over the chip and monitor the decrease in the SPR signal as the analyte dissociates.

  • Regeneration: If the analyte does not fully dissociate, inject a regeneration solution (e.g., a pulse of low pH buffer) to remove all bound analyte before the next injection.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are double-referenced by subtracting the signal from the control flow cell and a buffer-only injection.

    • The referenced sensorgrams are then globally fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion and Forward Look

The systematic application of site-directed mutagenesis, coupled with high-fidelity biophysical techniques like ITC and SPR, provides an unambiguous method for validating the binding mode of novel inhibitors. By comparing the binding profile of a new chemical series, such as the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-ones, against a well-understood competitor like JQ1, researchers can build a robust, data-driven understanding of the key molecular interactions. This knowledge is not merely academic; it is the foundational expertise required for the rational, structure-based design of next-generation epigenetic therapies with improved potency and selectivity.

References

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

  • Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can isothermal titration calorimetry report meaningful binding constants for weak interactions? Journal of the American Chemical Society, 125(47), 14859-14866. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Gao, Y., et al. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry, 65(15), 10393-10411. [Link]

  • XanTec Bioanalytics. A Simple Guide to Surface Plasmon Resonance. [Link]

  • Lecointre, S., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites. Protocol Exchange. [Link]

  • Chung, C. W., et al. (2011). Discovery and characterization of small molecule inhibitors of the BET family bromodomains. Journal of Medicinal Chemistry, 54(11), 3827-3838. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Cooper, M. A. (2002). Optical biosensors in drug discovery. Nature Reviews Drug Discovery, 1(7), 515-528. [Link]

  • Faivre, E. J., et al. (2020). Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. ACS Omega, 5(45), 29427–29437. [Link]

  • Hogg, S. J., et al. (2021). BET-ting on MYC: licensed to kill. Nature Reviews Cancer, 21(10), 634-648. [Link]

  • Schulze, J., et al. (2015). Cell-Based Protein Stabilization Assays for the Detection of Interactions between Small-Molecule Inhibitors and BRD4. Journal of Biomolecular Screening, 20(8), 998-1008. [Link]

  • St. Pierre, R., & Chi, A. (2022). A Minireview on BET Inhibitors: Beyond Bromodomain Targeting. Molecules, 27(5), 1596. [Link]

  • Patching, S. G. (2015). Surface plasmon resonance spectroscopy for characterisation of membrane protein–ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(9), 1943-1978. [Link]

  • Duke University School of Medicine. Guide to Running an SPR Experiment. [Link]

  • Perez-Salvia, M., & Esteller, M. (2017). Bromodomain inhibitors and cancer therapy: From structures to clinical trials. Epigenetics, 12(5), 323-339. [Link]

  • Chen, J., et al. (2020). A) Representative BET bromodomain inhibitors and B) the sequence... ResearchGate. [Link]

  • Shariati, M., & Kian, W. (2017). A Novel Epi-drug Therapy Based on the Suppression of BET Family Epigenetic Readers. Current Cancer Drug Targets, 17(1), 15-25. [Link]

  • Zhang, G., et al. (2018). Structures of unclosed BRD4 inhibitors. ResearchGate. [Link]

  • Toy, W., et al. (2020). Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib. Journal of Medicinal Chemistry, 63(15), 8235–8254. [Link]

  • Asquith, C. R. M., et al. (2016). Structural Features and Inhibitors of Bromodomains. Future Medicinal Chemistry, 8(14), 1739-1761. [Link]

  • Wang, Z., Chen, Z., & Li, Q. (2017). Progress in Study of Bromodomain-Containing Protein 4 and Its Inhibitors. Chinese Pharmaceutical Journal, 52(15), 1293-1300. [Link]

  • Lolli, G., et al. (2013). Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1. Journal of Medicinal Chemistry, 56(18), 7409-7414. [Link]

  • Zhang, G., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry, 60(5), 1773-1793. [Link]

  • Liu, Z., & Wang, P. (2018). Bromodomain Inhibitors and Therapeutic Applications. Medicinal Research Reviews, 38(6), 1859-1891. [Link]

  • Herold, J. M., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. ACS Medicinal Chemistry Letters, 8(3), 263-266. [Link]

  • Li, Y., et al. (2020). Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry, 63(8), 3956-3975. [Link]

  • ResearchGate. (2019). Efficacy of BET degraders. A, Table of IC50 values for BET inhibitors... [Link]

  • Reaction Biology. (2021). Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader. [Link]

  • Shi, J., & Vakoc, C. R. (2014). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular Cell, 54(5), 728-736. [Link]

  • Bowdish Lab. (2014). Site-Directed Mutagenesis Protocol. [Link]

  • National Library of Medicine. (2020). Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. NLM Dataset Catalog. [Link]

Sources

A Comparative Guide to Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Analogs and Known BET Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target, particularly in oncology. This guide provides a comprehensive comparison of a novel class of inhibitors based on the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold with established BET inhibitors, offering experimental data and procedural insights for researchers in drug development.

The Rationale for Targeting BET Bromodomains

The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers." They play a pivotal role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails.[1][2] This interaction recruits transcriptional machinery to specific gene promoters and enhancers. BRD4, in particular, is crucial for the expression of key oncogenes like MYC, making it a prime target in various cancers, including hematological malignancies and solid tumors.[1][3] Inhibition of this binding displaces BET proteins from chromatin, leading to the suppression of oncogene transcription, cell cycle arrest, and apoptosis.[4][5]

Established BET Inhibitors: The Benchmark

Numerous small molecules that target the acetyl-lysine binding pocket of BET bromodomains have been developed. One such potent inhibitor that has entered clinical trials is Mivebresib (ABBV-075).

Mivebresib (ABBV-075): A potent, orally active BET inhibitor, ABBV-075 binds to the bromodomains of BRD4 with high affinity, exhibiting a Ki of 1.5 nM.[6][7] It has demonstrated broad antiproliferative activity across a wide range of cancer cell lines.[8][9] While effective, the quest for inhibitors with improved selectivity and potentially better tolerability profiles is ongoing. A key metric for evaluation is the selectivity against other non-BET bromodomain-containing proteins, such as CREBBP and EP300, to minimize off-target effects. ABBV-075, for instance, shows a 63-fold selectivity for BRD4(1) over EP300.[10]

A Novel Challenger: The 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Scaffold

Recently, a novel series of BET inhibitors based on an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment has been developed.[10][11] This scaffold was identified as a new binder to BET bromodomains and was subsequently optimized to generate highly potent inhibitors. The development strategy involved incorporating this novel fragment into the existing scaffold of ABBV-075, aiming to enhance potency and selectivity.[10][12]

Structure-Activity Relationship (SAR) Insights

The optimization of this series led to the discovery of a preclinical candidate, compound 38 . The key to its enhanced profile lies in the strategic chemical modifications that improve its interaction with the target binding site while minimizing engagement with off-targets. This iterative process of chemical synthesis and biological testing is fundamental to modern drug discovery, aiming to maximize on-target efficacy while ensuring a wide therapeutic window.

Head-to-Head Efficacy: A Data-Driven Comparison

The true measure of a novel inhibitor series is its performance against established benchmarks. The following table summarizes the inhibitory activity and selectivity of the lead analog, compound 38 , in comparison to ABBV-075.

CompoundTargetIC50 (nM)Selectivity (BRD4(1) vs. EP300)
ABBV-075 BRD4(1)1.9~63-fold
Compound 38 BRD4(1)0.8~1500-fold

Data synthesized from publicly available research.[10]

The data clearly indicates that compound 38 , from the novel hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one series, not only exhibits superior potency against BRD4(1) but also demonstrates a remarkable improvement in selectivity over EP300 compared to ABBV-075.[10] This enhanced selectivity is a significant step towards minimizing potential off-target effects and improving the safety profile of the drug candidate. Furthermore, in preclinical models, orally administered compound 38 resulted in a 99.7% tumor growth inhibition (TGI), highlighting its potential as a therapeutic agent.[10]

Visualizing the Science

To better understand the underlying principles, the following diagrams illustrate the mechanism of action and the experimental workflow.

BET_Inhibition_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Acetylated Histone BRD4 BRD4 Protein Histone->BRD4 Binds to DNA DNA PolII RNA Pol II Complex BRD4->PolII Recruits Oncogene Oncogene (e.g., MYC) PolII->Oncogene Transcribes Transcription Transcription Oncogene->Transcription Inhibitor BET Inhibitor (e.g., Compound 38) Inhibitor->BRD4 Blocks Binding Pocket

Caption: Mechanism of BET bromodomain inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Screening HTS using TR-FRET Assay IC50 IC50 Determination Screening->IC50 CellPro Anti-proliferation Assays (e.g., MTT, CellTiter-Glo) Screening->CellPro Selectivity Selectivity Profiling (vs. other bromodomains) IC50->Selectivity Apoptosis Apoptosis Induction (e.g., Annexin V) CellPro->Apoptosis PK Pharmacokinetics (PK) in animal models CellPro->PK GeneExp Target Gene Expression (e.g., qPCR for MYC) Apoptosis->GeneExp Efficacy Xenograft Tumor Models PK->Efficacy Toxicity Tolerability & Safety Efficacy->Toxicity

Caption: Experimental workflow for inhibitor evaluation.

Experimental Protocols: Ensuring Rigor and Reproducibility

The foundation of any comparative analysis is robust and reproducible experimental data. The primary in vitro method for quantifying the binding affinity of inhibitors to bromodomains is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol: BRD4(1) TR-FRET Assay

This protocol is designed to measure the inhibition of the interaction between the first bromodomain of BRD4 (BRD4(1)) and an acetylated histone peptide.

Materials:

  • Recombinant human BRD4(1) protein

  • Biotinylated histone H4 acetylated peptide substrate

  • Europium (Eu3+)-labeled anti-tag antibody (e.g., anti-His) for the donor fluorophore

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20, pH 7.5[13]

  • Test compounds (hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one analogs and known inhibitors) serially diluted in DMSO.

  • 384-well low-volume microplates.

Procedure:

  • Prepare Reagents: Dilute all proteins, peptides, and detection reagents in the assay buffer to their final working concentrations.

  • Compound Dispensing: Dispense a small volume (e.g., 50 nL) of the serially diluted test compounds into the wells of the 384-well plate. Include controls for no inhibition (DMSO only) and maximal inhibition.

  • Protein-Peptide Mixture Addition: Add the BRD4(1) protein and the biotinylated peptide substrate to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[14][15]

  • Detection Reagent Addition: Add the mixture of Eu3+-labeled antibody and streptavidin-conjugated acceptor to the wells.

  • Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET-capable microplate reader. Excite the Europium donor at ~340 nm and measure the emission at two wavelengths: ~620 nm (for the donor) and ~665 nm (for the acceptor).[16]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Normalize the data relative to the high and low controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • TR-FRET: This technology is chosen for its high sensitivity, low background, and homogeneous format (no wash steps), making it ideal for high-throughput screening (HTS).[15]

  • Low-Volume 384-well Plates: These are used to minimize the consumption of expensive reagents.

  • DMSO concentration: Kept low (typically <1%) to avoid interference with the assay.[15]

Conclusion and Future Directions

The 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold represents a promising new direction in the development of BET bromodomain inhibitors. The lead compound from this series not only demonstrates superior potency but also a significantly improved selectivity profile when compared to the clinical candidate ABBV-075.[10] This highlights the potential for discovering next-generation BET inhibitors with a wider therapeutic index.

Future work should focus on comprehensive preclinical development, including detailed ADME-Tox studies, to fully characterize the potential of these analogs. The remarkable in vivo efficacy already observed provides a strong rationale for advancing these compounds toward clinical evaluation. For researchers in the field, this class of compounds offers a new tool to probe the biology of BET proteins and a potential new weapon in the fight against cancer.

References

  • Shi, J. & Vakoc, C. R. The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular Cell. [Link]

  • Wikipedia. BET inhibitor. [Link]

  • ResearchGate. Mechanisms of BET inhibitor activity, resistance and combinatorial application. [Link]

  • Filippakopoulos, P., & Knapp, S. Targeting bromodomains: epigenetic readers of lysine acetylation. Nature Reviews Drug Discovery. [Link]

  • Bradner, J. E., et al. Targeting Cancer Cells with BET Bromodomain Inhibitors. Cold Spring Harbor Symposia on Quantitative Biology. [Link]

  • AMSBIO. BRD4 (BD1) TR-FRET Assay Kit. [Link]

  • Bui, M. H., et al. Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies. Cancer Research. [Link]

  • BPS Bioscience. BRD4 (BD1) TR-FRET Assay Kit. [Link]

  • ResearchGate. Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies | Request PDF. [Link]

  • Li, Z., et al. Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Piecing the Fragments Together: Dynamical Insights into the Enhancement of BRD4-BD1 (BET Protein) Druggability in Cancer Chemotherapy Using Novel 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives | Request PDF. [Link]

  • BMG LABTECH. Intramolecular Bivalent Glues studied via TR-FRET Assays. [Link]

  • Shanghai Institute of Materia Medica, CAS. Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. [Link]

  • NLM Dataset Catalog. Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. [Link]

Sources

A Head-to-Head Comparison of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one-Based BET Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target, particularly in oncology. Small molecule inhibitors targeting these proteins have shown significant promise, and within this class, compounds based on the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold have demonstrated considerable therapeutic potential. This guide provides a detailed head-to-head comparison of key BET inhibitors built upon this chemical framework, with a focus on the clinical candidate ABBV-075 and the highly potent and selective preclinical candidate, compound 38. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective profiles.

Introduction to BET Proteins and Their Inhibition

The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[1] This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating gene expression. BRD4, in particular, is a key regulator of oncogenes such as c-Myc, making it a prime target for cancer therapy.[2] Inhibition of the BET-acetylated histone interaction with small molecules can lead to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells.[3][4]

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has proven to be a promising starting point for the development of potent BET inhibitors. This guide will dissect the structure-activity relationships, selectivity, and preclinical efficacy of two prominent examples derived from this core structure.

The Clinical Candidate: ABBV-075 (Mivebresib)

ABBV-075 is a potent and selective pan-BET family bromodomain inhibitor that has advanced into Phase I clinical trials.[3][5] Its discovery and preclinical characterization have demonstrated broad activity across a range of hematologic malignancies and solid tumors.[3][5]

Biochemical Potency of ABBV-075

The inhibitory activity of ABBV-075 against the individual bromodomains of the BET family has been meticulously characterized, typically using Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays. These assays measure the displacement of a fluorescently labeled ligand from the bromodomain's acetyl-lysine binding pocket by the inhibitor.

The half-maximal inhibitory concentration (IC50) values for ABBV-075 against the BET bromodomains are summarized in the table below.[6]

BromodomainIC50 (nM)
BRD2-BD127
BRD2-BD27
BRD3-BD115
BRD3-BD25
BRD4-BD111
BRD4-BD23

These data indicate that ABBV-075 is a potent pan-BET inhibitor, with low nanomolar activity against all tested bromodomains.

The Next-Generation Challenger: Compound 38

Building upon the scaffold of ABBV-075, researchers at the Shanghai Institute of Materia Medica identified an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment as a novel binder to BET bromodomains. The incorporation of this fragment led to the development of compound 38, a preclinical candidate with significantly improved selectivity and potent anti-tumor efficacy.

Enhanced Selectivity: A Key Differentiator

A critical aspect of BET inhibitor development is achieving selectivity for the BET family over other bromodomain-containing proteins to minimize off-target effects. Compound 38 has demonstrated a remarkable improvement in this regard compared to its predecessor, ABBV-075.

While ABBV-075 exhibits a 63-fold selectivity for BRD4(1) over the EP300 bromodomain, compound 38 boasts an approximately 1500-fold selectivity. This enhanced selectivity profile suggests a potentially wider therapeutic window and a more favorable safety profile for compound 38.

Head-to-Head Performance Comparison

To provide a clear comparison, the following table summarizes the key attributes of ABBV-075 and compound 38 based on available preclinical data.

FeatureABBV-075 (Mivebresib)Compound 38
Core Scaffold Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one basedHexahydropyrrolo[1,2-a]pyrazin-1(2H)-one with an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment
BET Potency Potent pan-BET inhibitor (low nM IC50s)[6]Highly potent BET inhibitor
Selectivity 63-fold selective for BRD4(1) over EP300~1500-fold selective for BRD4(1) over EP300
Cellular Activity Broad anti-proliferative activity in various cancer cell lines[5]Potent anti-proliferative activity
In Vivo Efficacy Tumor regression in xenograft models[3]Complete tumor growth inhibition (99.7% TGI) in a xenograft model
Development Stage Phase I Clinical Trials[3]Preclinical Candidate

Mechanism of Action: Disrupting Oncogenic Transcription

The therapeutic effect of both ABBV-075 and compound 38 stems from their ability to competitively bind to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of BRD4 and other BET family members to chromatin, leading to the transcriptional repression of key oncogenes.

BET_Inhibition_Pathway cluster_0 Normal Gene Transcription cluster_1 BET Inhibition Histones Acetylated Histones BET BET Proteins (BRD4) Histones->BET binds to TF Transcription Factors BET->TF recruits RNAPol RNA Polymerase II TF->RNAPol activates Oncogene Oncogene Transcription (e.g., c-Myc) RNAPol->Oncogene initiates BET_Inhibitor Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one -based Inhibitor BET_Inhibitor->BET competitively binds to BET_Inhibited Inhibited BET Proteins Downregulation Downregulation of Oncogene Transcription BET_Inhibited->Downregulation leads to

Caption: Mechanism of action of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one-based BET inhibitors.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in the characterization of these inhibitors.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This assay quantitatively measures the binding affinity of inhibitors to BET bromodomains.

TR_FRET_Workflow start Start reagent_prep Prepare Assay Buffer, Biotinylated BET Bromodomain, Europium-labeled Streptavidin, and Fluorescent Ligand start->reagent_prep plate_setup Add Assay Components to 384-well Plate reagent_prep->plate_setup inhibitor_add Add Serially Diluted Inhibitor (e.g., ABBV-075 or Compound 38) plate_setup->inhibitor_add incubation Incubate at Room Temperature (e.g., 1-2 hours) inhibitor_add->incubation read_plate Read TR-FRET Signal on a Compatible Plate Reader incubation->read_plate data_analysis Calculate IC50 Values from Dose-Response Curves read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a typical TR-FRET based BET inhibitor binding assay.

Protocol:

  • Reagent Preparation: Prepare all reagents in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

  • Assay Plate Preparation: To the wells of a low-volume 384-well plate, add the biotinylated BET bromodomain protein.

  • Inhibitor Addition: Add serial dilutions of the test compound (ABBV-075 or compound 38) or DMSO as a control.

  • Detection Mix: Add a pre-mixed solution of Europium-labeled streptavidin and a fluorescently labeled tracer that binds to the bromodomain.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Detection: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (tracer).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MV-4-11, MOLM-13) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the BET inhibitor or DMSO as a control for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., MV-4-11) into the flank of immunocompromised mice (e.g., NOD-SCID).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the BET inhibitor (e.g., orally) at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage of the tumor growth in the control group.

Conclusion and Future Perspectives

The development of BET inhibitors based on the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has yielded promising therapeutic candidates. ABBV-075 has demonstrated a robust preclinical profile and has advanced into clinical trials, validating this chemical class as a viable approach for targeting BET proteins.

The emergence of compound 38, with its significantly enhanced selectivity and remarkable in vivo efficacy, represents a significant step forward. The improved selectivity for the BET family over other bromodomains may translate to a better safety profile, a critical factor for the clinical success of any therapeutic agent. The near-complete tumor growth inhibition observed with compound 38 in preclinical models underscores its potential as a next-generation BET inhibitor.

Future research will likely focus on the clinical development of compounds like ABBV-075 and the further preclinical characterization of highly selective inhibitors such as compound 38. Head-to-head clinical trials will be the ultimate arbiter of the therapeutic advantages of these next-generation compounds. The continued exploration of the structure-activity relationships within this chemical series holds the promise of delivering even more potent and selective BET inhibitors for the treatment of cancer and other diseases.

References

  • Bui, M.H., et al. (2017). Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies. Cancer Research, 77(11), 2976-2989. [Link]

  • Li, Z., et al. (2020). Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry, 63(8), 3956-3975. [Link]

  • Piwnica-Worms, D., et al. (2016). The first in-human Phase I study of a BET inhibitor for the treatment of NHL. YouTube. [Link]

  • Prinjha, R.K., et al. (2016). Clinical trials for BET inhibitors run ahead of the science. Science Translational Medicine, 8(349), 349ps15. [Link]

  • Faivre, E.J., et al. (2017). Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. ACS Omega, 8(4), 3935-3946. [Link]

  • Ton-That, H., et al. (2020). Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib. Journal of Medicinal Chemistry, 63(15), 8084-8102. [Link]

  • Wikipedia. (2023). BET inhibitor. [Link]

  • Piha-Paul, S.A., et al. (2019). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. Clinical Cancer Research, 25(22), 6628-6637. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Scaffold

In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational, with their diverse structures underpinning a vast majority of pharmaceuticals.[1][2][3][4] Among these, the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core represents a "privileged scaffold"—a molecular framework that is a recurring motif in biologically active compounds.[5] Its rigid, bicyclic structure provides a three-dimensional arrangement of substituents that can be finely tuned to interact with a variety of biological targets. This versatility has led to the development of derivatives targeting diverse protein families, including G-protein coupled receptors (GPCRs), kinases, and epigenetic proteins.[6][7][8] For instance, derivatives have been identified as potent 5-HT(2C) receptor agonists, inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins.[6][7][8][9]

However, this therapeutic potential comes with a critical challenge: ensuring target selectivity. The very structural features that allow these compounds to bind to one target may enable unintended interactions with other, related proteins, leading to off-target effects and potential toxicity. Therefore, a rigorous and systematic cross-reactivity profiling strategy is not just a regulatory hurdle but a cornerstone of rational drug design, crucial for developing safer and more effective medicines.[10]

This guide provides an in-depth, experience-driven framework for profiling the cross-reactivity of novel hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, integrating computational prediction with gold-standard biochemical and cell-based assays to build a comprehensive selectivity profile.

Pillar 1: The Strategic Imperative for Cross-Reactivity Profiling

The goal of profiling is twofold: risk mitigation and opportunity identification. Off-target interactions are a primary cause of adverse drug reactions and late-stage clinical trial failures. Conversely, identifying new, potent off-target activities can open avenues for drug repurposing.[11] For a scaffold as versatile as the pyrrolopyrazinone, which can be adapted to target proteins with structurally similar binding sites (e.g., the ATP-binding pocket of kinases or the acetyl-lysine binding pocket of bromodomains), early and comprehensive profiling is essential.[12][13]

Our approach is a tiered, multi-faceted strategy that begins with a broad, predictive assessment and funnels compounds through progressively more specific and biologically relevant assays.

cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Biochemical Screening cluster_2 Phase 3: Cellular Validation in_silico Computational Screening (Docking, Pharmacophore Modeling, ML) prediction Predicted Off-Target List in_silico->prediction Identifies potential hits binding Primary Screening: Binding Assays (Radioligand, TR-FRET, FP) prediction->binding Guides panel selection functional Secondary Screening: Functional Assays (Enzymatic, Second Messenger) binding->functional Confirms direct interaction cell_based Cell-Based Assays (Target Engagement, Phenotypic) functional->cell_based Prioritizes potent hits sar Selectivity Profile & SAR cell_based->sar Validates in biological context

Caption: Tiered Cross-Reactivity Profiling Workflow.

Pillar 2: In Silico Profiling - The Predictive First Pass

Before committing to resource-intensive wet lab experiments, computational methods provide an invaluable initial screen to identify likely off-targets.[14] By leveraging structural information of known targets, we can build predictive models to flag proteins that may interact with our derivatives.

  • Rationale: The principle is one of structural analogy. If a derivative is designed to fit the binding site of Target A, computational tools can search vast databases of protein structures to find other targets (B, C, D) with similarly shaped and charged binding sites. This is particularly effective for target families like kinases where the ATP-binding pocket is highly conserved.[12]

  • Methodologies:

    • Sequence & Structural Alignment: Tools like BLAST can perform initial screens, but structural alignment and pocket similarity searches are more powerful for identifying conserved binding sites across non-homologous proteins.[14]

    • Pharmacophore Modeling: A pharmacophore model is a 3D map of the essential features a ligand needs to bind a target (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model can be used to screen libraries of off-targets virtually.

    • Machine Learning: By training algorithms on large datasets of known compound-target interactions, machine learning models can predict the likelihood of a new derivative binding to a panel of off-targets.[15][16][[“]] These approaches can capture complex relationships that simple structural comparisons might miss.

The output of this phase is not a definitive list of off-targets, but a prioritized, evidence-based panel of proteins for subsequent in vitro experimental validation.

Pillar 3: In Vitro Profiling - Generating Definitive Binding and Functional Data

This is the core of the profiling effort, where we generate quantitative data on compound interactions. The choice of assay technology is critical and depends on the target class.

A. Target Panel Selection: The Key to Meaningful Data

The selection of targets for the screening panel must be hypothesis-driven. Based on the primary target of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative, the panel should include:

  • Closely Related Family Members: For a derivative targeting BRD4, the panel must include BRD2, BRD3, and BRDT. For a 5-HT(2C) agonist, other serotonin receptor subtypes are essential.[6]

  • Broader Family Members: For a kinase inhibitor, profiling against a representative panel of the human kinome (e.g., kinases from tyrosine kinase and serine/threonine kinase families) is standard practice to assess broad selectivity.[11][13][18]

  • Known "Problematic" Off-Targets: This includes proteins frequently implicated in drug toxicity, such as the hERG ion channel, and a panel of CYPs (cytochrome P450 enzymes) to assess metabolic liabilities.

  • Computationally Predicted Targets: The high-priority hits from the in silico screen should be included for validation.

B. Biochemical Binding Assays: Quantifying Direct Interactions

Binding assays directly measure the physical interaction between a compound and a target protein, providing key affinity parameters like Kd (dissociation constant), Ki (inhibition constant), and IC50 (half-maximal inhibitory concentration).[10][19]

  • Radioligand Binding Assays: This is the gold standard for affinity and specificity determination, especially for GPCRs and ion channels.[18][20][21] The assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor. Its high sensitivity and robustness make it an essential tool for validating primary hits.[22]

  • Fluorescence-Based Assays: Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are high-throughput, non-radioactive alternatives.[22][23] They are well-suited for large screening panels and are commonly used for kinases and epigenetic targets.[23]

  • Scintillation Proximity Assay (SPA): This is another common format, particularly for GPCRs and kinases, that uses radioisotopes but in a homogeneous format that doesn't require separation of bound and free ligand, making it amenable to high-throughput screening.[18][22]

C. Functional Assays: Assessing Biological Consequences

A compound can bind to a target without modulating its function. Therefore, functional assays are critical to determine whether the binding event translates into a biological effect (e.g., inhibition or activation).

  • For Kinase Targets: The definitive functional assay measures the transfer of phosphate from ATP to a substrate. Radiometric filter-binding assays (like the HotSpot℠ platform) are considered the gold standard as they directly measure catalytic activity.[11][13][18] Luminescence-based assays that measure ATP depletion (e.g., Kinase-Glo®) are a common high-throughput alternative.[23]

  • For GPCR Targets: Functional responses are measured via second messengers. Depending on whether the GPCR couples to Gs, Gi, or Gq proteins, assays will quantify changes in intracellular cAMP, IP1/IP3, or calcium flux, respectively.[24][25] β-arrestin recruitment assays are also crucial, as they can reveal ligand bias—where a compound may activate one pathway (e.g., G-protein signaling) while blocking another (e.g., β-arrestin signaling).[26][27]

Ligand Derivative GPCR GPCR Target Ligand->GPCR Binds G_Protein G-Protein (Gs/Gi/Gq) GPCR->G_Protein Activates Arrestin β-Arrestin GPCR->Arrestin Phosphorylation leads to binding AC Adenylyl Cyclase G_Protein->AC Gs stimulates Gi inhibits PLC Phospholipase C G_Protein->PLC Gq stimulates cAMP cAMP (Assay Readout) AC->cAMP Produces IP3_Ca IP3 / Ca++ (Assay Readout) PLC->IP3_Ca Produces Arrestin_Recruit Recruitment (Assay Readout) Arrestin->Arrestin_Recruit Signal

Caption: GPCR Functional Assay Pathways.

Data Presentation: Objective Comparison of Derivatives

All quantitative data must be summarized in clear, structured tables to facilitate direct comparison. This allows researchers to quickly assess the potency and selectivity profile of each derivative.

Table 1: Hypothetical Cross-Reactivity Profile of Pyrrolopyrazinone Derivatives (Binding Affinity, Ki in nM)

Compound IDPrimary Target: BRD4 (Ki, nM)Off-Target: BRD2 (Ki, nM)Off-Target: BRD3 (Ki, nM)Off-Target: EP300 (Ki, nM)Selectivity (EP300/BRD4)
HPP-001 15253095063x
HPP-002 121822>10,000>833x
HPP-003 250450500>10,000>40x

Table 2: Hypothetical Functional Kinase Inhibition Profile (IC50 in nM)

Compound IDPrimary Target: PARP-1 (IC50, nM)Off-Target: TNKS1 (IC50, nM)Off-Target: TNKS2 (IC50, nM)Off-Target: CDK2 (IC50, nM)Selectivity (CDK2/PARP-1)
HPP-101 81502005,600700x
HPP-102 1202,5003,100>20,000>167x
HPP-103 5951101,200240x

Interpretation: In Table 1, compound HPP-002 demonstrates superior selectivity for the BET family (BRD4/2/3) over the non-BET bromodomain EP300 compared to HPP-001, making it a more desirable candidate.[7] In Table 2, HPP-101 shows the best balance of high potency and selectivity against an unrelated kinase (CDK2).

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating system for determining the binding affinity (Ki) of a test compound for a target receptor.

Objective: To determine the IC50 and calculate the Ki of HPP-series compounds against the human 5-HT(2C) receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human 5-HT(2C) receptors.

  • Radioligand: [3H]-Mesulergine (specific activity ~80 Ci/mmol).

  • Non-specific binding control: Mianserin (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.

  • Test Compounds: HPP-series derivatives, dissolved in 100% DMSO.

  • 96-well microplates, glass fiber filter mats, scintillation fluid, and a microplate scintillation counter.

Methodology:

  • Compound Preparation: Perform serial dilutions of HPP test compounds in 100% DMSO. Then, create intermediate dilutions in Assay Buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., <0.5%) across all wells.

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: 25 µL Assay Buffer.

    • Non-Specific Binding (NSB) Wells: 25 µL Mianserin solution.

    • Test Compound Wells: 25 µL of each HPP compound dilution.

  • Radioligand Addition: Add 25 µL of [3H]-Mesulergine (diluted in Assay Buffer to a final concentration near its Kd, e.g., 1 nM) to all wells.

    • Causality Check: Using the radioligand at its Kd provides the best signal-to-noise ratio for competitive binding.

  • Receptor Addition: Add 50 µL of the 5-HT(2C) receptor membrane preparation (e.g., 5-10 µg protein per well) to all wells to initiate the binding reaction. The total assay volume is 100 µL.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Quickly wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioactivity.

    • Trustworthiness Check: Rapid and cold washing is critical to prevent dissociation of the radioligand-receptor complex during the wash steps.

  • Detection: Dry the filter mats, place them in sample bags with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The cross-reactivity profiling of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives is a critical, multi-step process that is fundamental to their successful development as therapeutic agents. A logical, tiered approach that combines the predictive power of in silico modeling with the definitive, quantitative data from in vitro biochemical and functional assays provides the most comprehensive and reliable assessment of a compound's selectivity. By explaining the causality behind each experimental choice and presenting data in a clear, comparative format, this guide empowers researchers to make informed decisions, mitigating risks and maximizing the potential of this versatile chemical scaffold in the quest for novel, safe, and effective medicines.

References

  • Huang, X., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47.
  • Broad Institute. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.
  • Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology. [Link]

  • Consensus. What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?.
  • Chelatec. In vitro binding Assays – Cell Based Assays.
  • Creative Biogene. GPCR Screening & Profiling with Binding Assays.
  • Gifford Bioscience. About Ligand Binding Assays.
  • BioDuro. Ligand Binding Assays.
  • Revvity. Receptor-Ligand Binding Assays.
  • Blum, A., et al. (2006). Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(5), 1207-11. [Link]

  • Cichońska, A., et al. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Scientific Reports, 3, 1937. [Link]

  • Bigott-Hennkens, H. M., et al. (2008). In vitro receptor binding assays: general methods and considerations. The Quarterly Journal of Nuclear Medicine and Molecular Imaging, 52(3), 245-53. [Link]

  • von Hauff, I., et al. (2018). Multiplexed profiling of GPCR activities by combining split TEV assays and EXT-based barcoded readouts. Scientific Reports, 8(1), 8146. [Link]

  • Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-45. [Link]

  • Taylor, R. D., et al. (2014). Selection of heterocycles for drug design. Bioorganic & Medicinal Chemistry, 22(19), 5244-59. [Link]

  • Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • Reaction Biology. KINASE PROFILING & SCREENING.
  • Wehr, M. C., & Rossner, M. J. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5413. [Link]

  • Hamad, A. A. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
  • Benchchem. (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.
  • Singh, U. C., et al. (2023). Key heterocyclic moieties for the next five years of drug discovery and development. Journal of Biomolecular Structure and Dynamics, 41(1), 1-2. [Link]

  • Lin, A., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 5, e12823. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
  • Alexander, S. P. H., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 1-16. [Link]

  • Li, Z., et al. (2020). Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry, 63(8), 3956-3975. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Penning, T. D., et al. (2010). Identification and SAR of novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters, 20(3), 941-5. [Link]

  • BLDpharm. 16620-61-4|Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one.
  • Li, Z., et al. (2020). Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors.

Sources

A Comparative Guide to the Validation of a Pharmacophore Model for Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of robust methodologies for validating pharmacophore models, specifically tailored for researchers exploring the chemical space of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one analogs. This scaffold has emerged as a promising framework in medicinal chemistry, with derivatives showing high potency as, for example, Bromodomain and Extra-Terminal (BET) bromodomain inhibitors, which are significant targets in oncology.[1] A rigorously validated pharmacophore model is not merely a computational checkpoint; it is the cornerstone of a successful virtual screening campaign, ensuring that subsequent resource-intensive steps are built on a foundation of scientific validity.

This document eschews a rigid template in favor of a logical, causality-driven narrative. We will first establish a hypothetical, yet plausible, pharmacophore model for our target scaffold. The core of this guide will then dissect and compare two industry-standard validation techniques: the Güner-Henry (GH) scoring method and Receiver Operating Characteristic (ROC) curve analysis. For each, we will provide the theoretical underpinning, a detailed experimental protocol, and a clear presentation of performance data.

Part 1: The Foundation - Establishing a Testable Pharmacophore Hypothesis

Before any validation can occur, a pharmacophore model must be generated. For the purpose of this guide, we will assume a ligand-based pharmacophore model has been developed from a set of known, highly active hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one analogs targeting the BRD4 bromodomain. The hypothetical model, Hypo-1 , consists of key chemical features essential for biological activity: two hydrogen bond acceptors, one aromatic ring, and one hydrophobic feature, all arranged in a specific 3D geometry.

The trustworthiness of any validation protocol hinges entirely on the quality of the dataset used to challenge the model.[2] Therefore, the first critical step is the meticulous assembly of a validation database composed of two distinct sets of molecules:

  • The Actives Set: This set comprises compounds with known, experimentally confirmed high-potency against the target (e.g., BRD4), which were not used in the generation of Hypo-1 . This separation of training and test sets is fundamental to avoiding confirmation bias.[3]

  • The Decoy Set: This is a significantly larger collection of molecules presumed to be inactive.[4] Crucially, decoys should possess similar physicochemical properties (e.g., molecular weight, logP, number of rotatable bonds) to the active compounds to present a genuine challenge to the pharmacophore model. This ensures the model is identifying specific pharmacophoric features rather than simply discriminating based on trivial physical properties. Tools like the DUD-E server are invaluable for generating property-matched decoy sets.[5]

For our analysis, we will use a validation database containing 50 active compounds and 4,950 decoys.

G cluster_0 Model Generation cluster_1 Validation Dataset Assembly cluster_2 Validation Methodologies training_set Training Set (Known Actives) model_gen Pharmacophore Generation Algorithm training_set->model_gen hypo1 Hypothetical Model (Hypo-1) model_gen->hypo1 gh_validation Güner-Henry (GH) Score Calculation hypo1->gh_validation 3D Query roc_validation ROC Curve Analysis hypo1->roc_validation 3D Query actives_set Test Set Actives (e.g., 50 compounds) database Combined Validation Database (5,000 total) actives_set->database decoys_set Decoy Set (e.g., 4,950 compounds) decoys_set->database database->gh_validation Screening database->roc_validation Screening

Caption: Workflow for Pharmacophore Model Generation and Validation Setup.

Part 2: A Comparative Guide to Pharmacophore Model Validation

With our model (Hypo-1 ) and validation database in place, we can now objectively assess the model's ability to distinguish active compounds from decoys.

Methodology 1: The Güner-Henry (GH) Score

The GH scoring method is a widely used metric that condenses the performance of a pharmacophore model into a single, comprehensive value.[6] Its primary advantage is providing a holistic assessment that balances sensitivity (retrieving actives) with the cost of retrieving false positives. A GH score ranges from 0 (indicating a null model) to 1 (an ideal model), with a score greater than 0.7 generally considered to indicate a very good and reliable model.[7][8]

The GH score is not a simple hit rate. It is a carefully constructed metric designed to penalize models that are either too specific (missing many actives) or too promiscuous (identifying too many decoys). It achieves this by integrating three key parameters: the yield of actives (the percentage of known actives found in the hit list), the ratio of actives in the hit list (a measure of precision), and the enrichment factor (how much better the model is than random selection).

  • Virtual Screening: Use the pharmacophore model (Hypo-1 ) as a 3D query to screen the entire validation database (5,000 compounds).

  • Tabulate Hits: Collect all compounds from the database that match the pharmacophore query. This forms the "hit list."

  • Count and Define Variables:

    • D: Total number of compounds in the database (5,000).

    • A: Total number of active compounds in the database (50).

    • Ht: Total number of hits found by the screen.

    • Ha: The number of active compounds in the hit list (true positives).

  • Calculate Performance Metrics: Using the variables from Step 3, calculate the following:

    • % Yield of Actives (Sensitivity): (Ha / A) * 100

    • % Ratio of Actives (Precision): (Ha / Ht) * 100

    • Enrichment Factor (E): (Ha * D) / (Ht * A)[9]

    • Goodness of Hit (GH) Score: [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))]

Let's assume our screen with Hypo-1 yielded a hit list of 150 compounds, of which 45 were known actives.

ParameterSymbolValueCalculationResult
Database SizeD5,000--
Total ActivesA50--
Total HitsHt150--
Active HitsHa45--
% Yield of Actives--(45 / 50) * 10090.0%
% Ratio of Actives--(45 / 150) * 10030.0%
Enrichment FactorE-(45 * 5000) / (150 * 50)30.0
Güner-Henry Score GH -See formula above0.81

An enrichment factor of 30 means that our model is 30 times better at finding active compounds than a random search.[10] The final GH score of 0.81 strongly suggests that Hypo-1 is a high-quality, predictive model capable of effectively discriminating actives from inactives.[7]

Methodology 2: Receiver Operating Characteristic (ROC) Curve Analysis

While the GH score provides a single, powerful metric, ROC analysis offers a more detailed, visual assessment of a model's discriminatory power across all possible thresholds.[11] The ROC curve plots the True Positive Rate (Sensitivity) against the False Positive Rate (1 - Specificity) at various thresholds.

The key strength of ROC analysis is its independence from the class distribution (the ratio of actives to decoys). It evaluates the model's ability to rank active compounds higher than inactive ones. The primary metric derived from the curve is the Area Under the Curve (AUC). An AUC of 1.0 represents a perfect classifier that ranks all actives above all decoys. An AUC of 0.5 represents a model with no discriminatory ability, equivalent to random chance.[12] Generally, an AUC value between 0.7 and 0.8 is considered acceptable, while values above 0.8 indicate excellent performance.[5]

  • Ranked Screening: Instead of a simple hit/no-hit screen, use the pharmacophore model to assign a "fit score" to every compound in the validation database, indicating how well it matches the query. Rank all 5,000 compounds from best fit to worst fit.

  • Iterate Through Ranks: Starting from the top-ranked compound, move down the list one compound at a time.

  • Calculate TPR and FPR: At each rank i, calculate:

    • True Positive Rate (TPR / Sensitivity): The number of actives ranked at or above i divided by the total number of actives (A).

    • False Positive Rate (FPR / 1 - Specificity): The number of decoys ranked at or above i divided by the total number of decoys (D - A).

  • Plot and Calculate AUC: Plot TPR (Y-axis) against FPR (X-axis). The resulting curve is the ROC curve. Calculate the total area under this curve to get the AUC value.

G cluster_0 Input Data cluster_1 ROC Curve Generation Process cluster_2 Output & Metric ranked_list Ranked List of Compounds (Best to Worst Fit) start_node Start at Top Rank ranked_list->start_node class_labels Known Labels (Active / Decoy) loop_node For each rank 'i': - Count True Positives (TP) - Count False Positives (FP) class_labels->loop_node start_node->loop_node calc_node Calculate: - TPR = TP / Total Actives - FPR = FP / Total Decoys loop_node->calc_node plot_node Plot Point (FPR, TPR) calc_node->plot_node plot_node->loop_node end_node End of List plot_node->end_node Last Compound roc_curve ROC Curve Plot end_node->roc_curve auc_calc Calculate Area Under Curve (AUC) roc_curve->auc_calc

Sources

A Senior Application Scientist's Guide to the Comparative ADMET Properties of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a privileged heterocyclic motif found in numerous bioactive natural products and synthetic compounds, showing promise in various therapeutic areas.[1] However, the successful translation of a potent compound into a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A suboptimal ADMET profile is a primary cause of late-stage drug development failures. This guide provides a comprehensive comparative framework for evaluating the ADMET properties of novel hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. We will explore a phased approach, from early-stage in silico predictions to definitive in vitro assays and culminating in a representative in vivo pharmacokinetic study. By explaining the causality behind experimental choices and providing detailed, validated protocols, this document serves as a practical resource for researchers in medicinal chemistry and drug development to de-risk their candidates and accelerate the journey from hit to clinic.

Introduction: The Importance of Early ADMET Profiling

The journey of a drug from initial discovery to market is long, expensive, and fraught with attrition. A significant portion of these failures can be attributed to unfavorable pharmacokinetic (PK) and toxicity profiles that are not identified until late in the preclinical or even clinical stages.[2][3] Early and iterative assessment of ADMET properties is therefore not a luxury but a foundational pillar of modern, efficient drug discovery.[4][5]

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core, due to its rigid, three-dimensional structure and synthetic tractability, offers a versatile template for designing novel therapeutics.[1][6] However, subtle modifications to this scaffold, intended to improve potency or selectivity, can dramatically alter its ADMET characteristics. For instance, adding a lipophilic group might enhance target binding but could also increase metabolic liability or reduce aqueous solubility. This guide provides the strategic and technical framework to navigate this complex interplay between structure and property.

The ADMET Assessment Funnel: A Phased Approach

A successful ADMET screening strategy is best visualized as a funnel, where a large number of compounds are assessed with high-throughput, lower-cost methods at the top, and progressively fewer, more promising candidates are subjected to more complex, resource-intensive assays. This iterative "fail fast, fail cheap" approach ensures that resources are focused on compounds with the highest probability of success.

ADMET_Funnel Fig. 1: The ADMET Assessment Funnel cluster_0 Phase 1: High-Throughput Screening (HTS) cluster_1 Phase 2: Lead Generation & Optimization cluster_2 Phase 3: Preclinical Candidacy InSilico In Silico Profiling (Hundreds to Thousands of Compounds) InVitro In Vitro Assays (Tens to Hundreds of Compounds) InSilico->InVitro Select Hits InVivo In Vivo PK/PD Studies (One to Five Compounds) InVitro->InVivo Select Leads Caco2_Workflow Fig. 2: Caco-2 Permeability Assay Workflow cluster_0 Setup cluster_1 Experiment cluster_2 Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Add_A Add compound to Apical (A) side TEER->Add_A If TEER is high Add_B Add compound to Basolateral (B) side TEER->Add_B Incubate_A Incubate Add_A->Incubate_A Sample_B Sample Basolateral (B) side Incubate_A->Sample_B Quantify Quantify compound concentration (LC-MS/MS) Sample_B->Quantify Incubate_B Incubate Add_B->Incubate_B Sample_A Sample Apical (A) side Incubate_B->Sample_A Sample_A->Quantify Calculate Calculate Papp (A->B) and Papp (B->A) Quantify->Calculate Efflux Calculate Efflux Ratio (Papp(B->A) / Papp(A->B)) Calculate->Efflux

Caption: Fig. 2: Caco-2 Permeability Assay Workflow

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.

  • Monolayer Integrity: The integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • A to B Permeability: The test compound is added to the apical (A) side (representing the gut lumen). At various time points, samples are taken from the basolateral (B) side (representing the blood) and analyzed by LC-MS/MS.

  • B to A Permeability: In a separate set of wells, the compound is added to the B side, and samples are taken from the A side to measure active efflux.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (ER) of Papp(B-A) / Papp(A-B) > 2 is indicative of active efflux, likely by transporters like P-gp.

Comparative Data (Illustrative)

ParameterDerivative A (HPP-A)Derivative B (HPP-B)Derivative C (HPP-C)Classification
Kinetic Solubility (pH 7.4, µM) > 200150> 200High / Moderate
Papp (A→B) (10⁻⁶ cm/s) 15.218.55.1High / High / Low
Efflux Ratio (ER) 1.11.34.5Low (Good) / High (Bad)

Interpretation:

  • HPP-A and HPP-B show high permeability and low efflux, consistent with good oral absorption potential. HPP-B's slightly lower solubility is a point to monitor.

  • HPP-C exhibits lower permeability and a high efflux ratio, confirming the in silico prediction that it is a P-gp substrate. This compound would likely have poor oral bioavailability.

Metabolism and Stability

Expertise & Experience: A drug must be stable enough to reach its target but also clearable to avoid accumulation and toxicity. The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes. The Liver Microsomal Stability (LMS) assay is a workhorse in vitro assay to assess metabolic stability. It measures the rate at which a compound is broken down by liver enzymes. We also need to check if our compounds inhibit major CYP isoforms (e.g., CYP3A4, 2D6), as this can lead to dangerous drug-drug interactions (DDIs).

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Human liver microsomes (which contain CYP enzymes) are thawed and diluted in a phosphate buffer.

  • Initiation: The test compound is added to the microsome solution. The reaction is initiated by adding the cofactor NADPH, which is required for CYP enzyme activity.

  • Time Course: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: The rate of disappearance is used to calculate the intrinsic clearance (Clint) and the in vitro half-life (t½).

Comparative Data (Illustrative)

ParameterDerivative A (HPP-A)Derivative B (HPP-B)Verapamil (Control)Classification
In Vitro t½ (min) > 602515High / Moderate Stability
Intrinsic Clearance (µL/min/mg) < 104578Low / Moderate Clearance
CYP3A4 Inhibition IC₅₀ (µM) > 50> 502.5Low Risk of DDI

Interpretation:

  • HPP-A is highly stable, suggesting it will have a long half-life in vivo. This is often desirable for less frequent dosing.

  • HPP-B is metabolized more quickly. The addition of the -CF3 group, while increasing lipophilicity, may have created a new "metabolic soft spot" for CYP enzymes to attack. This compound would likely have a shorter half-life.

  • Crucially, neither derivative shows significant inhibition of CYP3A4, the most common drug-metabolizing enzyme, reducing the risk of drug-drug interactions.

Phase 3: In Vivo Pharmacokinetic (PK) Assessment

Authoritative Grounding: The ultimate test of a compound's ADMET profile is to assess its behavior in a living organism. [7]An in vivo PK study, typically in rodents (e.g., mice or rats), provides critical data on how a drug is absorbed, distributed, and eliminated over time. [8]This data, including key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, a measure of total drug exposure), is essential for predicting a human dose and is required for regulatory submissions. [9] Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Acclimation: Male C57BL/6 mice are acclimated for at least one week.

  • Dosing: A cohort of mice (n=3-4 per time point) is administered the test compound (e.g., HPP-A) via oral gavage (PO) at a specific dose (e.g., 10 mg/kg). A separate cohort receives the drug via intravenous (IV) injection to determine bioavailability.

  • Blood Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood is collected.

  • Plasma Preparation: Blood samples are processed to isolate plasma.

  • Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.

  • PK Analysis: The plasma concentration-time data is analyzed using software like Phoenix WinNonlin to calculate key PK parameters.

Comparative Data (Illustrative Case Study: HPP-A)

ParameterValue (10 mg/kg PO)UnitDefinition
Cmax 850ng/mLMaximum observed plasma concentration
Tmax 1.0hTime to reach Cmax
AUC(0-last) 4250h*ng/mLTotal drug exposure over time
t½ (elimination) 5.5hTime for plasma concentration to halve
F (%) 75%Oral Bioavailability (from IV comparison)

Interpretation:

  • HPP-A demonstrates excellent oral drug properties. It is rapidly absorbed (Tmax = 1h), achieves a high plasma concentration, and has a half-life that could support once or twice-daily dosing in humans.

  • The high oral bioavailability (F% = 75%) confirms the predictions from the in vitro Caco-2 assay, indicating efficient absorption and low first-pass metabolism in the liver. This compound is a strong candidate for further preclinical development.

Synthesis and Discussion

This guide demonstrates a logical, tiered approach to ADMET profiling. The data, though illustrative, highlights critical structure-property relationships within the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one series:

  • In Silico models correctly triaged the derivatives, flagging the potential P-gp liability of the sulfonamide group in HPP-C .

  • In Vitro assays validated this prediction. The Caco-2 assay confirmed that HPP-C is a substrate for an efflux transporter, leading to low permeability. This self-validating system (prediction followed by experimental confirmation) provides high confidence in the decision to deprioritize this compound.

  • The comparison between HPP-A and HPP-B shows the subtle trade-offs in medicinal chemistry. Adding a trifluoromethyl group to create HPP-B increased permeability but also increased metabolic clearance, resulting in a shorter half-life. The choice between these two would depend on the desired target product profile.

  • In Vivo studies on the most promising candidate, HPP-A , integrated all preceding data into a holistic picture, confirming its excellent potential as an oral drug candidate.

Conclusion

The successful development of novel hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives requires a deep, quantitative understanding of their ADMET properties. By employing a phased strategy that moves from broad in silico screening to focused in vitro validation and finally to definitive in vivo assessment, research teams can make informed, data-driven decisions. This approach minimizes the risk of late-stage failures, conserves resources, and ultimately accelerates the delivery of safe and effective new medicines to patients.

References

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). MDPI. Available at: [Link]

  • ADMET properties of 3-(2-Methylpropyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, secondary metabolites of E. hormaechei strain AP2. ResearchGate. Available at: [Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (2021). RSC Publishing. Available at: [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen. Available at: [Link]

  • QSAR modelling, molecular docking, molecular dynamic and ADMET prediction of pyrrolopyrimidine derivatives as novel Bruton. (2023). ScienceDirect. Available at: [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. Available at: [Link]

  • Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. (2020). PubMed. Available at: [Link]

  • Advancements in small molecule drug design: A structural perspective. (2023). National Institutes of Health (NIH). Available at: [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2024). MDPI. Available at: [Link]

  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. LifeNet Health. Available at: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). PubMed. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. (2022). MDPI. Available at: [Link]

  • Hemolytic activity of pyrrolo[1,2-a]pyrazine-1,4- dione,hexahydro-3-(phenylmethyl)-on erythrocytes. ResearchGate. Available at: [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. Available at: [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • In Silico methods for ADMET prediction of new molecules. Slideshare. Available at: [Link]

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. (2023). ScienceDirect. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. ACS Publications. Available at: [Link]

  • COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Semantic Scholar. Available at: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the In Vivo Efficacy of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this comprehensive guide on designing and executing robust in vivo efficacy studies for the promising class of compounds known as hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. My objective is to provide fellow researchers, scientists, and drug development professionals with a technically sound and logically structured framework for preclinical evaluation. This guide moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, ensuring that every step is part of a self-validating system.

The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a versatile chemical structure found in a variety of natural products and synthetically derived molecules.[1][2] Derivatives of this core have demonstrated a wide range of biological activities, including potential as anticonvulsants, antifungals, and even as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are promising targets in cancer therapy.[3][4][5] Given this therapeutic potential, rigorous and well-designed animal studies are paramount to translating in vitro promise into preclinical proof-of-concept.

This guide will walk you through the critical phases of in vivo evaluation, from selecting the appropriate disease model to designing protocols for efficacy, toxicity, and pharmacokinetic analysis.

The Strategic Imperative: Selecting the Right Animal Model

The validity of any in vivo study hinges on the selection of an animal model that faithfully recapitulates key aspects of the human disease pathology you aim to treat. This choice is not arbitrary; it must be driven by the hypothesized mechanism of action of your compound series. For instance, if your derivatives show potent BET inhibition in vitro, a xenograft model using a cancer cell line known to be dependent on BET proteins would be a logical choice.[3] Conversely, if preliminary data suggests neuroprotective properties, a neurotoxin-induced or transgenic model of neurodegeneration would be more appropriate.[6][7]

Animal models are indispensable tools in biomedical research, allowing for the study of disease progression and the testing of potential treatments in a whole living organism, an intricacy that in vitro studies cannot fully replicate.[6] Rodents, particularly mice and rats, are the most frequently used models due to their genetic similarity to humans, shorter lifespans, and the availability of well-established experimental protocols.[6]

Commonly Employed Models Relevant to Pyrrolo-pyrazinone Derivatives:

  • Oncology: For compounds targeting cancer, such as BET inhibitors, immunodeficient nude mice are commonly used for xenograft studies.[8] Human cancer cells are implanted subcutaneously, and once tumors are established, treatment can begin.[8][9]

  • Neurodegenerative Diseases: A variety of models exist for conditions like Alzheimer's or Parkinson's disease.[6][10] These can include transgenic mice that overexpress disease-related proteins (e.g., amyloid precursor protein or tau) or models where neurodegeneration is induced by specific neurotoxins like 6-hydroxydopamine (6-OHDA).[6][7]

  • Epilepsy: To evaluate anticonvulsant activity, researchers use models like the maximal electroshock seizure (MES) test, the subcutaneous Metrazole (scMET) test, and the 6 Hz model for pharmacoresistant seizures.[4]

It is crucial to acknowledge the limitations of any given model. Animal models, while invaluable, may not fully replicate the complexity of human diseases.[6][7] Therefore, the selection process must involve a careful consideration of which pathological features the model reproduces well and which it does not.[10]

Designing a Robust In Vivo Efficacy Study: A Workflow

A successful in vivo study is a multi-stage process that requires meticulous planning and execution. The following workflow provides a logical progression from initial preparation to final data analysis.

InVivo_Workflow cluster_0 Phase 1: Pre-Study Preparation cluster_1 Phase 2: Efficacy Model Execution cluster_2 Phase 3: Analysis & Reporting A Select & Characterize Test Compounds B Develop Stable Formulation A->B C Determine MTD & Preliminary PK B->C D Acclimate Animals & Induce Disease Model C->D E Randomize into Groups (Vehicle, Positive Control, Test Articles) D->E F Administer Treatment (Defined Dose & Schedule) E->F G Monitor Health & Collect Efficacy Data F->G H Terminal Endpoint: Collect Tissues/Samples G->H I Analyze Biomarkers (e.g., Target Engagement) H->I J Statistical Analysis & Data Interpretation I->J K Final Report & Lead Candidate Selection J->K

Caption: General Experimental Workflow for In Vivo Efficacy Testing.

Preliminary Steps: Formulation, Toxicity, and Pharmacokinetics

Before initiating a full-scale efficacy study, several foundational experiments are necessary.

Formulation Development: Your derivative must be dissolved or suspended in a vehicle that is safe for administration to the animals. The formulation must be stable and allow for consistent dosing. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like Tween 80 or DMSO, though care must be taken to keep DMSO concentrations low to avoid toxicity.

Toxicity Assessment: An acute toxicity study or a maximum tolerated dose (MTD) study is essential.[9] This involves administering escalating doses of the compound to a small group of animals to identify the dose level that causes adverse effects.[11] This information is critical for selecting safe and effective doses for the main efficacy study. Myelosuppression (leukopenia, thrombocytopenia) and nausea/vomiting have been noted as dose-limiting toxicities for some pyrazinone derivatives.[11]

Pharmacokinetic (PK) Profiling: Understanding how your compound is absorbed, distributed, metabolized, and excreted (ADME) is vital. A preliminary PK study will determine key parameters like half-life (t½), peak plasma concentration (Cmax), and total drug exposure (AUC).[11] This data informs the dosing schedule. For example, a compound with a short half-life may require more frequent administration than one with a long half-life. The plasma pharmacokinetics of some pyrazine derivatives have been shown to decline in a triexponential manner.[11]

Detailed Experimental Protocol: A Xenograft Model Example

The following protocol is a representative example for evaluating a hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative (designated "Compound X") with potential anti-cancer activity in a subcutaneous xenograft model.

Objective: To determine if Compound X inhibits tumor growth in vivo.

Materials:

  • Animals: 6-8 week old immunodeficient mice (e.g., BALB/c nude).

  • Cells: A human cancer cell line known to be sensitive to the compound's proposed mechanism (e.g., a specific leukemia line for a BET inhibitor).

  • Reagents: Compound X, vehicle, positive control drug (e.g., ABBV-075 for BET inhibition), Matrigel, cell culture media, anesthesia.

Methodology:

  • Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 million cells per 100 µL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[8]

  • Tumor Growth Monitoring: Allow the tumors to grow. Measure tumor volume bi-weekly using calipers (Volume = 0.5 x Length x Width²).[9]

  • Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 5-10 mice per group).[9] This is a critical step to eliminate bias.

    • Group 1: Vehicle control (administered on the same schedule as the test articles).

    • Group 2: Positive Control (e.g., ABBV-075 at a known effective dose).

    • Group 3: Compound X, Low Dose (e.g., 10 mg/kg).

    • Group 4: Compound X, High Dose (e.g., 50 mg/kg).

  • Treatment Administration: Administer the treatments via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily for 21 days).[8] The route and schedule should be informed by the preliminary PK data.

  • Efficacy and Tolerability Monitoring: Throughout the study, monitor the following:

    • Tumor Volume: Measure twice weekly.

    • Body Weight: Measure twice weekly as an indicator of general health and toxicity.[9]

    • Clinical Observations: Daily checks for any signs of distress or adverse reactions.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a maximum ethical size, or after a fixed duration. Euthanize all animals and collect terminal samples.

  • Sample Collection: Collect blood for PK or biomarker analysis. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot for target engagement).

Data Interpretation and Comparative Analysis

The ultimate goal is to compare the efficacy of your derivatives against both the vehicle control and a relevant positive control or standard-of-care drug.

Quantitative Data Summary

Data should be presented clearly in tables to facilitate comparison.

Table 1: Comparative Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle-1540 ± 125-+2.5
Positive Control20415 ± 6873.0%-4.1
Compound X10985 ± 9536.0%+1.8
Compound Y10650 ± 8257.8%-1.5

TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

In this hypothetical example, Compound Y shows superior efficacy to Compound X at the same dose, with a TGI of 57.8% and minimal impact on body weight. This type of direct comparison is essential for selecting a lead candidate to advance. For instance, one study found that their orally administered pyrrolo[1,2-a]pyrazin-1(2H)-one derivative achieved a TGI of 99.7% with good tolerability.[3]

Mechanism of Action and Target Engagement

Efficacy data alone is not sufficient. It is crucial to demonstrate that the observed anti-tumor effect is due to the compound hitting its intended target.

Signaling_Pathway BET_Inhibitor Pyrrolo-pyrazinone Derivative (e.g., Compound 38) BRD4 BRD4 (BET Protein) BET_Inhibitor->BRD4 Binds & Inhibits Chromatin Acetylated Histones on Chromatin BRD4->Chromatin Binds to TF_Complex Transcription Factor Complex (e.g., c-Myc) Chromatin->TF_Complex Recruits Gene_Expression Oncogene Expression TF_Complex->Gene_Expression Promotes Proliferation Tumor Cell Proliferation Gene_Expression->Proliferation Drives

Caption: Inhibition of the BET Signaling Pathway by a Pyrrolo-pyrazinone Derivative.

This diagram illustrates how a BET-inhibiting derivative would work. By binding to the BRD4 protein, it prevents BRD4 from docking onto acetylated chromatin, thereby disrupting the transcription of key oncogenes like c-Myc and ultimately inhibiting tumor cell proliferation.[3][12] To validate this in your in vivo model, you could perform Western blot or immunohistochemistry on the collected tumor tissues to measure the downstream effects of target engagement, such as a decrease in c-Myc protein levels.

Conclusion

The evaluation of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives in animal models is a complex but critical step in the drug discovery process. It requires a strategic approach that integrates pharmacology, toxicology, and a deep understanding of the disease biology. By employing well-chosen animal models, designing rigorous, self-validating protocols, and integrating efficacy data with pharmacokinetic and target engagement studies, researchers can build a compelling case for a lead candidate. This methodical approach ensures that only the most promising compounds, with a clear therapeutic window and a validated mechanism of action, are advanced toward clinical development.

References

  • Title: Animal Models of Neurodegenerative Diseases - PMC - NIH Source: National Institutes of Health URL
  • Title: How can animal models be used to study neurodegenerative diseases?
  • Title: A Review on Neurodegenerative Diseases with their Suitable Animal Models Source: Bioscience Biotechnology Research Asia URL
  • Title: Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery Source: PubMed Central URL
  • Title: Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery Source: Frontiers URL
  • Title: evaluating the in vivo efficacy of hexahydropyrimidine drug candidates in animal models Source: BenchChem URL
  • Title: Phase I evaluation and pharmacokinetic study of pyrazine-2-diazohydroxide administered as a single bolus intravenous injection in patients with advanced solid tumors Source: PubMed URL
  • Title: Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET)
  • Title: Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy Source: MDPI URL
  • Title: Pyrrolo[1,2-α][10][13]benzodiazepines show potent in vitro antifungal activity and significant in vivo efficacy in a Microsporum canis dermatitis model in guinea pigs Source: PubMed URL:

  • Title: Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)
  • Title: In vivo Efficacy Testing Source: Creative Animodel URL
  • Title: 2(1H)
  • Title: Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)
  • Title: Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations Source: PubMed Central URL

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper disposal of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one and its associated waste streams. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the safe management and disposal of all chemical entities, ensuring the protection of our personnel and the environment. This guide is structured to provide immediate, actionable information grounded in established safety principles and regulatory compliance.

While specific toxicological and environmental impact data for hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is not thoroughly established, the precautionary principle dictates that it be handled as a hazardous substance.[1] The procedures outlined below are designed to mitigate potential risks through containment, proper segregation, and certified disposal methods.

Immediate Safety Profile & Hazard Assessment

Before handling or disposing of this compound, a clear understanding of its potential hazards is essential. This assessment dictates the required personal protective equipment (PPE) and handling precautions.

Known and Potential Hazards:

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[1]

  • Organ Damage: Similar heterocyclic compounds have been flagged with the potential to cause organ damage (H371).[2]

  • Combustion Products: Fire may produce hazardous decomposition products, including carbon oxides and nitrogen oxides (NOx).[1][2]

  • Incomplete Data: The chemical, physical, and toxicological properties have not been fully investigated.[1] Therefore, it must be treated with a high degree of caution.

Hazard ClassHandling Precaution & Required PPERationale
Contact (Skin/Eyes) Wear impervious gloves (e.g., nitrile), a lab coat, and chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]Prevents accidental skin absorption or eye contact, which could lead to irritation or unknown systemic effects.
Inhalation (Solid/Aerosol) Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.[1] If a fume hood is unavailable, use appropriate respiratory protection (e.g., N95 or higher).Minimizes the risk of inhaling the compound, which is a known respiratory irritant.[1]
Environmental Do not allow the product to enter drains or waterways.[1] All waste must be collected for controlled disposal.Protects aquatic life and prevents environmental contamination, as the ecotoxicity of the compound is unknown.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures safety and compliance from the lab bench to final disposition.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste. Mixing incompatible waste streams can lead to dangerous chemical reactions.[4]

  • Solid Waste:

    • Pure Compound/Residue: Any unused or expired hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one.

    • Contaminated Labware: Weigh boats, contaminated gloves, bench paper, pipette tips, and any other solid materials that have come into direct contact with the compound.

  • Liquid Waste:

    • Non-Halogenated Solvents: Solutions of the compound in solvents such as methanol, ethanol, or acetone.

    • Halogenated Solvents: Solutions of the compound in solvents such as dichloromethane (DCM) or chloroform.

    • Aqueous Solutions: Solutions of the compound in water or buffer systems.

Causality: Segregating halogenated and non-halogenated solvents is standard practice because disposal methods, particularly incineration, differ based on halogen content.[5] At a minimum, acids, bases, oxidizers, and solvents must be kept separate.[4][5]

Step 2: Container Selection and Labeling

Using the correct container and label is a regulatory requirement and essential for safety.

  • Container Selection:

    • Use only containers made of a compatible material (e.g., high-density polyethylene (HDPE) or glass for most solvent waste).[6]

    • Ensure the container has a tightly fitting screw cap to prevent leaks and evaporation.[5][7] Funnels must not be left in the container opening.[5][6]

    • Do not fill containers beyond 90% capacity to allow for expansion.[7]

  • Labeling Protocol:

    • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".[6]

    • List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[6]

    • Deface any original labels on reused containers to avoid confusion.[5]

    • The label must include the date when waste was first added to the container.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory location known as a Satellite Accumulation Area (SAA).[4]

  • The SAA should be near the point of generation and under the control of laboratory personnel.[6]

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Keep waste containers closed at all times except when adding waste.[6][8]

  • Segregate containers within the SAA to ensure incompatibles are not stored together.[4]

Step 4: Final Disposal Procedure

Chemical waste must be disposed of through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) office. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

  • Recommended Disposal Method: The primary recommended method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[1] This ensures the complete destruction of the organic molecule and the safe handling of any acidic gases (like NOx) produced during combustion.

  • Arranging for Pickup:

    • Once a waste container is 90% full, seal it securely.

    • Complete a chemical waste pickup request form as required by your institution's EHS office.

    • Ensure the exterior of the container is clean and free of contamination before transport.[7]

Spill Management Protocol

In the event of a spill, a swift and safe response is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as detailed in the table above (gloves, goggles, lab coat, and respiratory protection).

  • Containment: For solid spills, avoid creating dust .[1] Gently cover the spill with an absorbent material.

  • Cleanup: Carefully sweep or scoop up the spilled material and absorbent into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with soap and water.[1]

  • Dispose: Label the cleanup debris as hazardous waste and dispose of it according to the protocol in Section 2.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one.

G cluster_0 Waste Management Workflow A Waste Generation (e.g., unused reagent, contaminated labware, reaction mixture) B Characterize & Segregate Waste (Solid, Liquid, Halogenated, etc.) A->B C Select Appropriate & Compatible Waste Container B->C D Label Container Correctly 'HAZARDOUS WASTE' + Contents & Percentages C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Is Container >90% Full? E->F G Continue Safe Accumulation F->G No H Seal Container & Complete EHS Waste Pickup Form F->H Yes G->E I Arrange Pickup by Licensed Professional Waste Disposal Service H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Decision workflow for the safe disposal of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one waste.

References

  • MSDS of Hexahydro-pyrrolo[1,2-A]pyrazin-4-one. Capot Chemical Co.,Ltd. [URL: https://www.capotchem.com/msds/1000577-63-8.pdf]
  • HEXAHYDROPYRROLO[1,2-A]PYRAZINE-1,4-DIONE (CAS No. 19179-12-5) SDS. ChemicalBook. [URL: https://www.chemicalbook.com/sds/19179-12-5_sds.htm]
  • (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione Safety Data Sheets. BLD Pharmatech. [URL: https://www.bldpharm.com/products/310745-83-2.html]
  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [URL: https://chemistry.emory.edu/safety/_documents/chemical-waste-disposal-guidelines.pdf]
  • Safety Data Sheet for 7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[2][5]pyrrolo[1,2-a]pyrazin-1-one. AK Scientific, Inc. [URL: https://www.aksci.com/sds/AC9432_sds.pdf]

  • (S)-HEXAHYDRO-PYRROLO[1,2-A]PYRAZIN-6-ONE - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/sds/151763-88-1_sds.htm]
  • Hazardous Chemical Waste Management Guidelines. Columbia University, Environmental Health & Safety. [URL: https://research.columbia.edu/content/hazardous-chemical-waste-management-guidelines]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Occupational and Clinical Radiation Safety. [URL: https://www.vumc.org/safety/waste/chemical-waste-collection]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [URL: https://ethz.ch/content/dam/ethz/main/services/safety-security-health-environment/dokumente/fact-sheets/disposal-of-hazardous-waste.pdf]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University, Environmental Health & Safety. [URL: https://www.cwu.edu/safety/sites/cts.cwu.edu.safety/files/documents/Lab%20Waste%20Disposal%20Guidelines.pdf]

Sources

Navigating the Unknown: A Senior Scientist's Guide to Safely Handling Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work frequently involves synthesizing or handling novel chemical entities. While these molecules hold the promise of new discoveries, they often come with an incomplete toxicological profile. Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, a heterocyclic compound, falls into this category. A thorough investigation of its chemical, physical, and toxicological properties has not yet been completed[1]. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in a conservative, risk-averse approach that prioritizes personnel safety above all. Our objective is to build a self-validating system of safety protocols that you can trust.

Hazard Assessment: What We Know

Due to the limited specific data on Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, we must extrapolate from the available Material Safety Data Sheet (MSDS) and the general properties of related chemical families, such as heterocyclic amines. The primary known hazard is potential respiratory irritation upon inhalation[1]. However, the absence of data is not an indication of safety; it is a signal for caution.

We will operate under the precautionary principle, assuming the compound may have other potential hazards, including skin and eye irritation, and unknown systemic toxicity.

PropertyDataSource
Molecular Formula C₇H₁₂N₂O[1]
Molecular Weight 140.18 g/mol [1]
Known Hazards May cause respiratory irritation.[1]
Carcinogenicity Not identified as a probable, possible or confirmed human carcinogen by IARC.[1]
Toxicological Profile Not been thoroughly investigated.[1]
First Aid (Inhalation) Move person into fresh air. If not breathing, give artificial respiration.[1]
First Aid (Skin) Wash off with soap and plenty of water.[1]
First Aid (Eyes) Rinse thoroughly with plenty of water for at least 15 minutes.[1]

The Core of Safety: Engineering Controls

Before considering Personal Protective Equipment (PPE), the first and most effective line of defense is the implementation of robust engineering controls. All handling of solid Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one must be conducted in a certified chemical fume hood to mitigate the risk of inhalation. The fume hood provides a controlled environment that prevents the escape of airborne particles into the laboratory. For any procedures that could generate dust, such as weighing or transferring the solid, a fume hood is mandatory.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure that engineering controls cannot eliminate. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection

Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields. Recommended for High-Risk Operations: For procedures with a higher risk of splashes or particle generation (e.g., handling larger quantities, dissolution), chemical splash goggles are required. For maximum protection, a face shield should be worn in conjunction with safety glasses or goggles, never alone[2].

Skin and Body Protection

Lab Coat: A flame-resistant lab coat is mandatory at all times. Ensure it is fully buttoned to provide maximum coverage. Gloves: Given the unknown dermal toxicity, robust glove selection is critical.

  • Inner Glove: A nitrile glove provides a good baseline of chemical resistance and dexterity.

  • Outer Glove: For enhanced protection, especially during prolonged handling or when dealing with solutions, wearing a second, more resistant glove (e.g., neoprene or butyl rubber) over the inner nitrile glove is recommended. Always check the manufacturer's glove compatibility charts for the specific solvents being used.

  • Glove Change Protocol: Gloves should be changed immediately if contamination is suspected and always before leaving the laboratory. Do not reuse disposable gloves.

Respiratory Protection

Due to the stated risk of respiratory irritation, respiratory protection is a critical component of the PPE ensemble when handling this compound outside of a fume hood, or if there is a risk of engineering control failure[1].

  • For Nuisance Exposure: A NIOSH-approved N95 or P95 particulate respirator can be used for low-level, nuisance exposures to the solid compound[1].

  • For Higher-Level Protection: For situations with a greater potential for aerosolization or when handling larger quantities, a half-mask or full-facepiece air-purifying respirator with combination OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended. These cartridges provide protection against organic vapors, acid gases, and particulates[1]. A proper fit test is mandatory for all tight-fitting respirators to ensure their effectiveness.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Engineering & Administrative Controls cluster_ppe PPE Selection start Start: Handling Hexahydropyrrolo [1,2-a]pyrazin-1(2H)-one task Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Solution) - Potential for Dust/Aerosol Generation start->task fume_hood Work in a certified chemical fume hood? task->fume_hood base_ppe Standard PPE: - Safety Glasses with Side Shields - Flame-Resistant Lab Coat - Nitrile Gloves fume_hood->base_ppe Yes respirator Air-Purifying Respirator Required (e.g., N95 or Half-Mask w/ appropriate cartridges) fume_hood->respirator No / Potential for Failure goggles Add Chemical Splash Goggles base_ppe->goggles Risk of Splash? face_shield Add Face Shield goggles->face_shield High-Energy Operation? caption PPE selection workflow for handling the compound.

Caption: PPE selection workflow for handling the compound.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including waste containers.

  • Donning PPE:

    • Put on the flame-resistant lab coat.

    • Don the inner pair of nitrile gloves.

    • Don the outer pair of chemical-resistant gloves.

    • Put on safety glasses or chemical splash goggles.

    • If required by your risk assessment, don your fit-tested respirator.

  • Handling:

    • Perform all manipulations of the solid compound within the fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container with the compound sealed when not in use.

  • Post-Handling:

    • Clean any contaminated surfaces within the fume hood using an appropriate solvent and absorbent pads.

    • Seal all waste containers.

  • Doffing PPE:

    • Remove the outer gloves first, turning them inside out.

    • Remove the lab coat, rolling it away from your body.

    • Remove safety glasses/goggles.

    • Remove the inner gloves, turning them inside out.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing Chemical Waste

All waste contaminated with Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, including disposable gloves, weigh boats, and absorbent pads, must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and labeled hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain[1]. All waste must be disposed of through a licensed professional waste disposal service. The recommended method of disposal is in a chemical incinerator equipped with an afterburner and scrubber[1].

By adhering to these stringent protocols, you create a multi-layered safety system that protects you and your colleagues. While the full toxicological profile of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one remains to be elucidated, a cautious and well-informed approach will allow you to continue your valuable research with confidence and security.

References

  • Capot Chemical Co., Ltd. (2026, January 7). Material Safety Data Sheet: Hexahydro-pyrrolo[1,2-A]pyrazin-4-one. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 2
hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.